Butylphosphonic acid
Description
Structure
3D Structure
Propriétés
IUPAC Name |
butylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11O3P/c1-2-3-4-8(5,6)7/h2-4H2,1H3,(H2,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOKRBSXOBUKDGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30186861 | |
| Record name | n-Butylphosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30186861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3321-64-0 | |
| Record name | Butylphosphonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3321-64-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | n-Butylphosphonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003321640 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3321-64-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38367 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | n-Butylphosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30186861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butylphosphonic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUTYLPHOSPHONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HKC30FCB7P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Properties of Butylphosphonic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of n-butylphosphonic acid, a versatile organophosphorus compound. It details its synthesis through established methodologies, outlines its key physicochemical properties, and presents its spectroscopic characterization. This document is intended to serve as a valuable resource for professionals in research, chemical synthesis, and drug development.
Properties of n-Butylphosphonic Acid
n-Butylphosphonic acid (also known as 1-butanephosphonic acid) is a member of the phosphonic acid class of compounds, characterized by a butyl group directly attached to the phosphorus atom.[1] It typically appears as a white crystalline solid or flakes and is soluble in water and many organic solvents.[2][3]
Physicochemical Properties
A summary of the key physicochemical properties of n-butylphosphonic acid is presented in Table 1. This data is crucial for understanding its behavior in various chemical and biological systems.
| Property | Value | References |
| Molecular Formula | C₄H₁₁O₃P | [4] |
| Molecular Weight | 138.10 g/mol | [4] |
| Melting Point | 98-102 °C | [5] |
| Boiling Point | 274.8 °C at 760 mmHg (Predicted) | [6] |
| Density | 1.214 g/cm³ | [6] |
| pKa₁ | 2.66 (Predicted) | [7] |
| Appearance | White crystalline powder or flakes | [2] |
| Solubility | Soluble in water and organic solvents | [3] |
Spectroscopic Data
The structural characterization of n-butylphosphonic acid is well-documented through various spectroscopic techniques. The following tables summarize the key spectral data.
Table 2: NMR Spectroscopic Data for n-Butylphosphonic Acid
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ¹H NMR | 0.92 | Triplet | 7.4 | CH₃ |
| 1.40 | Sextet | 7.6 | CH₂-CH₃ | |
| 1.65 | Quintet | 7.8 | P-CH₂-CH₂ | |
| 1.75 | Multiplet | P-CH₂ | ||
| ¹³C NMR | 13.6 | CH₃ | ||
| 24.0 (d) | J(C,P) = 15.1 | CH₂-CH₃ | ||
| 25.9 (d) | J(C,P) = 4.5 | P-CH₂-CH₂ | ||
| 27.6 (d) | J(C,P) = 141.6 | P-CH₂ | ||
| ³¹P NMR | ~30-36 | P(O)(OH)₂ |
Note: NMR data can vary slightly depending on the solvent and concentration.
Table 3: FTIR Spectroscopic Data for n-Butylphosphonic Acid
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 2800-3000 | C-H stretch | Butyl group |
| 2500-3300 | O-H stretch | P-OH (very broad) |
| 1150-1250 | P=O stretch | Phosphonyl group |
| 950-1050 | P-O stretch | P-O-H |
Synthesis of n-Butylphosphonic Acid
The synthesis of n-butylphosphonic acid can be achieved through several routes. The most common and reliable methods involve the Michaelis-Arbuzov reaction followed by hydrolysis, and the Grignard reaction.
Logical Overview of Synthesis Routes
The following diagram illustrates the primary synthetic pathways to obtain n-butylphosphonic acid.
Primary synthetic pathways to n-butylphosphonic acid.
Experimental Protocol 1: Michaelis-Arbuzov Reaction and Hydrolysis
This two-step synthesis first involves the formation of a phosphonate ester, dibutyl butylphosphonate, via the Michaelis-Arbuzov reaction, followed by acidic hydrolysis to yield the final product.[5][7]
Experimental workflow for the two-step synthesis.
Step 1: Synthesis of Dibutyl butylphosphonate (Michaelis-Arbuzov Reaction)
-
Apparatus Setup: A round-bottom flask is equipped with a reflux condenser and a dropping funnel. The setup should be flame-dried and maintained under an inert atmosphere (e.g., nitrogen or argon).
-
Reagents:
-
Tributyl phosphite
-
1-Bromobutane
-
-
Procedure:
-
Charge the flask with tributyl phosphite.
-
Heat the tributyl phosphite to approximately 150-160 °C.
-
Add 1-bromobutane dropwise from the dropping funnel to the heated tributyl phosphite over a period of 1-2 hours.
-
After the addition is complete, maintain the reaction mixture at reflux for an additional 2-4 hours to ensure the reaction goes to completion. The progress can be monitored by ³¹P NMR spectroscopy.
-
-
Work-up and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
The crude product is purified by vacuum distillation to remove the butyl bromide byproduct and any unreacted starting materials. Dibutyl butylphosphonate is collected as a colorless oil.
-
Step 2: Hydrolysis of Dibutyl butylphosphonate
-
Apparatus Setup: A round-bottom flask is fitted with a reflux condenser.
-
Reagents:
-
Dibutyl butylphosphonate
-
Concentrated hydrochloric acid (35-37%)
-
-
Procedure:
-
Place dibutyl butylphosphonate in the round-bottom flask.
-
Add an excess of concentrated hydrochloric acid.
-
Heat the mixture to reflux and maintain for 6-12 hours. The hydrolysis can be monitored by TLC or ³¹P NMR until the starting ester is consumed.[1]
-
-
Work-up and Purification:
-
After cooling, remove the excess hydrochloric acid and water by distillation under reduced pressure.
-
The crude butylphosphonic acid can be further purified by recrystallization from water or an organic solvent such as hexane (B92381) to yield a white crystalline solid.[8]
-
Experimental Protocol 2: Grignard Reaction
This method involves the preparation of a Grignard reagent, butylmagnesium bromide, which then reacts with a phosphite ester. Subsequent acidic work-up and hydrolysis yield this compound.
Experimental workflow for the Grignard synthesis.
-
Apparatus Setup: All glassware must be rigorously dried in an oven and assembled while hot under a stream of dry nitrogen or argon. A three-necked round-bottom flask is equipped with a dropping funnel, a reflux condenser (with a drying tube), and a nitrogen inlet.
-
Reagents:
-
Magnesium turnings
-
1-Bromobutane
-
Anhydrous diethyl ether
-
Diethyl phosphite
-
Dilute hydrochloric acid
-
-
Procedure:
-
Grignard Reagent Formation:
-
Place magnesium turnings in the flask.
-
Add a small portion of a solution of 1-bromobutane in anhydrous diethyl ether from the dropping funnel.
-
Initiate the reaction (e.g., by gentle warming or adding a crystal of iodine).
-
Once the reaction starts (indicated by bubbling and a cloudy appearance), add the remaining 1-bromobutane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes.
-
-
Reaction with Diethyl Phosphite:
-
In a separate flask, prepare a solution of diethyl phosphite in anhydrous diethyl ether and cool it in an ice bath.
-
Slowly add the prepared butylmagnesium bromide solution to the cooled diethyl phosphite solution with vigorous stirring.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for another 1-2 hours.
-
-
-
Work-up and Purification:
-
Pour the reaction mixture slowly onto a mixture of crushed ice and dilute hydrochloric acid with stirring.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain the crude this compound.
-
Purify the product by recrystallization from a suitable solvent.[8]
-
Applications
n-Butylphosphonic acid and its derivatives have a range of applications, including:
-
Corrosion Inhibition: They can form self-assembled monolayers on metal surfaces, providing a protective barrier against corrosion.
-
Chelating Agents: The phosphonic acid group can chelate metal ions, making them useful in various industrial processes.[3]
-
Pharmaceutical and Agrochemical Synthesis: It serves as a building block for the synthesis of biologically active molecules.[7]
-
Material Science: Used in the preparation of novel materials and for surface modification.[7]
This guide provides a foundational understanding of the synthesis and properties of n-butylphosphonic acid. For specific applications, further optimization of the described protocols may be necessary. Always adhere to appropriate laboratory safety procedures when handling the reagents and performing the reactions described.
References
- 1. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]
- 2. rsc.org [rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound | C4H11O3P | CID 76839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. jk-sci.com [jk-sci.com]
- 6. spectrabase.com [spectrabase.com]
- 7. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
n-Butylphosphonic Acid: A Technical Guide for Researchers
CAS Number: 3321-64-0
This technical guide provides an in-depth overview of n-Butylphosphonic acid, a versatile organophosphorus compound with applications ranging from materials science to drug development. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive summary of its chemical properties, synthesis, spectral data, and biological relevance.
Chemical Structure and Properties
n-Butylphosphonic acid is an organophosphorus compound characterized by a butyl group attached to a phosphonic acid moiety.[1] Its structure is foundational to its chemical behavior and applications.
Structure:
Caption: Chemical structure of n-Butylphosphonic acid.
A summary of key quantitative data for n-Butylphosphonic acid is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| CAS Number | 3321-64-0 | [1] |
| Molecular Formula | C4H11O3P | [1] |
| Molecular Weight | 138.10 g/mol | [1] |
| Melting Point | 98-102 °C | |
| Boiling Point (Predicted) | 274.8 ± 23.0 °C | [1] |
| Density (Predicted) | 1.214 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 2.66 ± 0.10 | [1] |
| Solubility | Soluble in water and organic solvents | [1] |
Synthesis of n-Butylphosphonic Acid
The synthesis of n-butylphosphonic acid can be achieved through various methods. A common approach involves the Michaelis-Arbuzov reaction, a well-established method for forming carbon-phosphorus bonds.[2] An alternative industrial synthesis route starts from n-butanol and phosphorus pentoxide.
A generalized workflow for a multi-step synthesis is outlined below.
Caption: Generalized synthetic workflow for n-Butylphosphonic acid.
Experimental Protocol: Synthesis from n-Butanol and Phosphorus Pentoxide
The following protocol is a representative example for the synthesis of n-butyl phosphate (B84403) mono- and diesters, from which the acid can be obtained.
Materials:
-
n-Butanol
-
Phosphorus pentoxide
-
Polyphosphoric acid
-
Phosphorous acid
-
Nitrogen gas
-
Reactor with stirring and temperature control
Procedure:
-
Add n-butanol to the reactor and purge with nitrogen gas.
-
With stirring, add an initial portion of phosphorous acid and continue stirring until it is completely dissolved.
-
Slowly add polyphosphoric acid in a thin stream while stirring until the mixture is uniform.
-
Add phosphorus pentoxide in portions, controlling the temperature with cooling as necessary.
-
Add a second portion of phosphorous acid and maintain the reaction temperature at 40-65 °C for 0.5-8.0 hours with continuous stirring.
-
Heat the reaction mixture to 65-85 °C and maintain for 2.0-16.0 hours.
-
Cool the mixture and filter to obtain the product. Further purification may be required to isolate the pure n-butylphosphonic acid.
Spectral Data
The structural identification and characterization of n-Butylphosphonic acid are supported by various spectroscopic techniques.
| Spectroscopic Data | Key Features | Reference |
| ¹H NMR | Signals corresponding to the butyl chain protons. | [3] |
| ³¹P NMR | A characteristic chemical shift for the phosphonic acid group. | [3] |
| FT-IR (cm⁻¹) | Broad O-H stretch (from P-OH), C-H stretches, P=O stretch (~1200 cm⁻¹), and P-O stretches. | [3][4] |
| Mass Spectrometry | Molecular ion peak and characteristic fragmentation patterns. | [3] |
Biological Activity and Applications in Drug Development
Phosphonic acids are recognized for their ability to act as stable analogs of phosphates and as transition state mimetics for enzymatic reactions.[5] This makes them valuable scaffolds in drug discovery.
n-Butylphosphonic acid has been shown to be an allosteric modulator of phosphonoacetaldehyde (B103672) hydrolase. At low concentrations, it acts as an activator, while at higher concentrations, it exhibits inhibitory properties. This dual activity highlights its potential for nuanced enzymatic regulation.
Caption: Allosteric modulation of phosphonoacetaldehyde hydrolase by n-Butylphosphonic acid.
The broader class of phosphonic acids has been explored for the development of inhibitors for various enzymes, including proteases and phosphatases, indicating the potential for n-butylphosphonic acid derivatives in therapeutic development.[5]
Applications in Materials Science
Beyond its biological activity, n-butylphosphonic acid is utilized in materials science. It can form self-assembled monolayers (SAMs) on various metal oxide surfaces. These SAMs can be used to modify the surface properties of materials, for instance, to improve corrosion resistance.
This technical guide provides a foundational understanding of n-butylphosphonic acid for researchers and professionals. The provided data and protocols are intended to facilitate further investigation and application of this versatile compound.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Butylphosphonic Acid | C4H11O3P | CID 76839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [Development of Biologically Active Compounds on the Basis of Phosphonic and Phosphinic Acid Functionalities] - PubMed [pubmed.ncbi.nlm.nih.gov]
Tert-butylphosphonic acid molecular weight and formula
An In-depth Technical Guide to Tert-butylphosphonic Acid
This guide provides a comprehensive overview of tert-butylphosphonic acid, a key organophosphorus compound utilized in a range of scientific and industrial applications, including drug development.[1][2] It details the molecule's fundamental properties, synthesis, and analytical methods for its characterization.
Core Properties of Tert-butylphosphonic Acid
Tert-butylphosphonic acid, also known as P-(1,1-Dimethylethyl)phosphonic acid, is an organophosphorus acid characterized by a tert-butyl group directly bonded to the phosphorus atom.[3][4] This bulky substituent imparts significant steric hindrance, influencing its chemical reactivity and physical properties.[3]
Quantitative Data Summary
The fundamental physicochemical properties of tert-butylphosphonic acid are summarized in the table below for quick reference.
| Property | Value |
| Molecular Formula | C4H11O3P[4][5][6] |
| Linear Formula | (CH3)3CP(O)(OH)2[1][7] |
| Molecular Weight | 138.10 g/mol [4][5] |
| Melting Point | 187-189 °C[1][6] |
| CAS Number | 4923-84-6[4] |
Synthesis and Experimental Protocols
The synthesis of tert-butylphosphonic acid is challenging due to the steric bulk of the tert-butyl group.[3] The most common and effective methods involve the use of a Grignard reagent.[3]
Grignard Reagent-Based Synthesis
A prevalent synthetic route involves the reaction of a tert-butyl Grignard reagent (tert-butylmagnesium chloride) with a phosphorus electrophile, such as phosphorus oxychloride (POCl₃).[3]
Experimental Protocol:
-
Preparation of Grignard Reagent: In an anhydrous ether solvent, react tert-butyl chloride with magnesium metal to form tert-butylmagnesium chloride.[3]
-
Reaction with Phosphorus Oxychloride: The prepared Grignard reagent is then reacted with phosphorus oxychloride. The tert-butyl group displaces a chloride ion, forming a C-P bond and yielding the intermediate, tert-butylphosphonic dichloride.[3]
-
Hydrolysis: The resulting tert-butylphosphonic dichloride can be hydrolyzed to yield tert-butylphosphonic acid.[3] Alternatively, it can be reacted with alcohols to form dialkyl tert-butylphosphonates, which are then hydrolyzed to the final product.[3]
Analytical Characterization
A variety of analytical techniques are employed to characterize tert-butylphosphonic acid in its solid, solution, and gas phases.
Analytical Techniques and Experimental Protocols
-
Single-Crystal X-ray Diffraction (SCXRD): This technique is crucial for the unambiguous determination of the three-dimensional atomic arrangement in the solid state.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ³¹P NMR are used to study the structure in solution.[8]
-
Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is utilized to analyze the presence of different anionic species in the gas phase.[8]
Experimental Protocol for HPLC-UV Analysis (General Approach):
This protocol provides a general method for the analysis of related organophosphorus compounds and can be adapted for tert-butylphosphonic acid.
-
Sample Preparation: Dissolve and dilute the sample in a suitable solvent (e.g., acetonitrile (B52724)/water mixture) to a concentration within the linear range of the instrument. Ensure complete dissolution by vortexing or sonicating, followed by filtration through a 0.45 µm syringe filter.[9]
-
HPLC Conditions: Employ reversed-phase HPLC with UV detection. A typical starting point for the mobile phase could be a 60:40 (v/v) mixture of acetonitrile and water, using either isocratic or gradient elution.[9]
-
Detection: Monitor the absorbance in the low UV region to detect the compound.[9]
Molecular Structure and Visualization
The molecular structure of tert-butylphosphonic acid is fundamental to its chemical behavior. The diagram below illustrates the connectivity of the atoms.
References
- 1. tert-Butylphosphonic acid 98 4923-84-6 [sigmaaldrich.com]
- 2. tert-Butylphosphonic acid (98%) - Amerigo Scientific [amerigoscientific.com]
- 3. tert-Butylphosphonic acid | 4923-84-6 | Benchchem [benchchem.com]
- 4. scbt.com [scbt.com]
- 5. tert-butylphosphonic acid [stenutz.eu]
- 6. tert-butylphosphonic acid [chembk.com]
- 7. tert-Butylphosphonic acid, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. tert-Butylphosphonic acid: from the bulk to the gas phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Technical Guide to the Solubility of Butylphosphonic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of butylphosphonic acid in organic solvents. Understanding these properties is critical for a wide range of applications, including synthesis, purification, formulation, and various analytical procedures in industrial and research settings.
While specific quantitative solubility data for this compound is not extensively available in published literature, this guide offers valuable insights by presenting data on a structurally related compound, phenylphosphonic acid. Furthermore, it provides a detailed, adaptable experimental protocol for determining the solubility of solid phosphonic acids, enabling researchers to generate precise data for their specific solvent systems.
Quantitative Solubility Data: An Analogous Compound
In the absence of direct quantitative data for this compound, the solubility of phenylphosphonic acid can serve as an informative proxy, illustrating the general behavior of phosphonic acids in organic solvents. The solubility of phenylphosphonic acid has been determined in several organic solvents at various temperatures using the static analytical method.[1][2] The data, presented as mole fraction (x), is summarized below.
Table 1: Mole Fraction Solubility (x) of Phenylphosphonic Acid in Various Organic Solvents
| Temperature (K) | n-Propanol | Acetone (B3395972) | Acetonitrile | Ethyl Acetate (B1210297) | Chloroform |
| 288.15 | 0.0989 | 0.0864 | 0.0466 | 0.0275 | 0.0079 |
| 293.15 | 0.1145 | 0.0998 | 0.0549 | 0.0328 | 0.0094 |
| 298.15 | 0.1323 | 0.1152 | 0.0645 | 0.0390 | 0.0112 |
| 303.15 | 0.1526 | 0.1328 | 0.0756 | 0.0462 | 0.0133 |
| 308.15 | 0.1758 | 0.1529 | 0.0884 | 0.0545 | 0.0158 |
| 313.15 | 0.2023 | 0.1760 | 0.1031 | 0.0642 | 0.0187 |
| 318.15 | 0.2327 | 0.2025 | 0.1201 | 0.0755 | 0.0221 |
Data sourced from a study by He et al. (2016).[1][2]
Generally, the solubility of phosphonic acids in organic solvents increases with temperature.[1][2] The data for phenylphosphonic acid indicates that solubility is highest in polar protic solvents like n-propanol, followed by polar aprotic solvents such as acetone and acetonitrile. The solubility is significantly lower in less polar solvents like ethyl acetate and chloroform.[1][2] This trend suggests that the polarity of the solvent plays a crucial role in the dissolution of phosphonic acids.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of the solubility of a solid compound like this compound in an organic solvent. This protocol is based on the widely used isothermal saturation method, also known as the static analytical method.[1][2]
Objective:
To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.
Materials and Apparatus:
-
This compound (solid)
-
Selected organic solvent(s) of appropriate purity
-
Jacketed glass vessel or equilibrium cell with a magnetic stirrer
-
Thermostatic water bath with temperature control (±0.1°C)
-
Calibrated digital thermometer
-
Analytical balance (±0.0001 g)
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Vials for sample collection
-
Analytical instrumentation for concentration determination (e.g., HPLC, GC-MS, or a validated titration method)
Procedure:
-
Apparatus Setup:
-
Assemble the jacketed glass vessel and connect it to the thermostatic water bath.
-
Set the water bath to the desired experimental temperature and allow the system to equilibrate.
-
Place a magnetic stir bar in the vessel.
-
-
Sample Preparation:
-
Add a known volume or mass of the selected organic solvent to the jacketed glass vessel.
-
Add an excess amount of solid this compound to the solvent to ensure that a saturated solution is formed and that solid particles remain undissolved at equilibrium.
-
Seal the vessel to prevent solvent evaporation.
-
-
Equilibration:
-
Begin stirring the mixture at a constant rate that is sufficient to keep the solid suspended without creating a vortex.
-
Allow the mixture to equilibrate for a sufficient period (typically several hours to 24 hours) to ensure that the solution is fully saturated. The required time may need to be determined empirically.
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, stop the stirring and allow the excess solid to settle for a predetermined time (e.g., 30-60 minutes).
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to prevent premature crystallization.
-
Immediately pass the solution through a syringe filter into a pre-weighed vial. This step is crucial to remove any undissolved solid particles.
-
Seal the vial to prevent solvent evaporation and accurately weigh the collected sample.
-
-
Quantification:
-
Determine the concentration of this compound in the collected sample using a suitable and validated analytical method. Options include:
-
Gravimetric Analysis: Evaporate the solvent from the weighed sample under controlled conditions (e.g., in a vacuum oven at a temperature that does not degrade the solute) and weigh the remaining solid residue.
-
Chromatographic Methods (HPLC, GC-MS): Dilute the sample with a suitable solvent and analyze it using a calibrated High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) system. Derivatization may be necessary for GC-MS analysis.
-
Titration: For acidic solutes like this compound, a potentiometric or indicator-based titration with a standardized base can be employed.
-
-
-
Data Calculation:
-
Calculate the solubility of this compound in the chosen solvent. The results can be expressed in various units, such as:
-
Mass/Volume: g/L or mg/mL
-
Mass/Mass: g/100 g of solvent
-
Mole Fraction (x): moles of solute / (moles of solute + moles of solvent)
-
-
Mandatory Visualization
References
Applications of Butylphosphonic Acid in Materials Science: A Technical Guide
An in-depth exploration of the synthesis, surface modification, and performance-enhancing applications of butylphosphonic acid for researchers, scientists, and drug development professionals.
Introduction
This compound (BPA), a member of the organophosphorus compound family, has emerged as a versatile molecule in materials science. Its defining feature is the phosphonic acid headgroup [-P(O)(OH)₂], which exhibits a strong affinity for a wide range of metal oxide surfaces. This allows for the formation of robust, covalent-like bonds, leading to the creation of stable, functionalized interfaces. The butyl tail group, a simple four-carbon alkyl chain, imparts hydrophobicity and contributes to the formation of well-ordered molecular layers. This technical guide provides a comprehensive overview of the applications of this compound in materials science, with a focus on its role in corrosion inhibition, the formation of self-assembled monolayers (SAMs) for surface property modification, and as an adhesion promoter for advanced coatings.
Core Applications and Performance Data
The utility of this compound in materials science is broad, with significant contributions to the longevity and performance of various materials. Key application areas include the protection of metals from corrosion, the precise tuning of surface properties through self-assembled monolayers, and the enhancement of adhesion between dissimilar materials.
Corrosion Inhibition
This compound, often in synergy with other compounds like zinc ions, serves as an effective corrosion inhibitor for various metals, most notably carbon steel.[1][2] The inhibitory mechanism involves the formation of a protective, passive film on the metal surface, which acts as a barrier to corrosive agents.[1][2] The phosphonate (B1237965) headgroup strongly adsorbs onto the metal surface, while the butyl chain contributes to a hydrophobic layer that repels water.
Quantitative Performance Data:
The effectiveness of this compound as a corrosion inhibitor can be quantified using electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS).[1][2]
Table 1: Corrosion Inhibition Performance of this compound on Carbon Steel
| Parameter | Condition | Value | Inhibition Efficiency (%) |
| Corrosion Current Density (Icorr) | Uninhibited | ~ 10⁻⁴ A/cm² | - |
| Inhibited with this compound + Zn²⁺ | ~ 10⁻⁶ A/cm² | > 90% | |
| Charge Transfer Resistance (Rct) | Uninhibited | ~ 10² Ω·cm² | - |
| Inhibited with this compound + Zn²⁺ | > 10⁴ Ω·cm² | - | |
| Double-Layer Capacitance (Cdl) | Uninhibited | ~ 10⁻⁴ F/cm² | - |
| Inhibited with this compound + Zn²⁺ | ~ 10⁻⁶ F/cm² | - |
Note: The values presented are representative and can vary depending on the specific experimental conditions, such as inhibitor concentration, temperature, and corrosive medium.
Self-Assembled Monolayers (SAMs) for Surface Modification
This compound is a key building block for the formation of self-assembled monolayers on a variety of metal oxide substrates, including titanium dioxide (TiO₂), zinc oxide (ZnO), and aluminum oxide (Al₂O₃).[3][4] These monolayers are highly ordered, single-molecule-thick films that can dramatically alter the surface properties of the underlying material. The formation of a BPA SAM typically increases the hydrophobicity of the surface, as indicated by an increase in the water contact angle.
Quantitative Performance Data:
The change in surface energy upon the formation of a this compound SAM is readily quantified by measuring the water contact angle. X-ray Photoelectron Spectroscopy (XPS) is used to confirm the chemical composition and binding of the SAM to the substrate.
Table 2: Surface Properties of this compound SAMs on Various Metal Oxide Surfaces
| Substrate | Bare Surface Water Contact Angle (°) | This compound SAM Water Contact Angle (°) | Key XPS Binding Energies (eV) |
| Titanium Dioxide (TiO₂) | < 20 | ~ 70 - 90 | P 2p: ~133-134 |
| Zinc Oxide (ZnO) | ~ 30 - 40 | ~ 80 - 100 | P 2p: ~133-134 |
| Aluminum Oxide (Al₂O₃) | < 10 | ~ 90 - 110 | P 2p: ~133-134 |
| Silicon (native oxide) | < 10 | ~ 70 - 80 | Si 2p: ~99 (bulk), ~103 (oxide); P 2p: ~133-134 |
Adhesion Promotion
The bifunctional nature of this compound, with its surface-reactive phosphonic acid headgroup and an organic tail, makes it an excellent adhesion promoter for coatings and adhesives on metal substrates.[5] The phosphonic acid group forms strong bonds with the metal oxide surface, while the butyl chain can entangle with the polymer matrix of the coating, creating a robust interfacial layer that improves the durability and performance of the coating system.
Quantitative Performance Data:
The improvement in adhesion can be quantified using mechanical tests such as the pull-off adhesion test, which measures the force required to detach a coating from the substrate.
Table 3: Adhesion Promotion with this compound for Epoxy Coatings
| Substrate | Coating System | Adhesion Strength (MPa) |
| Aluminum | Epoxy Coating (no adhesion promoter) | ~ 5 - 10 |
| Aluminum | Epoxy Coating with this compound Primer | > 20 |
| Steel | Epoxy Coating (no adhesion promoter) | ~ 8 - 15 |
| Steel | Epoxy Coating with this compound Primer | > 25 |
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound in materials science. The following sections provide protocols for key experimental procedures.
Synthesis of this compound
This compound is commonly synthesized via a two-step process involving the Michaelis-Arbuzov reaction to form a phosphonate ester, followed by acid hydrolysis.
Step 1: Michaelis-Arbuzov Reaction to form Diethyl Butylphosphonate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine triethyl phosphite (B83602) and 1-bromobutane (B133212) in a 1.2:1 molar ratio.
-
Reaction Execution: Heat the mixture to 150-160 °C under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours.
-
Work-up: After cooling to room temperature, remove the volatile by-products (e.g., ethyl bromide) by rotary evaporation. The crude diethyl butylphosphonate can be purified by vacuum distillation.
Step 2: Acid Hydrolysis to this compound
-
Reaction Setup: To the crude diethyl butylphosphonate in a round-bottom flask, add a 6 M solution of hydrochloric acid.
-
Reaction Execution: Heat the mixture to reflux (approximately 110 °C) and maintain for 12-24 hours.
-
Work-up: After cooling, the aqueous solution is washed with an organic solvent (e.g., dichloromethane) to remove any unreacted ester. The aqueous layer is then concentrated under reduced pressure to yield crude this compound.
-
Purification: The crude product can be recrystallized from water or a water/ethanol (B145695) mixture to obtain pure this compound.
Formation of this compound Self-Assembled Monolayers (SAMs)
-
Substrate Preparation: The metal oxide substrate (e.g., TiO₂, ZnO, Al₂O₃) is cleaned to remove organic contaminants and to ensure a hydroxylated surface. This typically involves sonication in a series of solvents such as acetone, ethanol, and deionized water, followed by drying under a stream of nitrogen.
-
SAM Deposition: Immerse the cleaned substrate in a dilute solution (e.g., 1 mM) of this compound in a suitable solvent (e.g., ethanol or isopropanol) for a period of 12-24 hours at room temperature.
-
Rinsing and Drying: After immersion, the substrate is thoroughly rinsed with the same solvent to remove any physisorbed molecules and then dried under a stream of nitrogen.
Evaluation of Corrosion Inhibition
Potentiodynamic Polarization
-
Electrochemical Cell Setup: A standard three-electrode cell is used, with the carbon steel sample as the working electrode, a platinum wire as the counter electrode, and a saturated calomel (B162337) electrode (SCE) or Ag/AgCl electrode as the reference electrode.
-
Test Solution: The corrosive medium is typically an aqueous solution of 3.5% NaCl. The inhibitor (this compound and zinc ions) is added to the solution at the desired concentration.
-
Measurement: After allowing the open-circuit potential (OCP) to stabilize, the potential is scanned from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 0.167 mV/s).
-
Data Analysis: The corrosion current density (Icorr) is determined by extrapolating the Tafel plots of the anodic and cathodic branches of the polarization curve to the corrosion potential (Ecorr). The inhibition efficiency is calculated from the reduction in Icorr in the presence of the inhibitor.
Electrochemical Impedance Spectroscopy (EIS)
-
Electrochemical Cell Setup: The same three-electrode cell setup as for potentiodynamic polarization is used.
-
Measurement: The EIS measurement is performed at the OCP. A small amplitude AC signal (e.g., 10 mV) is applied over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Data Analysis: The impedance data is plotted as Nyquist and Bode plots. The data is then fitted to an equivalent electrical circuit model to extract parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl). An increase in Rct and a decrease in Cdl indicate effective corrosion inhibition.
Visualizations
Visual representations of experimental workflows and molecular interactions are essential for a clear understanding of the processes involved in the application of this compound.
Caption: Synthesis of this compound.
Caption: Experimental Workflow for SAM Formation.
Caption: Corrosion Inhibition Mechanism.
References
- 1. scribd.com [scribd.com]
- 2. Combined Experimental and Theoretical Insights into the Corrosion Inhibition Activity on Carbon Steel Iron of Phosphonic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Self-assembled monolayers and titanium dioxide: From surface patterning to potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pull-Off Adhesion Testing of Coatings – Improve Your Technique [elcometerusa.com]
Butylphosphonic Acid as a Ligand for Metal Ions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Butylphosphonic acid, a member of the organophosphorus compound family, demonstrates significant potential as a versatile ligand for a wide range of metal ions. Its phosphonate (B1237965) group provides a robust binding site, forming stable complexes with diverse applications in materials science, catalysis, and medicine. This technical guide provides a comprehensive overview of the coordination chemistry of this compound, including its synthesis, binding characteristics with various metal ions, and detailed experimental protocols for the preparation and characterization of its metal complexes. The document is intended to serve as a foundational resource for researchers exploring the utility of this compound in their respective fields.
Introduction
Phosphonic acids are a class of compounds characterized by a C-P bond, making them structural analogues of amino acids and phosphate (B84403) esters. This unique feature imparts high stability towards hydrolysis. The phosphonate group (-PO(OH)₂) is a highly effective chelating agent for a variety of metal ions, leading to the formation of mononuclear complexes, coordination polymers, and metal-organic frameworks (MOFs). This compound, with its butyl chain, offers a combination of this strong coordinating ability with potential for tailored solubility and steric effects in its metal complexes.
The applications of metal phosphonate complexes are broad and significant. They are extensively used as corrosion inhibitors, where they form protective films on metal surfaces. In the realm of medicine, phosphonate-containing molecules are explored for drug delivery, bone targeting, and as enzyme inhibitors. Furthermore, the catalytic potential of metal phosphonate complexes is an active area of research.
This guide will delve into the fundamental aspects of this compound as a ligand, providing quantitative data where available, detailed experimental methodologies, and visual representations of key processes to facilitate a deeper understanding of its coordination chemistry.
Synthesis of this compound
The synthesis of this compound can be achieved through several methods, with the Michaelis-Arbuzov reaction being a common and versatile route.
Michaelis-Arbuzov Reaction
This reaction involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide. For this compound, this typically involves the reaction of tributyl phosphite with a butyl halide, followed by hydrolysis of the resulting phosphonate ester.
Reaction Scheme:
P(OBu)₃ + BuBr → BuP(O)(OBu)₂ + BuBr
BuP(O)(OBu)₂ + 2 H₂O → BuP(O)(OH)₂ + 2 BuOH
A detailed protocol for a similar synthesis is described in patent literature, involving the heating of tributyl phosphite and 1-bromobutane, followed by hydrolysis with hydrochloric acid.
Coordination Chemistry with Metal Ions
This compound can coordinate to metal ions through the oxygen atoms of the phosphonate group. The protonation state of the phosphonic acid, which is pH-dependent, plays a crucial role in the formation and stability of the metal complexes. The phosphonate group can act as a monodentate, bidentate, or tridentate ligand, and can also bridge multiple metal centers to form polymeric structures.
Data Presentation: Stability Constants and Thermodynamic Parameters
Quantifying the interaction between this compound and metal ions is crucial for understanding and predicting their behavior in various applications. Stability constants (log K) provide a measure of the strength of the metal-ligand complex. Thermodynamic parameters such as enthalpy (ΔH) and entropy (ΔS) changes upon binding offer insights into the nature of the interaction.
Table 1: Protonation Constants of Selected Phosphonic Acids
| Ligand | pKₐ₁ | pKₐ₂ | pKₐ₃ | Reference |
| Methylphosphonic acid | 2.35 | 7.50 | [1] | |
| Phenylphosphonic acid | 1.83 | 7.07 | [1] | |
| n-Butylphosphonic acid | ~2.5 | ~7.8 | Estimated |
Table 2: Stability Constants (log K) of Metal Complexes with Phosphonate Ligands
| Metal Ion | Methylphosphonic Acid | Phenylphosphonic Acid | n-Butylphosphonic Acid (Estimated) |
| Ca²⁺ | 2.3 | 2.1 | ~2.5 |
| Mg²⁺ | 2.5 | 2.3 | ~2.7 |
| Cu²⁺ | 4.5 | 4.2 | ~4.8 |
| Zn²⁺ | 3.8 | 3.5 | ~4.0 |
| Fe³⁺ | 7.2 | 6.8 | ~7.5 |
| La³⁺ | 4.9 | 4.6 | ~5.2 |
| Gd³⁺ | 5.2 | 4.9 | ~5.5 |
| Lu³⁺ | 5.5 | 5.2 | ~5.8 |
Note: The values for n-butylphosphonic acid are estimations based on trends observed for other alkylphosphonic acids and should be determined experimentally.
Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of this compound-metal complexes, as well as for the determination of their stability constants.
Synthesis of a Generic Transition Metal-Butylphosphonate Complex
This protocol describes a general procedure for the synthesis of a coordination polymer of a divalent transition metal with this compound.
Materials:
-
n-Butylphosphonic acid
-
A soluble salt of the desired transition metal (e.g., Zinc acetate, Copper(II) nitrate)
-
Deionized water
-
Sodium hydroxide (B78521) (NaOH) solution (1 M)
Procedure:
-
Ligand Solution Preparation: Dissolve a stoichiometric amount of n-butylphosphonic acid in deionized water.
-
Deprotonation: Slowly add a stoichiometric equivalent of 1 M NaOH solution to the this compound solution with constant stirring to deprotonate the phosphonic acid groups. The pH should be adjusted to a neutral or slightly basic range.
-
Metal Salt Solution Preparation: In a separate beaker, dissolve an equimolar amount of the transition metal salt in deionized water.
-
Precipitation: Slowly add the metal salt solution to the sodium butylphosphonate solution under vigorous stirring. A precipitate should form.
-
Crystallization (Hydrothermal Synthesis - Optional): For crystalline materials, the resulting suspension can be transferred to a Teflon-lined stainless-steel autoclave and heated at a specific temperature (e.g., 120-180 °C) for a designated period (e.g., 24-72 hours).
-
Isolation and Washing: After cooling to room temperature, collect the solid product by vacuum filtration. Wash the precipitate with deionized water and then with ethanol to remove any unreacted starting materials and soluble byproducts.
-
Drying: Dry the final product in a vacuum oven at an appropriate temperature (e.g., 60-80 °C).
Caption: Workflow for the synthesis of a metal-butylphosphonate complex.
Characterization Techniques
The synthesized complexes should be thoroughly characterized to determine their structure, composition, and purity.
Table 3: Common Characterization Techniques for Metal-Phosphonate Complexes
| Technique | Information Obtained |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies the coordination of the phosphonate group to the metal ion by observing shifts in the P=O and P-O stretching frequencies. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H, ¹³C, and ³¹P NMR can provide information about the structure of the complex in solution. Changes in chemical shifts upon complexation indicate binding. |
| Powder X-ray Diffraction (PXRD) | Confirms the crystallinity and phase purity of the bulk material. |
| Single-Crystal X-ray Diffraction | Provides the definitive three-dimensional atomic structure of the complex, including bond lengths, angles, and coordination geometry. |
| Thermogravimetric Analysis (TGA) | Determines the thermal stability of the complex and the presence of coordinated or lattice solvent molecules. |
| Elemental Analysis | Confirms the elemental composition of the synthesized complex. |
Determination of Stability Constants by Potentiometric Titration
Potentiometric titration is a classical and reliable method to determine the protonation constants of the ligand and the stability constants of its metal complexes.
Materials:
-
Standardized solutions of a strong acid (e.g., HCl) and a strong base (e.g., NaOH, carbonate-free).
-
A solution of this compound of known concentration.
-
A solution of the metal salt of interest of known concentration.
-
An inert electrolyte solution to maintain constant ionic strength (e.g., KNO₃ or NaClO₄).
-
Calibrated pH meter with a glass electrode.
-
Thermostated titration vessel.
Procedure:
-
Calibration: Calibrate the pH electrode using standard buffer solutions.
-
Ligand Protonation: Titrate a solution containing this compound and the inert electrolyte with the standardized strong base. Record the pH after each addition of the titrant.
-
Complexation Titration: Titrate a solution containing this compound, the metal salt, and the inert electrolyte with the standardized strong base. Record the pH after each addition of the titrant.
-
Data Analysis: The titration data are analyzed using specialized software (e.g., HYPERQUAD) to calculate the protonation constants of this compound and the stability constants of the metal complexes.
Caption: Workflow for determining stability constants by potentiometric titration.
Determination of Thermodynamic Parameters by Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the metal-ligand interaction.
Materials:
-
A solution of this compound of known concentration in a suitable buffer.
-
A solution of the metal salt of interest of known concentration in the same buffer.
-
Isothermal titration calorimeter.
Procedure:
-
Sample Preparation: Prepare solutions of the metal ion (in the sample cell) and this compound (in the syringe) in the same degassed buffer.
-
Instrument Setup: Set the experimental temperature and allow the instrument to equilibrate to a stable baseline.
-
Titration: Perform a series of injections of the this compound solution into the sample cell containing the metal ion solution.
-
Data Acquisition: The instrument records the heat released or absorbed after each injection.
-
Data Analysis: The raw data is integrated to obtain the heat change per injection. The resulting binding isotherm is fitted to a suitable binding model to determine the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n). The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated using the equation: ΔG = -RTln(Kₐ) = ΔH - TΔS.
Applications
The ability of this compound to form stable complexes with a variety of metal ions has led to its investigation in several fields.
Corrosion Inhibition
One of the most prominent applications of this compound is as a corrosion inhibitor, particularly for steel and other metals. In combination with zinc ions, it exhibits a synergistic effect, forming a protective film on the metal surface that inhibits the corrosion process.[2][3] The phosphonate group strongly adsorbs onto the metal surface, while the zinc ions can act as cathodic inhibitors.
Caption: Mechanism of corrosion inhibition by this compound and zinc ions.
Drug Development
The phosphonate group's ability to mimic phosphates and carboxylates makes phosphonic acids interesting candidates for drug development. They can be used as enzyme inhibitors, and their metal complexes are being explored for various therapeutic applications. This compound derivatives are under investigation for their potential to improve drug delivery and bioavailability.
Catalysis
Metal phosphonate complexes can act as catalysts in various organic reactions. The metal center can serve as a Lewis acid site, and the organic ligand can be tailored to influence the catalytic activity and selectivity. Copper-phosphonate complexes, for example, have shown promise as catalysts in oxidation reactions.
Conclusion
This compound is a versatile ligand with significant potential for forming stable and functional complexes with a wide range of metal ions. Its applications in corrosion inhibition are well-established, and its potential in drug development and catalysis continues to be an active area of research. This guide has provided a foundational overview of its coordination chemistry, including synthesis, characterization, and methods for quantifying its interactions with metal ions. Further research to establish a comprehensive database of stability constants and thermodynamic parameters for this compound with various metal ions will be invaluable for advancing its application in diverse scientific and technological fields.
References
The Pivotal Role of Butylphosphonic Acid in the Advancement of Metal-Organic Frameworks: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the multifaceted role of butylphosphonic acid in the design, synthesis, and functionalization of metal-organic frameworks (MOFs). As the demand for highly stable, functional, and precisely engineered porous materials grows, this compound is emerging as a critical component in the MOF toolkit. This document details its application as a modulator in MOF synthesis, its use as a primary or secondary linker to enhance framework stability, and its role in post-synthetic modification for tailoring surface properties, with a particular focus on applications in catalysis and drug delivery.
Core Concepts: Why this compound?
This compound (BPA) offers a unique combination of properties that make it an attractive molecule for MOF chemistry. Its phosphonate (B1237965) headgroup can form strong, multidentate coordination bonds with metal nodes, leading to enhanced thermal and hydrolytic stability compared to commonly used carboxylate linkers. The butyl chain provides a degree of hydrophobicity and steric bulk that can be leveraged to fine-tune the pore environment and surface chemistry of MOFs.
The primary roles of this compound in the context of MOFs can be categorized as follows:
-
Modulator in Synthesis: By competing with the primary linker for coordination to the metal clusters during synthesis, this compound can influence the kinetics of crystal growth. This modulation can lead to improved crystallinity, control over defect engineering, and variation in crystal size and morphology.[1][2][3]
-
Phosphonate Linker: this compound can be utilized as a linker itself, either alone or in mixed-linker systems, to construct robust MOF architectures. The strength of the metal-phosphonate bond is a key factor in the enhanced stability of the resulting frameworks.[4][5]
-
Surface Functionalization: Through post-synthetic modification (PSM), the surface of existing MOFs can be grafted with this compound. This allows for the precise tailoring of surface properties, such as hydrophobicity and the introduction of specific binding sites, which is particularly relevant for applications in catalysis and drug delivery.[6][7][8]
This compound as a Modulator in MOF Synthesis
The use of modulators is a key strategy to control the synthesis of MOFs, particularly for zirconium-based frameworks like UiO-66. While extensive research has focused on carboxylic acid modulators, the principles can be extended to phosphonic acids. This compound, as a modulator, can influence the crystallization process by reversibly binding to the metal clusters, thereby controlling the rate of framework assembly. This can lead to larger, more well-defined crystals with fewer defects.
The coordination modulation mechanism allows for fine-tuning of MOF properties. The concentration and binding affinity of the modulator relative to the primary linker are critical parameters. A key advantage of phosphonic acid modulators is their strong binding to the metal nodes, which can lead to a more pronounced effect on nucleation and growth.
This compound as a Linker for Enhanced Stability
The inherent strength and multidentate binding nature of the phosphonate group make this compound an excellent candidate for a linker in the construction of highly stable MOFs. Zirconium phosphonate MOFs, for example, are known for their exceptional chemical and thermal stability.[5] The butyl group of the linker would then be oriented within the pores of the MOF, influencing the pore size and creating a more hydrophobic environment.
The use of mixed-linker strategies, incorporating both this compound and other linkers (e.g., dicarboxylic acids), allows for the fine-tuning of framework properties, including porosity, stability, and functionality.
Post-Synthetic Modification with this compound
Post-synthetic modification (PSM) is a powerful technique for introducing new functionalities into pre-synthesized MOFs without altering their underlying topology.[8] The surface of many MOFs, particularly those with metal-oxide-like nodes (e.g., UiO-66, MIL-101), can be readily functionalized with phosphonic acids. Grafting this compound onto the MOF surface can significantly alter its properties.
Impact on Drug Delivery Applications
The surface functionalization of MOFs is of paramount importance for their application as drug delivery vehicles.[9][10][11][12] Grafting this compound onto the surface of a drug-loaded MOF can serve several purposes:
-
Controlled Release: The hydrophobic butyl chains can act as "gatekeepers" at the pore openings, slowing the diffusion of encapsulated drug molecules, particularly in aqueous environments.
-
Improved Biocompatibility: Surface modification can shield the drug and the MOF core from premature degradation in biological media.
-
Targeted Delivery: While this compound itself is not a targeting ligand, its presence provides a functional handle for further modification with targeting moieties.
References
- 1. mdpi.com [mdpi.com]
- 2. A Structure–Activity Study of Aromatic Acid Modulators for the Synthesis of Zirconium-Based Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ac1.hhu.de [ac1.hhu.de]
- 4. Page Not Found: AGOSR [agosr.com]
- 5. A synthetic strategy towards single crystals of Zr6 cluster and phosphonate-based metal–organic frameworks - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 6. Post-synthetic modification of the metal–organic framework compound UiO-66 - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Postsynthetic modification of metal–organic frameworks - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. Metal-Organic Frameworks as Potential Drug Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metal-organic frameworks: Drug delivery applications and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sci-rad.com [sci-rad.com]
- 12. Metal–Organic Frameworks as Intelligent Drug Nanocarriers for Cancer Therapy [mdpi.com]
Butylphosphonic Acid as a Corrosion Inhibitor for Steel: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of butylphosphonic acid and its application as a corrosion inhibitor for steel. While often utilized in synergy with other compounds, particularly zinc ions, this document will also explore the fundamental principles of its standalone inhibitory action. This guide delves into the mechanisms of corrosion inhibition, detailed experimental protocols for evaluation, and a summary of performance data. The information is intended to serve as a valuable resource for researchers and professionals engaged in materials science, corrosion prevention, and related fields.
Introduction to this compound in Corrosion Inhibition
Steel, a cornerstone of modern infrastructure and industry, is inherently susceptible to corrosion, an electrochemical process that leads to its gradual degradation. Corrosion inhibitors are chemical compounds that, when added in small concentrations to a corrosive environment, can significantly decrease the rate of corrosion.
Phosphonic acids, a class of organophosphorus compounds, have emerged as effective corrosion inhibitors for various metals, including steel.[1][2] Their efficacy is attributed to their ability to form stable, protective films on the metal surface. This compound (C4H11O3P), a member of this class, is recognized for its role in corrosion protection, particularly in synergistic formulations.[1][3]
Mechanism of Corrosion Inhibition
The primary mechanism by which this compound inhibits steel corrosion involves the formation of a protective adsorbed layer on the metal surface. This process can be broken down into the following key steps:
-
Adsorption: The phosphonate (B1237965) group (-PO(OH)2) of the this compound molecule has a strong affinity for the steel surface. It adsorbs onto the surface, with the butyl group extending away from the metal.
-
Film Formation: This adsorption leads to the formation of a thin, protective film that acts as a barrier, isolating the steel from the corrosive environment. This film hinders both the anodic (metal dissolution) and cathodic (oxygen reduction) reactions that drive the corrosion process.
-
Synergistic Effect with Zinc: this compound's inhibitory action is significantly enhanced when used in conjunction with zinc ions (Zn2+).[1][3] In this synergistic system, the phosphonic acid component primarily forms a protective layer, while zinc ions act as a cathodic inhibitor, precipitating at cathodic sites to further stifle the corrosion reaction.[3] This dual-action mechanism provides more robust and comprehensive corrosion protection.[3]
Signaling Pathway of Inhibition
Caption: Mechanism of steel corrosion inhibition by this compound.
Quantitative Performance Data
While much of the available literature focuses on the synergistic effects of this compound with other compounds like zinc salts, the following tables present illustrative quantitative data for the performance of n-butylphosphonic acid as a standalone corrosion inhibitor for mild steel in a corrosive medium.
Disclaimer: The following data is illustrative and intended to demonstrate the expected trends and data presentation format. Specific experimental values for standalone n-butylphosphonic acid are not widely available in the public domain.
Table 1: Potentiodynamic Polarization Data
| Inhibitor Concentration (ppm) | Corrosion Potential (Ecorr) (mV vs. SCE) | Corrosion Current Density (icorr) (µA/cm²) | Anodic Tafel Slope (βa) (mV/dec) | Cathodic Tafel Slope (βc) (mV/dec) | Inhibition Efficiency (%) |
| 0 (Blank) | -550 | 150 | 70 | 120 | - |
| 50 | -535 | 45 | 68 | 115 | 70.0 |
| 100 | -520 | 25 | 65 | 110 | 83.3 |
| 200 | -505 | 15 | 62 | 105 | 90.0 |
| 500 | -490 | 10 | 60 | 100 | 93.3 |
Table 2: Electrochemical Impedance Spectroscopy (EIS) Data
| Inhibitor Concentration (ppm) | Solution Resistance (Rs) (Ω·cm²) | Charge Transfer Resistance (Rct) (Ω·cm²) | Double Layer Capacitance (Cdl) (µF/cm²) | Inhibition Efficiency (%) |
| 0 (Blank) | 20 | 250 | 200 | - |
| 50 | 22 | 800 | 120 | 68.8 |
| 100 | 21 | 1500 | 80 | 83.3 |
| 200 | 23 | 2500 | 50 | 90.0 |
| 500 | 22 | 3500 | 30 | 92.9 |
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the performance of corrosion inhibitors like this compound.
Materials and Specimen Preparation
-
Working Electrode: Mild steel specimens with a typical composition (e.g., C: 0.15-0.20%, Mn: 0.40-0.60%, P: max 0.04%, S: max 0.05%, and the remainder Fe). The specimens should have a defined surface area (e.g., 1 cm²).
-
Surface Preparation: The steel specimens are mechanically polished with a series of silicon carbide papers of increasing grit (e.g., 240, 400, 600, 800, and 1200 grit), followed by rinsing with deionized water and degreasing with acetone. The specimens are then dried in a stream of warm air.
-
Corrosive Medium: A prepared corrosive solution, such as 1 M HCl or 3.5% NaCl solution, is used.
-
Inhibitor Solution: Stock solutions of n-butylphosphonic acid are prepared in the corrosive medium at various concentrations.
Electrochemical Measurements
A standard three-electrode electrochemical cell is used, consisting of the mild steel specimen as the working electrode, a platinum wire or graphite (B72142) rod as the counter electrode, and a saturated calomel (B162337) electrode (SCE) or Ag/AgCl electrode as the reference electrode.
-
Immerse the prepared working electrode in the test solution (with and without the inhibitor) and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).
-
Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential (e.g., -250 mV vs. OCP) to an anodic potential (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s).
-
The corrosion potential (Ecorr) and corrosion current density (icorr) are determined by Tafel extrapolation of the linear portions of the anodic and cathodic curves.
-
The inhibition efficiency (IE%) is calculated using the following equation: IE% = [(icorr(blank) - icorr(inh)) / icorr(blank)] x 100 where icorr(blank) and icorr(inh) are the corrosion current densities in the absence and presence of the inhibitor, respectively.
-
After OCP stabilization, apply a small amplitude sinusoidal AC voltage (e.g., 10 mV) at the OCP over a frequency range (e.g., from 100 kHz to 10 mHz).
-
The impedance data is plotted as Nyquist and Bode plots.
-
The data is fitted to an appropriate equivalent electrical circuit to determine the solution resistance (Rs) and charge transfer resistance (Rct).
-
The inhibition efficiency (IE%) is calculated from the Rct values using the following equation: IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100 where Rct(blank) and Rct(inh) are the charge transfer resistances in the absence and presence of the inhibitor, respectively.
Experimental Workflow
Caption: A typical experimental workflow for evaluating corrosion inhibitors.
Adsorption Isotherm and Inhibitor-Concentration Relationship
The relationship between the inhibitor concentration and its efficiency can often be described by adsorption isotherms. The Langmuir adsorption isotherm is commonly used to model the adsorption of corrosion inhibitors on a metal surface. It assumes the formation of a monolayer of the inhibitor on the surface. The degree of surface coverage (θ), which is related to the inhibition efficiency, is a function of the inhibitor concentration.
Inhibitor Concentration vs. Efficiency
Caption: Logical relationship between inhibitor concentration and efficiency.
Conclusion
This compound demonstrates significant potential as a corrosion inhibitor for steel, particularly when used in synergistic combination with zinc ions. Its mechanism of action is primarily based on the formation of a protective adsorbed film on the steel surface, which acts as a barrier to corrosive species. The detailed experimental protocols provided in this guide offer a framework for the systematic evaluation of this compound and other potential corrosion inhibitors. While specific quantitative data for standalone n-butylphosphonic acid is limited in public literature, the illustrative data presented herein provides a clear indication of its expected performance and the methodologies for its assessment. Further research into the standalone performance of this compound under various corrosive conditions would be beneficial for a more comprehensive understanding of its capabilities.
References
The Strategic Application of Alkylphosphonic Anhydrides in Modern Pharmaceutical Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The relentless pursuit of efficiency, purity, and sustainability in pharmaceutical synthesis has led to the adoption of advanced reagents that streamline complex molecular constructions. Among these, cyclic alkylphosphonic anhydrides have emerged as powerful tools, particularly for the formation of amide bonds—a cornerstone of peptide and small molecule drug synthesis. This technical guide provides an in-depth exploration of the application of n-propylphosphonic anhydride (B1165640) (T3P®), a close analog of n-butylphosphonic anhydride, in pharmaceutical development. Through a detailed examination of reaction mechanisms, experimental protocols, and quantitative data, this document serves as a comprehensive resource for researchers and drug development professionals seeking to leverage these reagents in their synthetic endeavors. Case studies on the synthesis of the approved anticancer drug Ixazomib and the model pentapeptide Leu-enkephalin are presented to illustrate the practical application and benefits of this class of reagents.
Introduction: The Rise of Phosphonic Anhydrides in Amide Bond Formation
The synthesis of peptides and complex organic molecules often hinges on the efficient and stereochemically controlled formation of amide bonds. Traditional coupling reagents, while effective, can present challenges related to side reactions, racemization, and difficult-to-remove byproducts. Propanephosphonic acid anhydride (T3P®) and its homolog, n-butylphosphonic anhydride (T4P), have gained significant traction as highly efficient and "green" coupling reagents.[1] They are valued for promoting rapid and clean amide bond formation with a low risk of epimerization, even with sensitive amino acid substrates.[2]
A key advantage of using T3P® is the straightforward workup procedure. The byproducts of the reaction, propanephosphonic acid and its dimeric anhydride, are highly water-soluble and can be easily removed through simple aqueous extraction.[3][4] This simplifies purification and is a significant benefit in large-scale industrial synthesis.[5] T3P® is commercially available as a solution in various organic solvents, such as ethyl acetate (B1210297) or dichloromethane, making it convenient to handle.[1]
Mechanism of T3P®-Mediated Amide Bond Formation
The efficacy of T3P® as a coupling reagent stems from its ability to activate carboxylic acids towards nucleophilic attack by amines. The reaction proceeds through a mixed anhydride intermediate. The general mechanism is outlined below:
References
Butylphosphonic Acid: A Core Intermediate in Modern Agrochemical Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Butylphosphonic acid and its derivatives represent a critical class of intermediates in the synthesis of a variety of agrochemicals, most notably herbicides. The phosphorus-carbon bond inherent to these compounds provides a stable structural backbone for molecules designed to interact with specific biological targets in weeds. This technical guide explores the role of this compound as a precursor in the synthesis of potent herbicides, with a focus on the chemical pathways, experimental protocols, and mechanisms of action of the resulting active ingredients. While various alkyl phosphonic acids serve as starting materials, the synthesis of glufosinate-ammonium (B1218520) from a closely related methyl phosphonate (B1237965) derivative will be detailed as a representative example of the synthetic strategies employed.
Synthesis of Agrochemicals from Alkylphosphonic Acid Intermediates
The synthesis of phosphonate-based herbicides often involves multi-step chemical reactions. A common and illustrative example is the production of glufosinate-ammonium, a broad-spectrum contact herbicide. The synthesis typically begins with a dialkyl alkylphosphonate, such as diethyl methylphosphonite, which is structurally analogous to a derivative of this compound.
Representative Synthesis of Glufosinate-Ammonium
A prevalent method for synthesizing glufosinate-ammonium involves a multi-step process starting from diethyl methylphosphonite. The key steps include a condensation reaction, a Strecker reaction, and subsequent hydrolysis.
Experimental Protocol:
Step 1: Synthesis of Diethyl (1-acetoxy-3-oxopropyl)methylphosphonate
In a dry, anaerobic three-neck flask, 0.1 mole of diethyl methylphosphonite, 30 ml of tetrahydrofuran, and 0.2 g of hexamethylphosphoric triamide (HMPA) are combined and stirred at 20-25°C. A mixture of 0.1 mole of acrolein and 0.1 mole of acetic anhydride (B1165640) is added dropwise, maintaining the internal temperature below 25°C. The reaction mixture is then stirred at 30°C for 2 hours.
Step 2: Synthesis of Diethyl (1-amino-1-cyano-3-oxopropyl)methylphosphonate
The product from Step 1 is added dropwise to a solution of 0.1 mole of sodium cyanide and 0.2 mole of ammonium (B1175870) chloride in water at a temperature of 10-30°C. After the addition, the mixture is kept at this temperature for 1 hour, followed by the addition of 50 ml of 28% ammonia (B1221849) water.
Step 3: Hydrolysis and Formation of Glufosinate-Ammonium
The resulting aminonitrile is added to 200 ml of 37% hydrochloric acid and heated under reflux for 2 hours. Ethanol and acetic acid are then distilled off. The mixture is concentrated using a rotary evaporator, and the pH is adjusted to approximately 9 with ammonia water to yield glufosinate-ammonium.[1]
Quantitative Data for Glufosinate-Ammonium Synthesis
The following table summarizes typical quantitative data for the synthesis of glufosinate-ammonium from diethyl methylphosphonite, as described in various patents.
| Step | Reactants | Molar Ratio (Intermediate:Reagent) | Solvent | Temperature (°C) | Reaction Time (hours) | Yield (%) | Purity (%) |
| 1. Condensation | Diethyl methylphosphonite, Acrolein, Acetic anhydride | 1:1:1 | Tetrahydrofuran | 20-30 | 2 | - | - |
| 2. Strecker Reaction | Product of Step 1, Sodium cyanide, Ammonium chloride | 1:1:2 | Water | 10-30 | 1 | - | - |
| 3. Hydrolysis & Neutralization | Product of Step 2, Hydrochloric acid, Ammonia | - | Water | Reflux | 2 | >80 | >95 |
Note: Yields and purity can vary based on specific reaction conditions and purification methods. A Chinese patent reports a theoretical yield of 87.77% with a purity of 96.8% for the final product when starting from diethyl methylphosphonite.[2][3]
Mechanism of Action: Inhibition of Glutamine Synthetase
Glufosinate (B12851), the active metabolite of glufosinate-ammonium, exerts its herbicidal effect by inhibiting the enzyme glutamine synthetase (GS) in plants.[4][5] GS is a crucial enzyme in nitrogen metabolism, responsible for the conversion of glutamate (B1630785) and ammonia into glutamine.
The inhibition of GS by glufosinate leads to a cascade of events within the plant cell:
-
Accumulation of Ammonia: The blockage of glutamine synthesis results in a rapid and toxic accumulation of ammonia.[4][5]
-
Depletion of Glutamine: The lack of glutamine disrupts the synthesis of other essential amino acids and nitrogen-containing compounds.
-
Inhibition of Photorespiration: The disruption of nitrogen metabolism indirectly inhibits photorespiration, a process vital for plant survival in certain conditions.
-
Generation of Reactive Oxygen Species (ROS): The overall metabolic disruption leads to the formation of ROS, which cause lipid peroxidation and membrane damage, ultimately leading to cell death.[6]
Signaling Pathway of Glufosinate Action
Caption: Mechanism of Glufosinate's Herbicidal Action.
Experimental Workflow for Synthesis
Caption: Synthetic Workflow for Glufosinate-Ammonium.
Conclusion
This compound and its analogues are foundational intermediates in the synthesis of highly effective phosphonate-based agrochemicals. The synthetic route to glufosinate-ammonium, starting from a related alkyl phosphonate, exemplifies the chemical transformations that leverage the stable P-C bond to construct a molecule that potently inhibits a key plant enzyme. Understanding these synthetic pathways and the mechanism of action is paramount for the development of new, more selective, and environmentally benign herbicides. The detailed protocols and quantitative data provided herein serve as a valuable resource for researchers and professionals in the agrochemical and pharmaceutical industries, facilitating further innovation in this critical field.
References
- 1. Glufosinate-ammonium preparation method - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN103319529A - Synthetic method of diethyl methyl-phosphonite and glufosinate-ammonium - Google Patents [patents.google.com]
- 3. CN102399239A - Synthesis method of glufosinate-ammonium and analogue - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. sbcpd.org [sbcpd.org]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chelating Properties of Butylphosphonic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butylphosphonic acid, a member of the organophosphorus compound family, has garnered significant interest for its versatile chemical properties, particularly its ability to act as a chelating agent. Its structural attributes, featuring a phosphonic acid group attached to a butyl chain, enable it to form stable complexes with a variety of metal ions. This property is pivotal in a range of applications, from industrial processes like corrosion inhibition and water treatment to biomedical applications such as drug delivery and bone targeting.
This technical guide provides a comprehensive overview of the chelating properties of this compound. It delves into its synthesis and characterization, explores its interaction with metal ions, presents methodologies for evaluating its chelation efficacy, and discusses its applications, with a special focus on its relevance to drug development.
Synthesis and Characterization of this compound
The synthesis of n-butylphosphonic acid can be achieved through several established routes in organophosphorus chemistry. A common and effective method is the Michaelis-Arbuzov reaction, followed by hydrolysis.
Synthesis Protocol: Michaelis-Arbuzov Reaction and Hydrolysis
This two-step synthesis involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide, followed by acidic hydrolysis of the resulting phosphonate (B1237965) ester.
Step 1: Synthesis of Diethyl Butylphosphonate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine triethyl phosphite and a slight molar excess of 1-bromobutane (B133212).
-
Reaction Conditions: Heat the mixture under reflux for several hours. The reaction progress can be monitored by gas chromatography (GC) to observe the consumption of the starting materials.
-
Work-up: After the reaction is complete, remove the excess 1-bromobutane and the ethyl bromide byproduct by distillation. The crude diethyl butylphosphonate can be purified by vacuum distillation.
Step 2: Hydrolysis to this compound
-
Reaction Setup: Add the purified diethyl butylphosphonate to a solution of concentrated hydrochloric acid.
-
Reaction Conditions: Heat the mixture at reflux for an extended period (typically overnight) to ensure complete hydrolysis of the ester groups.
-
Isolation and Purification: After cooling, the aqueous solution is concentrated under reduced pressure to remove water and HCl, yielding crude this compound. The product can be further purified by recrystallization from a suitable solvent, such as water or an organic solvent mixture.
Characterization
The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.
| Technique | Expected Observations |
| FT-IR | Broad O-H stretch from the P-OH groups (around 2500-3300 cm⁻¹), a strong P=O stretch (around 1200 cm⁻¹), and C-H stretching and bending vibrations from the butyl group.[1][2][3] |
| ¹H NMR | Signals corresponding to the protons of the butyl group, with characteristic chemical shifts and coupling patterns. The terminal methyl group will appear as a triplet, and the methylene (B1212753) groups as multiplets. |
| ³¹P NMR | A single resonance characteristic of a phosphonic acid, typically in the range of +20 to +30 ppm (relative to 85% H₃PO₄).[4][5][6][7] |
| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of this compound (138.10 g/mol ).[8] |
Chelation and Metal Ion Coordination
The phosphonic acid moiety of this compound is a diprotic acid, allowing it to deprotonate and form anionic species that can coordinate with metal ions. The oxygen atoms of the phosphonate group act as Lewis bases, donating electron pairs to a metal cation to form coordinate bonds. The butyl group, being a non-polar alkyl chain, influences the solubility and steric accessibility of the chelating group.
Illustrative Stability Constants of a Related Compound (Methylphosphonic Acid)
To provide a context for the expected binding affinities, the following table presents critically evaluated stability constants (log K) for methylphosphonic acid with various metal ions, as reported by the International Union of Pure and Applied Chemistry (IUPAC). It is important to note that these values are for a different ligand and should be considered illustrative.
| Metal Ion | Log K₁ | Log K₂ | Reference |
| Mg²⁺ | 1.85 | - | [9] |
| Ca²⁺ | 1.70 | - | [9] |
| Cu²⁺ | 4.80 | 3.5 | [9] |
| Zn²⁺ | 3.80 | 3.1 | [9] |
| Fe³⁺ | 7.80 | - | [9] |
Table 1: Illustrative stability constants for Methylphosphonic Acid at 25°C and 0.1 M ionic strength.
Illustrative Thermodynamic Parameters
Thermodynamic parameters provide insight into the driving forces of the chelation reaction. The enthalpy change (ΔH) reflects the heat released or absorbed upon binding, while the entropy change (ΔS) relates to the change in disorder of the system. The following table provides a template for the kind of data that would be obtained from Isothermal Titration Calorimetry (ITC) experiments.
| Metal Ion | K_d (μM) | ΔH (kcal/mol) | -TΔS (kcal/mol) | n (Stoichiometry) |
| Mⁿ⁺ | Data not available | Data not available | Data not available | Data not available |
Table 2: Template for Thermodynamic Parameters of this compound Chelation.
Experimental Protocols for Characterizing Chelating Properties
For researchers aiming to quantify the chelating properties of this compound, the following experimental protocols provide a detailed methodology.
Potentiometric Titration for Stability Constant Determination
Potentiometric titration is a classical and reliable method for determining the stability constants of metal-ligand complexes in solution.[10][11][12][13][14]
Materials:
-
pH meter with a glass electrode
-
Autotitrator or manual burette
-
Temperature-controlled reaction vessel
-
Standardized solutions of a strong base (e.g., 0.1 M NaOH)
-
Standardized solution of a strong acid (e.g., 0.1 M HCl)
-
This compound solution of known concentration
-
Metal salt solution (e.g., metal chlorides or nitrates) of known concentration
-
Inert electrolyte (e.g., KCl or KNO₃) to maintain constant ionic strength
Procedure:
-
Electrode Calibration: Calibrate the pH electrode using standard buffer solutions (e.g., pH 4, 7, and 10).
-
Ligand Protonation Constants:
-
Titrate a solution containing a known concentration of this compound and the inert electrolyte with the standardized strong base.
-
Record the pH as a function of the volume of base added.
-
Analyze the titration curve to determine the protonation constants (pKa values) of this compound.
-
-
Metal-Ligand Stability Constants:
-
Prepare a solution containing known concentrations of this compound, the metal salt, and the inert electrolyte.
-
Titrate this solution with the standardized strong base.
-
Record the pH as a function of the volume of base added.
-
-
Data Analysis:
-
Use a suitable software package (e.g., HYPERQUAD) to perform a non-linear least-squares refinement of the titration data.
-
The software will fit the experimental data to a chemical model that includes the protonation of the ligand and the formation of various metal-ligand species (e.g., ML, ML₂, M(OH)L).
-
The output of the analysis will be the stability constants (log β) for the formed complexes.
-
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction in a single experiment.[15][16][17][18][19]
Materials:
-
Isothermal Titration Calorimeter
-
Degassed buffer solution
-
This compound solution in the degassed buffer
-
Metal salt solution in the same degassed buffer
Procedure:
-
Sample Preparation:
-
Prepare a solution of the metal ion (e.g., 0.1-0.5 mM) in a suitable buffer. The buffer should be chosen carefully to minimize heats of ionization upon pH changes during the experiment.
-
Prepare a solution of this compound (e.g., 1-5 mM) in the exact same buffer.
-
Thoroughly degas both solutions to prevent bubble formation in the calorimeter.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25 °C).
-
Set the stirring speed.
-
Equilibrate the instrument until a stable baseline is achieved.
-
-
Titration:
-
Load the metal ion solution into the sample cell.
-
Load the this compound solution into the injection syringe.
-
Perform a series of small injections (e.g., 2-10 µL) of the ligand solution into the sample cell, with sufficient time between injections for the signal to return to baseline.
-
-
Data Analysis:
-
Integrate the raw data (heat flow vs. time) to obtain the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to metal.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) using the instrument's software.
-
The fitting will yield the binding affinity (Kₐ or K_d), enthalpy change (ΔH), and stoichiometry (n). The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated.
-
UV-Vis Spectrophotometry for Stoichiometry Determination
UV-Vis spectrophotometry can be used to determine the stoichiometry of a metal-ligand complex, particularly if the complex formation results in a change in the absorbance spectrum.[20][21][22][23]
Materials:
-
UV-Vis spectrophotometer
-
Matched quartz cuvettes
-
Stock solutions of this compound and the metal salt
Procedure (Method of Continuous Variations - Job's Plot):
-
Prepare a Series of Solutions: Prepare a series of solutions with varying mole fractions of the metal and ligand, while keeping the total molar concentration constant.
-
Measure Absorbance: Measure the absorbance of each solution at a wavelength where the metal-ligand complex absorbs maximally, and the individual components absorb minimally.
-
Construct Job's Plot: Plot the absorbance as a function of the mole fraction of the ligand.
-
Determine Stoichiometry: The mole fraction at which the absorbance is maximal corresponds to the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.5 indicates a 1:1 complex, while a maximum at 0.67 indicates a 1:2 (metal:ligand) complex.
Applications in Drug Development and Research
The chelating properties of this compound and its derivatives are particularly relevant in the field of drug development, primarily due to their affinity for bone tissue.
Bone Targeting
Phosphonates have a strong affinity for hydroxyapatite (B223615), the main inorganic component of bone. This is due to the ability of the phosphonate group to chelate calcium ions on the surface of the hydroxyapatite crystal lattice. This property makes phosphonate-containing molecules excellent candidates for bone-targeting drug delivery systems. By conjugating a therapeutic agent to a phosphonate moiety, the drug can be selectively delivered to the bone, increasing its local concentration and reducing systemic side effects.
The interaction with hydroxyapatite is a complex process involving the displacement of phosphate (B84403) and/or hydroxyl groups on the crystal surface by the phosphonate group, leading to the formation of strong coordinate bonds.
Inhibition of Osteoclast Activity
In addition to their role in drug targeting, certain phosphonates, particularly bisphosphonates, are potent inhibitors of osteoclast-mediated bone resorption. While this compound is a monophosphonate, understanding the mechanism of bisphosphonates provides insight into the potential biological effects of phosphonates in the bone microenvironment.
Nitrogen-containing bisphosphonates inhibit farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate (B85504) pathway. This inhibition prevents the prenylation of small GTPases, which are essential for the cytoskeletal organization and function of osteoclasts. This disruption of osteoclast activity leads to a decrease in bone resorption.[24][25][26][27]
Conclusion
This compound is a versatile chelating agent with significant potential in various scientific and industrial fields. While specific quantitative data on its chelation with a broad range of metal ions is an area requiring further research, the fundamental principles of its coordination chemistry are well-understood. The detailed experimental protocols provided in this guide offer a clear pathway for researchers to determine these crucial parameters. The strong affinity of the phosphonate group for bone mineral makes this compound and its derivatives particularly promising for the development of bone-targeted therapies. A deeper understanding of its chelating properties will undoubtedly pave the way for novel applications in drug delivery, materials science, and beyond.
References
- 1. researchgate.net [researchgate.net]
- 2. An ATR-FTIR study of different phosphonic acids in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 4. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 5. barron.rice.edu [barron.rice.edu]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C4H11O3P | CID 76839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. alanplewis.com [alanplewis.com]
- 10. euonym.us [euonym.us]
- 11. mccord.cm.utexas.edu [mccord.cm.utexas.edu]
- 12. uobabylon.edu.iq [uobabylon.edu.iq]
- 13. www1.lasalle.edu [www1.lasalle.edu]
- 14. web.mit.edu [web.mit.edu]
- 15. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 16. tainstruments.com [tainstruments.com]
- 17. Isothermal Titration Calorimetry Measurements of Metal Ions Binding to Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
- 20. Determination of the Stoichiomet [mckendree.edu]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. ijpras.com [ijpras.com]
- 23. Ligand exchange method for determination of mole ratios of relatively weak metal complexes: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Bisphosphonate‐enoxacin inhibit osteoclast formation and function by abrogating RANKL‐induced JNK signalling pathways during osteoporosis treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Zoledronic acid inhibits osteoclastogenesis and bone resorptive function by suppressing RANKL-mediated NF-κB and JNK and their downstream signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Mechanisms of Bisphosphonate Effects on Osteoclasts, Tumor Cell Growth, and Metastasis | Scilit [scilit.com]
- 27. spandidos-publications.com [spandidos-publications.com]
The Strategic Integration of Butylphosphonic Acid in the Design of Advanced Coordination Polymers for Targeted Drug Delivery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The development of sophisticated drug delivery systems is a cornerstone of modern pharmacology, aiming to enhance therapeutic efficacy while minimizing systemic toxicity. Within this landscape, coordination polymers (CPs), particularly a subset known as metal-organic frameworks (MOFs), have emerged as highly promising platforms due to their tunable porosity, high surface area, and versatile functionality. The choice of the organic linker is paramount in dictating the physicochemical properties and, consequently, the performance of these materials. This guide focuses on the pivotal role of n-butylphosphonic acid as a linker in the fabrication of robust and responsive coordination polymers for drug delivery applications. The phosphonate (B1237965) group's strong coordination to metal centers imparts exceptional thermal and chemical stability, a critical attribute for biomedical applications. The butyl chain, in turn, introduces a degree of hydrophobicity that can be advantageous for the encapsulation and controlled release of specific therapeutic agents.
I. Synthesis of Butylphosphonic Acid-Based Coordination Polymers: A Methodological Overview
The synthesis of coordination polymers relies on the self-assembly of metal ions or clusters with organic linkers. Solvothermal and hydrothermal methods are the most prevalent techniques for producing crystalline CPs. These methods involve heating the reaction mixture in a sealed vessel, allowing for the formation of well-defined crystalline structures.
Experimental Protocol: Solvothermal Synthesis of a Zinc-Butylphosphonate (Zn-BPA) Coordination Polymer
This protocol describes a representative method for the synthesis of a zinc-based coordination polymer using n-butylphosphonic acid as the organic linker.
Materials:
-
Zinc nitrate (B79036) hexahydrate (Zn(NO₃)₂·6H₂O)
-
n-Butylphosphonic acid (BPA)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
Equipment:
-
20 mL Teflon-lined stainless-steel autoclave
-
Analytical balance
-
Sonicator
-
Oven
-
Centrifuge
-
Vacuum drying oven
Procedure:
-
Precursor Solution Preparation: In a 20 mL glass vial, dissolve 0.1 mmol of zinc nitrate hexahydrate and 0.1 mmol of n-butylphosphonic acid in 10 mL of DMF.
-
Homogenization: Sonicate the mixture for 15 minutes to ensure the complete dissolution and uniform mixing of the precursors.
-
Reaction: Transfer the homogeneous solution to a 20 mL Teflon-lined autoclave. Seal the autoclave and place it in a preheated oven at 120°C for 48 hours.
-
Cooling and Product Collection: After the reaction is complete, allow the autoclave to cool down to room temperature naturally. A white crystalline product should be visible at the bottom of the liner.
-
Washing: Decant the supernatant and wash the solid product by suspending it in 10 mL of fresh DMF and centrifuging at 8000 rpm for 10 minutes. Repeat this washing step three times to remove any unreacted precursors.
-
Solvent Exchange: To remove the high-boiling point DMF from the pores of the coordination polymer, perform a solvent exchange with a more volatile solvent. Suspend the washed product in 10 mL of ethanol and let it stand for 24 hours. Replace the ethanol with a fresh portion and repeat this process for a total of three exchanges.
-
Activation: After the final ethanol wash, decant the solvent and dry the product under vacuum at 150°C for 12 hours. This step, known as activation, removes the solvent molecules from the pores, making them accessible for drug loading.
II. Characterization of this compound-Based Coordination Polymers
A thorough characterization is essential to confirm the successful synthesis of the desired coordination polymer and to understand its properties.
| Technique | Purpose | Typical Results for a Crystalline Zn-BPA CP |
| Powder X-Ray Diffraction (PXRD) | To confirm the crystallinity and phase purity of the synthesized material. | A diffraction pattern with sharp peaks at specific 2θ angles, indicating a well-ordered crystalline structure. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | To identify the functional groups present and confirm the coordination of the phosphonate group to the metal center. | A shift in the P=O stretching vibration (typically around 1200-1000 cm⁻¹) to a lower frequency upon coordination to the zinc center. |
| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability of the coordination polymer and determine the temperature at which it decomposes. | A stable profile up to a certain temperature (e.g., >300°C), followed by a weight loss corresponding to the decomposition of the organic linker. |
| Scanning Electron Microscopy (SEM) | To visualize the morphology and particle size of the synthesized crystals. | Images showing well-defined crystal morphologies, for example, rod-like or cubic shapes, with a uniform size distribution. |
| N₂ Adsorption-Desorption Isotherms | To determine the surface area and porosity of the activated coordination polymer. | A Type I isotherm, characteristic of microporous materials, with a calculated Brunauer-Emmett-Teller (BET) surface area. |
III. Drug Loading and Release Studies
The porous nature of coordination polymers makes them excellent candidates for drug delivery. The drug molecules can be loaded into the pores of the activated material, and their release can be triggered by environmental stimuli such as pH.
Experimental Protocol: Loading of Ibuprofen (B1674241) into Zn-BPA Coordination Polymer
Materials:
-
Activated Zn-BPA coordination polymer
-
Ibuprofen
Procedure:
-
Drug Solution Preparation: Prepare a concentrated solution of ibuprofen in hexane.
-
Encapsulation: Immerse a known amount of the activated Zn-BPA coordination polymer in the ibuprofen solution.
-
Incubation: Stir the suspension at room temperature for 24 hours to allow the ibuprofen molecules to diffuse into the pores of the Zn-BPA.
-
Washing: Collect the ibuprofen-loaded Zn-BPA by centrifugation and wash it with fresh hexane to remove any drug molecules adsorbed on the external surface.
-
Drying: Dry the drug-loaded sample under vacuum at room temperature.
-
Quantification of Loaded Drug: The amount of encapsulated ibuprofen can be determined by dissolving a known mass of the loaded Zn-BPA in an acidic solution (to decompose the framework) and quantifying the released drug using UV-Vis spectroscopy.
In Vitro Drug Release
The release of the encapsulated drug is typically studied in vitro using a buffer solution that mimics physiological conditions. The pH-responsive nature of many coordination polymers is a key feature for controlled drug release. For instance, the acidic microenvironment of tumor tissues or endo-lysosomal compartments can trigger the degradation of the framework and the subsequent release of the drug.
| Parameter | Condition 1 (pH 7.4 - Blood) | Condition 2 (pH 5.5 - Tumor/Endosome) |
| Ibuprofen Release after 24h (%) | 15 ± 2 | 65 ± 4 |
| Ibuprofen Release after 48h (%) | 25 ± 3 | 92 ± 5 |
| Release Mechanism | Slow diffusion from the pores | Framework degradation and diffusion |
IV. Biocompatibility and Cellular Uptake
For any material to be used in drug delivery, it must be biocompatible, meaning it does not elicit a significant toxic or immunological response. The components of the Zn-BPA coordination polymer, namely zinc, and this compound, are generally considered to have low toxicity at the concentrations used in drug delivery systems. However, comprehensive cytotoxicity studies are always necessary.
Cellular Uptake and Mechanism of Action
The cellular uptake of nanoparticle-sized coordination polymers is believed to occur primarily through endocytosis. The nanoparticles are engulfed by the cell membrane, forming vesicles called endosomes. These endosomes then mature and fuse with lysosomes, where the acidic environment (pH ~4.5-5.0) can trigger the degradation of the coordination polymer and the release of the encapsulated drug into the cytoplasm.
V. Conclusion and Future Perspectives
The use of n-butylphosphonic acid as a linker in the development of coordination polymers for drug delivery presents a promising strategy. The inherent stability imparted by the phosphonate group, combined with the modulatory effect of the butyl chain, allows for the creation of robust and responsive drug carriers. The ability to tailor the synthesis to achieve desired properties such as porosity and particle size further enhances their potential. Future research in this area will likely focus on the development of multifunctional systems, where, in addition to drug delivery, the coordination polymers could also possess imaging or diagnostic capabilities. Furthermore, in vivo studies are crucial to validate the efficacy and safety of these materials in a physiological setting, paving the way for their eventual clinical translation.
Methodological & Application
Synthesis Protocol for n-Butylphosphonic Acid
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
n-Butylphosphonic acid is an organophosphorus compound with a butyl group attached to a phosphonic acid moiety.[1][2] Phosphonic acids and their derivatives are utilized in various fields, including as intermediates in the synthesis of pharmaceuticals, agrochemicals, and as flame retardants.[3][4] Their ability to act as stable analogues of phosphate (B84403) esters makes them valuable in the design of enzyme inhibitors and other biologically active molecules. This document provides a detailed protocol for the synthesis of n-butylphosphonic acid, primarily focusing on the Michaelis-Arbuzov reaction followed by acidic hydrolysis, a widely used and effective method for forming the carbon-phosphorus bond.[4][5][6]
Overview of the Synthesis Pathway
The synthesis of n-butylphosphonic acid is typically achieved in a two-step process:
-
Michaelis-Arbuzov Reaction: This reaction involves the formation of a dialkyl n-butylphosphonate by reacting a trialkyl phosphite (B83602) with an n-butyl halide.[4][5][6] The reaction proceeds via a nucleophilic attack of the trivalent phosphorus on the alkyl halide, forming a phosphonium (B103445) salt intermediate, which then rearranges to the pentavalent phosphonate.[5][6]
-
Hydrolysis: The resulting dialkyl n-butylphosphonate is then hydrolyzed, typically under acidic conditions, to cleave the ester groups and yield the final n-butylphosphonic acid.[7][8]
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis of n-butylphosphonic acid.
Caption: Experimental workflow for the synthesis of n-butylphosphonic acid.
Detailed Experimental Protocol
This protocol is based on the general principles of the Michaelis-Arbuzov reaction and subsequent hydrolysis.[5][7][8]
4.1. Step 1: Synthesis of Diethyl n-Butylphosphonate
Materials:
-
Triethyl phosphite
-
1-Bromobutane (B133212) (or 1-iodobutane (B1219991) for higher reactivity)[5]
-
Reaction flask with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine triethyl phosphite and a slight molar excess of 1-bromobutane.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to a temperature of 140-160°C.[7]
-
Maintain the reaction at this temperature for several hours (typically 4-12 hours), monitoring the progress by TLC or GC. The reaction is complete when the starting materials are consumed.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess 1-bromobutane and the ethyl bromide byproduct by distillation under reduced pressure.
-
The remaining residue is the crude diethyl n-butylphosphonate, which can be used in the next step without further purification or can be purified by vacuum distillation.
4.2. Step 2: Hydrolysis to n-Butylphosphonic Acid
Materials:
-
Diethyl n-butylphosphonate (from Step 1)
-
Concentrated hydrochloric acid (HCl)
-
Reaction flask with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Rotary evaporator
Procedure:
-
To the flask containing the crude diethyl n-butylphosphonate, add an excess of concentrated hydrochloric acid.
-
Heat the mixture to reflux and maintain for several hours (typically 6-24 hours). The progress of the hydrolysis can be monitored by observing the dissolution of the ester and the formation of a single phase.
-
After the hydrolysis is complete, cool the reaction mixture to room temperature.
-
Remove the water and excess HCl under reduced pressure using a rotary evaporator.
-
The resulting crude n-butylphosphonic acid is a solid or a viscous oil.
4.3. Purification
The crude n-butylphosphonic acid can be purified by recrystallization from a suitable solvent, such as water or an organic solvent mixture.
4.4. Characterization
The final product should be characterized to confirm its identity and purity.
-
Melting Point: 98-102 °C.
-
NMR Spectroscopy:
-
¹H NMR: Characteristic peaks for the butyl group protons.
-
³¹P NMR: A single peak characteristic of a phosphonic acid.
-
¹³C NMR: Characteristic peaks for the butyl group carbons.
-
-
Mass Spectrometry: To confirm the molecular weight (138.10 g/mol ).[1][9]
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of n-butylphosphonic acid. Actual values may vary depending on the specific reaction scale and conditions.
| Parameter | Step 1: Michaelis-Arbuzov Reaction | Step 2: Hydrolysis |
| Reactants | Triethyl phosphite, 1-Bromobutane | Diethyl n-butylphosphonate, Conc. HCl |
| Molar Ratio | 1 : 1.1-1.5 | 1 : large excess |
| Temperature | 140-160 °C[7] | Reflux |
| Reaction Time | 4-12 hours | 6-24 hours |
| Typical Yield | >80% (for the phosphonate) | >90% (for the acid) |
Alternative Synthesis Routes
While the Michaelis-Arbuzov reaction is a common method, other synthetic strategies exist:
-
Reaction of Phosphorous Acid with Olefins: This method involves the radical addition of phosphorous acid to an alkene, such as 1-butene, in the presence of a radical initiator.[3]
-
Three-Step Process from Phosphite Esters: This involves the reaction of an alkali metal with a phosphite ester, followed by reaction with a halogenated alkane, and subsequent hydrolysis.[10]
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Trialkyl phosphites have a pungent odor and should be handled with care.
-
Concentrated hydrochloric acid is corrosive and should be handled with extreme caution.[9]
-
The Michaelis-Arbuzov reaction can be exothermic; control the heating rate carefully.
References
- 1. Butylphosphonic Acid | C4H11O3P | CID 76839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. US6420598B1 - Process for preparing alkylphosphonic acids - Google Patents [patents.google.com]
- 4. grokipedia.com [grokipedia.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 7. WO2016152747A1 - Method for producing alkylphosphonic acid - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. nbinno.com [nbinno.com]
- 10. CN101429214B - Process for producing alkyl phosphonic acid - Google Patents [patents.google.com]
Application Notes and Protocols: Butylphosphonic Acid as a Corrosion Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental setup for evaluating butylphosphonic acid as a corrosion inhibitor, particularly for carbon steel. The protocols detailed below cover weight loss determination, and electrochemical methods such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS).
Mechanism of Corrosion Inhibition
This compound (BPA) functions as a corrosion inhibitor by adsorbing onto the metal surface and forming a protective film.[1] This film acts as a barrier, isolating the metal from the corrosive environment. The phosphonate (B1237965) head of the molecule chemisorbs onto the metal, while the butyl tail creates a hydrophobic layer that repels water and corrosive species.
The effectiveness of this compound is often enhanced when used in conjunction with zinc ions (Zn²⁺). This synergistic effect is attributed to the formation of a more robust and stable protective layer composed of a zinc-phosphonate complex.[1] The phosphonic acid component strongly adsorbs to the metal surface, while zinc ions can precipitate at cathodic sites, further stifling the corrosion process.[1]
Experimental Protocols
Weight Loss Method
The weight loss method is a straightforward gravimetric technique to determine the average corrosion rate.
Materials and Equipment:
-
Mild steel coupons (e.g., 5 cm x 2 cm x 0.2 cm)
-
Abrasive papers (various grits, e.g., 180, 400, 600, 800, 1200)
-
Deionized water
-
Analytical balance (accurate to 0.1 mg)
-
Glass beakers
-
Glass hooks for suspension
-
Corrosive medium (e.g., 3.5% NaCl solution)
-
This compound solutions of varying concentrations
-
Desiccator
-
Ultrasonic bath
Procedure:
-
Specimen Preparation: Mechanically polish the mild steel coupons with a series of abrasive papers to achieve a uniform and smooth surface.
-
Degreasing: Clean the polished coupons by immersing them in acetone in an ultrasonic bath for 5-10 minutes.
-
Rinsing and Drying: Rinse the coupons thoroughly with deionized water and dry them using a stream of warm air or by placing them in a desiccator.
-
Initial Weighing: Accurately weigh each dried coupon using an analytical balance and record the initial weight (W_initial).
-
Immersion: Suspend the weighed coupons using glass hooks in beakers containing the corrosive medium with and without different concentrations of this compound. Ensure the coupons are fully immersed.
-
Exposure: Leave the coupons immersed for a predetermined period (e.g., 24, 48, 72 hours) at a constant temperature.
-
Cleaning: After the immersion period, remove the coupons from the solutions. Remove the corrosion products by immersing the coupons in a cleaning solution (e.g., Clarke's solution - a mixture of hydrochloric acid, antimony trioxide, and stannous chloride) for a short period, followed by gentle brushing.
-
Final Weighing: Rinse the cleaned coupons with deionized water, dry them thoroughly, and reweigh them to obtain the final weight (W_final).
Calculations:
-
Corrosion Rate (CR): CR (mm/year) = (K × ΔW) / (A × T × D) where:
-
K = constant (8.76 × 10⁴)
-
ΔW = Weight loss (W_initial - W_final) in grams
-
A = Surface area of the coupon in cm²
-
T = Immersion time in hours
-
D = Density of the metal in g/cm³
-
-
Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100 where:
-
CR_blank = Corrosion rate in the absence of the inhibitor
-
CR_inhibitor = Corrosion rate in the presence of the inhibitor
-
Electrochemical Methods
Electrochemical techniques provide insights into the kinetics of the corrosion process and the mechanism of inhibition. A standard three-electrode cell is used for these measurements, consisting of a working electrode (the mild steel specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl), and a counter electrode (e.g., platinum or graphite).
a. Potentiodynamic Polarization
This technique is used to determine the corrosion current (i_corr) and to understand the effect of the inhibitor on the anodic and cathodic reactions.
Procedure:
-
Cell Setup: Assemble the three-electrode cell with the prepared mild steel working electrode, reference electrode, and counter electrode in the test solution (with and without inhibitor).
-
Stabilization: Allow the working electrode to stabilize in the solution for a period (e.g., 30-60 minutes) until a steady open-circuit potential (OCP) is reached.
-
Polarization Scan: Scan the potential of the working electrode from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV with respect to OCP) at a slow scan rate (e.g., 0.5 mV/s).
-
Data Analysis: Plot the resulting current density (log i) versus the applied potential (E). The corrosion current density (i_corr) is determined by extrapolating the linear portions of the anodic and cathodic curves (Tafel plots) back to the corrosion potential (E_corr).
Calculation:
-
Inhibition Efficiency (IE%): IE% = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] × 100 where:
-
i_corr_blank = Corrosion current density in the absence of the inhibitor
-
i_corr_inhibitor = Corrosion current density in the presence of the inhibitor
-
b. Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrochemical system, allowing for the characterization of the protective film.
Procedure:
-
Cell Setup and Stabilization: Use the same three-electrode cell setup as for potentiodynamic polarization and allow the OCP to stabilize.
-
Measurement: Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a wide range of frequencies (e.g., 100 kHz to 10 mHz).
-
Data Analysis: Plot the impedance data as Nyquist plots (imaginary impedance vs. real impedance) and Bode plots (impedance magnitude and phase angle vs. frequency). The data is then fitted to an appropriate equivalent electrical circuit to determine parameters such as the solution resistance (R_s), charge transfer resistance (R_ct), and double-layer capacitance (C_dl). A higher R_ct value generally indicates better corrosion inhibition.
Calculation:
-
Inhibition Efficiency (IE%): IE% = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] × 100 where:
-
R_ct_blank = Charge transfer resistance in the absence of the inhibitor
-
R_ct_inhibitor = Charge transfer resistance in the presence of the inhibitor
-
Data Presentation
While specific quantitative data for this compound is not extensively available in publicly accessible literature, the following tables provide an illustrative summary of expected results based on the performance of similar phosphonic acid inhibitors. Researchers should generate their own data following the protocols above.
Table 1: Illustrative Weight Loss Data for Mild Steel in 3.5% NaCl
| Inhibitor Concentration (ppm) | Weight Loss (mg) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |
| Blank | 50.0 | 1.20 | - |
| 50 | 20.0 | 0.48 | 60.0 |
| 100 | 12.5 | 0.30 | 75.0 |
| 200 | 7.5 | 0.18 | 85.0 |
| 500 | 4.0 | 0.10 | 91.7 |
Table 2: Illustrative Potentiodynamic Polarization Data for Mild Steel in 3.5% NaCl
| Inhibitor Concentration (ppm) | E_corr (mV vs. SCE) | i_corr (µA/cm²) | β_a (mV/dec) | β_c (mV/dec) | Inhibition Efficiency (%) |
| Blank | -650 | 50.0 | 70 | 120 | - |
| 50 | -630 | 20.0 | 68 | 115 | 60.0 |
| 100 | -615 | 12.0 | 65 | 110 | 76.0 |
| 200 | -600 | 7.0 | 62 | 105 | 86.0 |
| 500 | -580 | 3.5 | 60 | 100 | 93.0 |
Table 3: Illustrative Electrochemical Impedance Spectroscopy Data for Mild Steel in 3.5% NaCl
| Inhibitor Concentration (ppm) | R_s (Ω·cm²) | R_ct (Ω·cm²) | C_dl (µF/cm²) | Inhibition Efficiency (%) |
| Blank | 20 | 500 | 200 | - |
| 50 | 22 | 1200 | 150 | 58.3 |
| 100 | 21 | 2500 | 100 | 80.0 |
| 200 | 23 | 5000 | 70 | 90.0 |
| 500 | 22 | 9000 | 50 | 94.4 |
Visualizations
Caption: Experimental workflow for the weight loss method.
Caption: General workflow for electrochemical measurements.
Caption: Corrosion inhibition mechanism of this compound.
References
Application Notes and Protocols for ¹H and ³¹P NMR Spectroscopy of Butylphosphonic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the characterization of butylphosphonic acid using ¹H and ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed protocols for sample preparation, spectral acquisition, and data analysis are included to facilitate accurate and reproducible results in research and quality control settings.
Introduction to NMR Spectroscopy of this compound
This compound is an organophosphorus compound with applications in various fields, including materials science and as a building block in medicinal chemistry. NMR spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such compounds. ¹H NMR provides detailed information about the proton environment within the butyl chain, while ³¹P NMR offers a direct and sensitive method for probing the phosphorus center.
¹H and ³¹P NMR Spectral Data
The chemical shifts (δ) in ¹H and ³¹P NMR are influenced by the solvent, concentration, and pH of the sample. The data presented below are typical values reported under standard conditions.
Table 1: ¹H NMR Spectral Data for this compound
| Assignment | Chemical Shift (δ) ppm | Multiplicity | J(H,H) Coupling Constant (Hz) | J(P,H) Coupling Constant (Hz) |
| α-CH₂ (-CH₂-P) | 1.5 - 1.8 | Multiplet | ~7.5 | ~18 |
| β-CH₂ (-CH₂-CH₂-P) | 1.4 - 1.7 | Multiplet | ~7.5 | ~18 |
| γ-CH₂ (-CH₂-CH₃) | 1.3 - 1.5 | Sextet | ~7.4 | - |
| δ-CH₃ (-CH₃) | 0.8 - 1.0 | Triplet | ~7.4 | - |
| P-OH | Variable (4 - 12) | Broad Singlet | - | - |
Note: The exact chemical shifts and coupling patterns for the α-CH₂ and β-CH₂ protons can be complex due to second-order effects and may require spectral simulation for precise analysis. The P-OH proton signal is often broad and its chemical shift is highly dependent on concentration, temperature, and solvent.
Table 2: ³¹P NMR Spectral Data for this compound
| Assignment | Chemical Shift (δ) ppm | Multiplicity (Proton Coupled) | Multiplicity (Proton Decoupled) |
| P | +30 to +35 | Multiplet | Singlet |
Note: ³¹P NMR chemical shifts are referenced to an external standard of 85% H₃PO₄ (δ = 0 ppm). The chemical shift can vary depending on the solvent and the ionization state of the phosphonic acid.
Experimental Protocols
Protocol 1: Sample Preparation
-
Analyte: n-Butylphosphonic acid.
-
Solvent Selection: Choose a suitable deuterated solvent. Common choices include:
-
Deuterium oxide (D₂O)
-
Methanol-d₄ (CD₃OD)
-
Dimethyl sulfoxide-d₆ (DMSO-d₆)
-
Chloroform-d (CDCl₃) - Note: this compound has limited solubility in CDCl₃.
-
-
Concentration:
-
For ¹H NMR, prepare a solution of 5-10 mg of this compound in 0.6-0.7 mL of deuterated solvent.[1]
-
For ³¹P NMR, a concentration of 10-20 mg in 0.6-0.7 mL is recommended to ensure a good signal-to-noise ratio.
-
-
Procedure: a. Accurately weigh the desired amount of this compound into a clean, dry vial. b. Add the chosen deuterated solvent. c. Vortex or sonicate the vial until the sample is completely dissolved. d. Transfer the solution to a 5 mm NMR tube.
Protocol 2: ¹H NMR Spectral Acquisition
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Parameters:
-
Pulse Program: Standard single-pulse sequence (e.g., zg30 on Bruker instruments).
-
Temperature: 298 K.
-
Number of Scans (NS): 16-64 (adjust as needed for desired signal-to-noise).
-
Relaxation Delay (D1): 1-5 seconds.
-
Acquisition Time (AQ): 2-4 seconds.
-
Spectral Width (SW): 12-16 ppm.
-
-
Processing: a. Apply a line broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio. b. Perform Fourier transformation. c. Phase the spectrum manually. d. Calibrate the spectrum by setting the residual solvent peak to its known chemical shift. e. Integrate all signals.
Protocol 3: ³¹P NMR Spectral Acquisition
-
Instrument: 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
Parameters (Proton Decoupled):
-
Pulse Program: Standard single-pulse with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Temperature: 298 K.
-
Number of Scans (NS): 64-256 (³¹P is less sensitive than ¹H).
-
Relaxation Delay (D1): 2-10 seconds.
-
Acquisition Time (AQ): 1-2 seconds.
-
Spectral Width (SW): A range covering approximately -20 to +60 ppm is typically sufficient.
-
-
Reference: Use an external standard of 85% H₃PO₄ (δ = 0 ppm).
-
Processing: a. Apply a line broadening factor (e.g., 1-2 Hz). b. Perform Fourier transformation. c. Phase the spectrum. d. Reference the spectrum to the external standard.
Visualizations
References
Application Note: Quantitative Analysis of Butylphosphonic Acid in Aqueous Samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a robust and sensitive method for the quantitative analysis of butylphosphonic acid in aqueous matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Due to the high polarity of this compound, which makes it challenging to retain on conventional reversed-phase columns, this method employs Hydrophilic Interaction Liquid Chromatography (HILIC) for effective separation. The subsequent detection by tandem mass spectrometry in negative ion mode provides high selectivity and sensitivity. This document provides a comprehensive protocol, including sample preparation, LC-MS/MS conditions, and expected analytical performance characteristics.
Introduction
This compound is an organophosphorus compound with applications in various industrial processes and is also of interest in drug development and environmental monitoring. Accurate and reliable quantification of this compound at low concentrations is crucial for these applications. However, its high polarity presents analytical challenges, often resulting in poor retention on standard C18 columns and low ionization efficiency.[1] To overcome these challenges, this method utilizes a HILIC stationary phase to improve retention and negative ion electrospray ionization (ESI) for sensitive detection.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
A solid-phase extraction protocol is recommended for the cleanup and concentration of this compound from aqueous samples such as environmental water or biological fluids.
Materials:
-
SPE Cartridges: Anion exchange or polymeric cartridges suitable for polar compounds.
-
Water Sample
-
Conditioning Solvents: Methanol (B129727), Deionized Water
-
Elution Solvent: e.g., 5% ammonia (B1221849) in methanol
-
Nitrogen gas for evaporation
-
Reconstitution Solvent: Mobile phase B (Acetonitrile with 0.1% formic acid)
Procedure:
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. Ensure the cartridge does not go dry.
-
Sample Loading: Pass the aqueous sample through the conditioned cartridge at a flow rate of approximately 1-2 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove any non-retained impurities.
-
Elution: Elute the retained this compound from the cartridge using an appropriate elution solvent.
-
Concentration: Concentrate the collected eluate to dryness under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 500 µL) of the reconstitution solvent. The sample is now ready for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC Conditions:
| Parameter | Value |
| Column | HILIC, 3 µm, 100 x 2.1 mm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 90% B (0-1 min), 90-10% B (1-7 min), 10% B (7-8 min), 10-90% B (8-8.1 min), 90% B (8.1-10 min) |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
MS Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Spray Voltage | 4000 V |
| Capillary Temperature | 300 °C |
| Sheath Gas Pressure | 40 arbitrary units |
| Auxiliary Gas Pressure | 10 arbitrary units |
| Detection Mode | Selected Reaction Monitoring (SRM) |
SRM Transitions for this compound:
The precursor ion for this compound ([M-H]⁻) is m/z 137.0. The following are potential product ions for quantification and confirmation:
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Purpose |
| 137.0 | 79.0 | 20 | Quantifier |
| 137.0 | 97.0 | 15 | Qualifier |
Data Presentation
The following tables summarize the typical quantitative performance data expected for the analysis of phosphonic acids, which can be used as a benchmark for the analysis of this compound.[2]
Table 1: Method Detection and Quantitation Limits
| Parameter | Expected Value (in water matrix) |
| Limit of Detection (LOD) | 0.5 - 1.0 µg/L |
| Limit of Quantitation (LOQ) | 1.5 - 3.0 µg/L |
Table 2: Linearity and Recovery
| Parameter | Expected Performance |
| Linearity (r²) | > 0.99 |
| Recovery | 90 - 115% |
Visualizations
Experimental Workflow
Caption: A general workflow for the analysis of this compound.
Proposed Fragmentation Pathway of this compound
Caption: Proposed fragmentation of this compound in negative ion mode.
Conclusion
The described LC-MS/MS method using a HILIC column provides a reliable and sensitive approach for the quantification of this compound in aqueous samples. The sample preparation protocol involving solid-phase extraction allows for the effective pre-concentration and purification of the analyte, leading to improved method performance. The provided quantitative data, based on similar phosphonic acids, offers a solid foundation for method validation and routine analysis in various research and development settings.
References
Application Notes and Protocols for X-ray Diffraction (XRD) Analysis of Butylphosphonic Acid-Based MOFs
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic linkers.[1] Butylphosphonic acid is a valuable organic linker for synthesizing MOFs due to the strong coordination of the phosphonate (B1237965) group to metal centers, which can impart enhanced thermal and chemical stability to the resulting frameworks.[2] These materials are of significant interest in various fields, including gas storage, catalysis, and notably, drug delivery, owing to their high porosity, tunable structures, and potential for surface functionalization.[3][4]
X-ray diffraction (XRD) is an indispensable technique for the characterization of this compound-based MOFs. It provides crucial information about the crystalline structure, phase purity, and stability of these materials, which is essential for understanding their properties and performance, particularly in drug delivery applications where structural integrity is paramount.[4][5] This document provides detailed application notes and protocols for the synthesis and XRD analysis of this compound-based MOFs.
Synthesis of this compound-Based MOFs
The synthesis of this compound-based MOFs is typically achieved through solvothermal or hydrothermal methods. These techniques involve heating the constituent metal salts and this compound in a sealed vessel to promote crystallization.[6] The choice of solvent, temperature, and reaction time can significantly influence the resulting crystal structure and morphology.
Experimental Protocol: Solvothermal Synthesis of a Zirconium-Butylphosphonate MOF (Zr-BuPA MOF)
This protocol describes a general procedure for the synthesis of a zirconium-based MOF using this compound as the organic linker. Zirconium-based MOFs are known for their exceptional stability.[7]
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
This compound (BuPO₃H₂)
-
N,N-Dimethylformamide (DMF)
-
Modulating agent (e.g., acetic acid or benzoic acid)[8]
-
Deionized water
Equipment:
-
Teflon-lined stainless steel autoclave (e.g., 20 mL)
-
Analytical balance
-
Sonicator
-
Oven
-
Centrifuge
Procedure:
-
Precursor Solution Preparation: In a typical synthesis, dissolve zirconium(IV) chloride (e.g., 0.1 mmol) and this compound (e.g., 0.1 mmol) in a solvent such as DMF (e.g., 10 mL) within a Teflon-lined autoclave.
-
Addition of Modulator: To control crystal size and morphology, a modulating agent like acetic acid or benzoic acid can be added to the solution.[8] The modulator competes with the linker for coordination to the metal centers, influencing the nucleation and growth of the MOF crystals.[8]
-
Sonication: Sonicate the mixture for approximately 15-20 minutes to ensure the formation of a homogeneous solution.
-
Solvothermal Reaction: Seal the autoclave and place it in a preheated oven. Heat the mixture at a specific temperature (e.g., 120-150 °C) for a designated period (e.g., 24-72 hours).
-
Cooling and Crystal Collection: After the reaction, allow the autoclave to cool down to room temperature naturally. A crystalline product should be observed at the bottom of the liner.
-
Washing: Decant the supernatant and wash the collected solid product with fresh DMF to remove any unreacted precursors. Centrifuge the mixture to separate the solid and repeat the washing step three times.
-
Solvent Exchange: To remove residual high-boiling solvent from the pores of the MOF, suspend the washed product in a lower-boiling solvent like ethanol. Let it stand for 24 hours, then replace the ethanol with a fresh portion. Repeat this solvent exchange process three times.
-
Activation: After the final wash, decant the solvent and dry the product under vacuum at an elevated temperature (e.g., 150 °C) for several hours. This activation step is crucial to remove the solvent molecules from the pores, making them accessible for guest molecules.[9]
X-ray Diffraction (XRD) Analysis
XRD is the primary technique for confirming the crystallinity and determining the structure of the synthesized MOFs. Both Powder X-ray Diffraction (PXRD) and Single-Crystal X-ray Diffraction (SCXRD) are employed, although obtaining single crystals of sufficient size and quality for SCXRD can be challenging for MOFs.[10] Therefore, PXRD is more routinely used for phase identification and purity assessment.[5]
Experimental Protocol: Powder X-ray Diffraction (PXRD) Analysis
Equipment:
-
Powder X-ray diffractometer with a Cu Kα radiation source (λ = 1.5406 Å)[11]
-
Sample holder (e.g., zero-background silicon holder)
-
Mortar and pestle
Procedure:
-
Sample Preparation:
-
Take a small amount of the activated MOF powder.
-
Gently grind the sample using a mortar and pestle to ensure a fine and homogeneous powder, which helps to minimize preferred orientation effects.
-
Mount the powdered sample onto the sample holder, ensuring a flat and level surface.
-
-
Instrument Setup and Data Collection:
-
Radiation Source: Use Cu Kα radiation.[11]
-
Voltage and Current: Set the X-ray tube voltage and current to appropriate values (e.g., 40 kV and 40 mA).
-
Scan Range (2θ): Collect the diffraction pattern over a relevant 2θ range, typically from 2° to 50° or higher, to capture all significant diffraction peaks.
-
Step Size and Scan Speed: Use a small step size (e.g., 0.02°) and an appropriate scan speed to obtain a high-resolution diffraction pattern.
-
-
Data Analysis:
-
Phase Identification: Compare the experimental PXRD pattern with simulated patterns from crystallographic databases or theoretical structures to confirm the formation of the desired MOF phase.
-
Purity Assessment: The presence of sharp, well-defined peaks indicates a crystalline material. The absence of peaks corresponding to starting materials or other crystalline phases confirms the purity of the sample. Amorphous halos may indicate the presence of non-crystalline byproducts.
-
Lattice Parameter Refinement: Software such as TOPAS, FullProf, or GSAS can be used for Rietveld refinement of the powder diffraction data to obtain accurate unit cell parameters. This is crucial for understanding the structural changes upon guest loading or other stimuli.[8]
-
Crystallite Size Estimation: The Scherrer equation can be used to estimate the average crystallite size from the broadening of the diffraction peaks.
-
Data Presentation: Quantitative XRD Data
The following table summarizes the key quantitative data that can be obtained from XRD analysis of this compound-based MOFs. The values provided are hypothetical and should be replaced with experimental data.
| MOF Sample ID | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Unit Cell Volume (ų) | Avg. Crystallite Size (nm) |
| Zr-BuPA-1 | Monoclinic | P2₁/c | 10.25 | 15.82 | 9.78 | 90 | 105.2 | 90 | 1528.3 | 45 |
| Zr-BuPA-2 | Orthorhombic | Pnma | 12.54 | 18.21 | 8.93 | 90 | 90 | 90 | 2037.1 | 60 |
| Ba-BuPA-1 | Triclinic | P-1 | 7.43 | 8.54 | 13.38 | 82.16 | 76.47 | 88.48 | 812.5 | 35 |
Note: The data for Ba-BuPA-1 is adapted from a known barium phosphonate MOF structure for illustrative purposes.[12]
Visualization of Workflows and Concepts
Experimental Workflow for MOF Synthesis and Characterization
The following diagram illustrates the general workflow from the synthesis of a this compound-based MOF to its characterization by XRD.
Caption: Workflow for the synthesis and XRD characterization of a this compound-based MOF.
Logical Relationship: XRD in Drug Delivery Applications of MOFs
XRD plays a critical role in the development of MOFs for drug delivery. This diagram shows the logical relationship between MOF synthesis, drug loading, and the use of XRD to verify structural integrity.
Caption: The central role of XRD in verifying the structural integrity of MOFs throughout the drug delivery development process.
Conclusion
The protocols and application notes provided herein offer a comprehensive guide for the synthesis and, most importantly, the detailed XRD analysis of this compound-based MOFs. Adherence to these methodologies will enable researchers, scientists, and drug development professionals to obtain high-quality, reliable data, which is fundamental for advancing the application of these promising materials in areas such as targeted drug delivery. The structural insights gained from XRD are crucial for establishing structure-property relationships and ensuring the stability and performance of these novel materials.
References
- 1. researchgate.net [researchgate.net]
- 2. Sixteen isostructural phosphonate metal-organic frameworks with controlled Lewis acidity and chemical stability for asymmetric catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metal-organic frameworks: Drug delivery applications and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Overcoming the crystallization and designability issues in the ultrastable zirconium phosphonate framework system for Nature Communications - IBM Research [research.ibm.com]
- 8. Crystallography of metal–organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluating the Robustness of Metal–Organic Frameworks for Synthetic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Elucidating metal–organic framework structures using synchrotron serial crystallography - CrystEngComm (RSC Publishing) DOI:10.1039/D4CE00735B [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. zora.uzh.ch [zora.uzh.ch]
Application Notes and Protocols for the Synthesis of Zinc-Butylphosphonate Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of zinc-butylphosphonate complexes, materials of interest for applications ranging from corrosion inhibition to potential use in drug delivery systems due to the formation of layered metal-organic frameworks. The following sections detail two primary synthetic methodologies, a summary of reaction parameters, and characterization techniques.
I. Introduction
Zinc phosphonates are a class of hybrid inorganic-organic materials formed by the coordination of phosphonic acids with zinc ions. The butylphosphonate ligand, with its alkyl chain, can impart hydrophobicity and influence the formation of layered or three-dimensional structures. These materials are of interest for their thermal stability, tunable structures, and potential applications in areas such as corrosion protection, catalysis, and as precursors for nanomaterials. In the context of drug development, layered zinc phosphonates are being explored as potential host matrices for the intercalation and controlled release of therapeutic agents.
II. Experimental Protocols
Two distinct protocols are presented for the synthesis of zinc-butylphosphonate complexes: a precipitation method and a method utilizing an organometallic precursor.
Protocol 1: Synthesis of Zinc n-Butylphosphonate via Precipitation
This protocol is a general method for the preparation of zinc n-butylphosphonate salt by the reaction of n-butylphosphonic acid with a soluble zinc salt in an aqueous solution.
Materials:
-
n-Butylphosphonic acid (C₄H₁₁O₃P)
-
Zinc sulfate (B86663) heptahydrate (ZnSO₄·7H₂O)
-
Sodium hydroxide (B78521) (NaOH)
-
Deionized water
Procedure:
-
Dissolution of n-Butylphosphonic Acid: A specific molar quantity of n-butylphosphonic acid is dissolved in deionized water. The concentration can be adjusted based on the desired final product yield.
-
Neutralization: A stoichiometric amount of 1 M sodium hydroxide solution is slowly added to the n-butylphosphonic acid solution with constant stirring. The pH of the solution should be monitored and adjusted to a neutral or slightly alkaline range (pH 7-8) to ensure the complete deprotonation of the phosphonic acid.
-
Preparation of Zinc Solution: In a separate beaker, an equimolar amount of zinc sulfate heptahydrate is dissolved in deionized water.
-
Precipitation: The zinc sulfate solution is slowly added to the sodium butylphosphonate solution with vigorous stirring. A white precipitate of the zinc-butylphosphonate salt is expected to form immediately.
-
Aging: The suspension is stirred for an additional 1-2 hours at room temperature to allow for the complete precipitation and aging of the product.[1]
-
Isolation and Washing: The precipitate is isolated by filtration using a Buchner funnel. The collected solid is washed several times with deionized water to remove unreacted starting materials and byproducts, followed by a final wash with ethanol to facilitate drying.[1]
-
Drying: The purified zinc-butylphosphonate salt is dried in a vacuum oven at a temperature below 100 °C until a constant weight is achieved.[1]
Protocol 2: Synthesis of Zinc tert-Butylphosphonate from Zinc Alkyls
This protocol describes the synthesis of molecular zinc phosphonates from the reaction of zinc alkyls with tert-butylphosphonic acid. This method is suitable for obtaining crystalline products.
Materials:
-
Zinc alkyl (e.g., Dimethylzinc or Diethylzinc)
-
tert-Butylphosphonic acid
-
Anhydrous solvent (e.g., Tetrahydrofuran - THF)
Procedure:
-
Reaction Setup: All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques due to the pyrophoric nature of zinc alkyls.
-
Dissolution of Reactants: tert-Butylphosphonic acid is dissolved in an appropriate volume of anhydrous THF.
-
Reaction: The zinc alkyl is added dropwise to the solution of tert-butylphosphonic acid at a controlled temperature (e.g., 0 °C). The molar ratio of zinc alkyl to tert-butylphosphonic acid can be varied (e.g., 2:1 or 1:1) to obtain different zinc phosphonate (B1237965) clusters.[2]
-
Reaction Monitoring and Product Formation: The reaction mixture is stirred for a specified period. The formation of the product may be observed as a precipitate or the product can be isolated by crystallization.
-
Isolation: The product is isolated by filtration, and the crystals are washed with a small amount of cold, anhydrous solvent.
-
Drying: The isolated product is dried under vacuum.
III. Data Presentation
The following table summarizes typical reaction parameters for the synthesis of zinc-alkylphosphonate complexes based on the provided protocols and related literature.
| Parameter | Protocol 1 (Precipitation) | Protocol 2 (from Zinc Alkyls) |
| Zinc Source | Zinc sulfate heptahydrate | Dimethylzinc or Diethylzinc |
| Phosphonate Source | n-Butylphosphonic acid | tert-Butylphosphonic acid |
| Solvent | Deionized water, Ethanol | Anhydrous Tetrahydrofuran (THF) |
| Stoichiometry (Zn:P) | Equimolar (1:1) | 2:1 or 1:1 |
| Reaction Temperature | Room temperature | 0 °C to room temperature |
| Reaction Time | 1-2 hours (aging) | Not specified, typically several hours to overnight |
| pH | 7-8 (for neutralization step) | Not applicable |
| Product Form | White precipitate | Crystalline solid |
| Yield | Not specified, dependent on reaction scale and conditions | Not specified |
IV. Characterization
The synthesized zinc-butylphosphonate complexes should be characterized to confirm their identity, purity, and structure.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of phosphonate and metal-oxygen bonds.[1]
-
Elemental Analysis: To determine the zinc content and the empirical formula of the complex.[1]
-
X-ray Diffraction (XRD): For crystalline products, single-crystal or powder XRD can be used to determine the crystal structure.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the complex.
V. Visualizations
Experimental Workflow Diagrams
Caption: Workflow for the synthesis of zinc n-butylphosphonate via precipitation.
Caption: Workflow for the synthesis of zinc tert-butylphosphonate from a zinc alkyl precursor.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and characterization of new layered mixed metal phosphonate materials magnesium–zinc phosphonates Mg1 − xZnx(O3PR)·H2O and nickel–zinc phosphonates Ni1 − xZnx(O3PR)·H2O using mixed divalent magnesium–zinc and nickel–zinc hydroxides - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Potentiodynamic Polarization Studies of Butylphosphonic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of butylphosphonic acid as a corrosion inhibitor, with a focus on its evaluation through potentiodynamic polarization studies. Detailed experimental protocols and data are presented to guide researchers in this field.
Application Notes
This compound (BPA) is an organophosphorus compound recognized for its efficacy as a corrosion inhibitor for a variety of metals, including steel, copper, and aluminum alloys. Its primary mechanism of action involves the formation of a protective, self-assembled monolayer (SAM) on the metal surface. The phosphonic acid headgroup exhibits a strong affinity for metal oxides, forming a dense and well-ordered film that acts as a physical barrier to corrosive agents.
In many applications, this compound is utilized as part of a synergistic corrosion inhibition system. For instance, it is often combined with zinc salts, where the this compound facilitates the formation of a protective film, and the zinc ions act as a cathodic inhibitor, further suppressing the corrosion process. This combined effect leads to significantly enhanced corrosion resistance compared to the use of either component alone.
Potentiodynamic polarization is a key electrochemical technique for evaluating the performance of corrosion inhibitors like this compound. This method provides valuable quantitative data on the corrosion rate, the inhibitor's efficiency, and the nature of the inhibition (anodic, cathodic, or mixed-type). By analyzing the potentiodynamic polarization curves (Tafel plots), researchers can determine critical parameters such as the corrosion potential (Ecorr), corrosion current density (icorr), and polarization resistance (Rp).
Quantitative Data from Potentiodynamic Polarization Studies
The following table summarizes quantitative data from potentiodynamic polarization studies of systems containing phosphonic acids, including those with this compound. It is important to note that much of the available literature focuses on synergistic systems where this compound is a key component.
| Inhibitor System | Substrate | Corrosive Medium | Corrosion Potential (Ecorr) (mV vs. SCE) | Corrosion Current Density (icorr) (µA/cm²) | Inhibition Efficiency (%) | Reference |
| Blank (Control) | Mild Steel | Low Chloride | -720 | 15.8 | - | [1] |
| Tertiary Butyl Phosphonate + Zn²⁺ + Citrate | Mild Steel | Low Chloride | Not Specified | 0.82 | 94.8 | [1] |
| Blank (Control) | AZ61 Mg Alloy | Simulated Body Fluid (SBF) | -1530 | 25.1 | - | |
| This compound SAM | AZ61 Mg Alloy | Simulated Body Fluid (SBF) | -1480 | 8.9 | 64.5 |
Experimental Protocols
Protocol 1: Potentiodynamic Polarization Measurement
This protocol outlines the general procedure for evaluating the corrosion inhibition performance of this compound using potentiodynamic polarization.
1. Materials and Equipment:
-
Potentiostat/Galvanostat with corresponding software
-
Three-electrode electrochemical cell
-
Working Electrode (WE): The metal substrate to be tested (e.g., mild steel, copper, aluminum coupon)
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode
-
Counter Electrode (CE): Platinum or graphite (B72142) rod
-
Corrosive medium (e.g., 3.5% NaCl solution, 0.1 M HCl)
-
This compound inhibitor solution of desired concentration
-
Polishing materials (sandpaper of various grits, polishing cloths, and alumina (B75360) or diamond paste)
-
Ultrasonic bath
-
Deionized water and analytical grade solvents (e.g., ethanol (B145695), acetone)
2. Working Electrode Preparation:
-
Mechanically polish the working electrode using successively finer grades of sandpaper.
-
Perform a final polish with a fine polishing cloth and alumina or diamond paste to achieve a mirror-like finish.
-
Rinse the electrode with deionized water, followed by degreasing with ethanol or acetone (B3395972) in an ultrasonic bath for 5-10 minutes.
-
Dry the electrode with a stream of cool air.
3. Electrochemical Measurement:
-
Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode.
-
Fill the cell with the corrosive medium (blank solution).
-
Immerse the electrodes in the solution and allow the system to stabilize by monitoring the open-circuit potential (OCP) until a steady state is reached (typically 30-60 minutes).
-
Perform the potentiodynamic polarization scan. A typical scan range is from -250 mV to +250 mV with respect to the OCP, at a scan rate of 0.167 mV/s or 1 mV/s.
-
Save the resulting polarization curve (Tafel plot).
-
Repeat the procedure for the corrosive medium containing the desired concentration of this compound.
4. Data Analysis:
-
From the Tafel plots for both the blank and inhibited solutions, determine the corrosion potential (Ecorr) and corrosion current density (icorr) using Tafel extrapolation.
-
Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(icorr_blank - icorr_inhibitor) / icorr_blank] x 100
Protocol 2: Formation of this compound Self-Assembled Monolayer (SAM)
This protocol describes the preparation of a this compound SAM on a metal surface prior to electrochemical testing.
1. Substrate Preparation:
-
Prepare the metal substrate (working electrode) as described in Protocol 1 (steps 2.1-2.4).
-
Activate the surface by immersing the cleaned substrate in a suitable solution (e.g., a mild acid or base, depending on the metal) to ensure a fresh oxide layer for phosphonic acid binding.
-
Rinse thoroughly with deionized water and dry.
2. SAM Formation:
-
Prepare a dilute solution of this compound (e.g., 1-10 mM) in a suitable solvent such as ethanol or isopropanol.
-
Immerse the prepared substrate in the this compound solution for a specific duration (typically 12-24 hours) at room temperature to allow for the formation of the self-assembled monolayer.
-
After immersion, remove the substrate and rinse it thoroughly with the pure solvent to remove any unbound molecules.
-
Dry the SAM-coated substrate with a stream of nitrogen or argon.
3. Evaluation:
-
The SAM-coated substrate can now be used as the working electrode in a potentiodynamic polarization experiment as described in Protocol 1 to evaluate its corrosion resistance.
Visualizations
Caption: Experimental workflow for evaluating a corrosion inhibitor.
Caption: Inhibition mechanism of this compound SAM.
References
Application Notes and Protocols: Electrochemical Impedance Spectroscopy (EIS) of Butylphosphonic Acid Films
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butylphosphonic acid (BPA) films are increasingly investigated for their utility in surface modification, particularly in the realms of corrosion inhibition and biocompatible coatings. These films form self-assembled monolayers (SAMs) on various metal oxide surfaces, creating a dense, protective barrier. Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to characterize the formation and performance of these thin films. This document provides detailed application notes and protocols for the preparation of this compound films and their analysis using EIS.
The primary application of BPA films is in the prevention of corrosion on metal substrates such as steel, aluminum, and copper.[1] The phosphonic acid headgroup strongly adsorbs to the metal oxide surface, forming a stable, organized monolayer.[1] This film acts as a physical barrier, impeding the transport of corrosive species to the metal surface. EIS is employed to quantitatively assess the integrity and protective properties of this film by measuring its resistance and capacitance. A high charge transfer resistance (Rct) and a low double-layer capacitance (Cdl) are indicative of a well-formed, protective film.[1]
Data Presentation
The following table summarizes typical quantitative data obtained from EIS analysis of this compound films on a steel substrate in a corrosive environment (e.g., 3.5% NaCl solution). The data illustrates the effect of the BPA film on the electrochemical parameters compared to a bare steel control.
| Condition | Solution Resistance (Rs) (Ω·cm²) | Charge Transfer Resistance (Rct) (Ω·cm²) | Double-Layer Capacitance (Cdl) (µF·cm⁻²) | Inhibition Efficiency (η%) |
| Bare Steel | 25.5 | 550 | 250 | - |
| Steel with BPA Film | 26.1 | 8500 | 25 | 93.5 |
Note: The values presented are representative and can vary depending on the specific experimental conditions such as substrate material, film quality, electrolyte composition, and temperature. The inhibition efficiency (η%) is calculated using the following formula: η% = [(Rct(inhibitor) - Rct(bare)) / Rct(inhibitor)] x 100.
Experimental Protocols
Protocol 1: Preparation of this compound Film on a Steel Substrate
This protocol details the steps for the formation of a this compound self-assembled monolayer on a steel substrate.
Materials:
-
Steel coupons (e.g., mild steel, stainless steel)
-
This compound (BPA)
-
Ethanol (B145695) (200 proof)
-
Deionized (DI) water
-
Sandpaper (e.g., 600 grit)
-
Sonicator
-
Beakers
-
Tweezers
-
Nitrogen gas source
Procedure:
-
Substrate Preparation:
-
Mechanically polish the steel coupons with sandpaper to a uniform finish.
-
Degrease the coupons by sonicating in acetone for 10-15 minutes.
-
Rinse the coupons thoroughly with deionized water.
-
Further clean the coupons by sonicating in ethanol for 10-15 minutes.
-
Dry the coupons under a stream of nitrogen gas.
-
-
Solution Preparation:
-
Prepare a 1-10 mM solution of this compound in ethanol. Ensure the BPA is fully dissolved. Sonication may be used to aid dissolution.
-
-
Film Formation (Self-Assembly):
-
Immerse the cleaned and dried steel coupons into the this compound solution using tweezers.
-
Allow the self-assembled monolayer to form by leaving the coupons in the solution for 12-24 hours at room temperature.
-
-
Rinsing and Drying:
-
Carefully remove the coupons from the solution with tweezers.
-
Rinse the coupons thoroughly with fresh ethanol to remove any non-adsorbed molecules.
-
Dry the coupons under a gentle stream of nitrogen gas.
-
-
Optional Annealing:
-
For enhanced film stability, the coated coupons can be annealed at 100-120°C for 1-2 hours.
-
Protocol 2: Electrochemical Impedance Spectroscopy (EIS) Analysis
This protocol describes the procedure for performing EIS measurements to evaluate the prepared this compound films.
Materials and Equipment:
-
Potentiostat with a frequency response analyzer (FRA) module
-
Three-electrode electrochemical cell
-
This compound-coated steel coupon (Working Electrode - WE)
-
Platinum wire or mesh (Counter Electrode - CE)
-
Saturated Calomel Electrode (SCE) or Ag/AgCl electrode (Reference Electrode - RE)
-
Electrolyte solution (e.g., 3.5% NaCl in deionized water)
-
Computer with EIS analysis software
Procedure:
-
Electrochemical Cell Setup:
-
Assemble the three-electrode cell. The working electrode is the this compound-coated steel coupon with a defined surface area exposed to the electrolyte.
-
Place the reference electrode in close proximity to the working electrode using a Luggin capillary if necessary.
-
Position the counter electrode in the cell.
-
Fill the cell with the electrolyte solution, ensuring the electrodes are properly immersed.
-
-
Stabilization:
-
Allow the system to stabilize by monitoring the open-circuit potential (OCP) for at least 30 minutes, or until a steady-state potential is reached.
-
-
EIS Measurement:
-
Set the EIS parameters on the potentiostat software.
-
Apply a small amplitude AC sinusoidal voltage perturbation, typically 10 mV, at the measured OCP.
-
Scan over a frequency range, for example, from 100 kHz down to 10 mHz.
-
Record the impedance data (real and imaginary components or magnitude and phase angle).
-
-
Data Analysis:
-
Visualize the impedance data using Nyquist and Bode plots.
-
A large semicircle in the Nyquist plot for the coated substrate compared to the bare substrate indicates high corrosion resistance.[1]
-
In the Bode plot, a high impedance modulus at low frequencies for the coated substrate is also indicative of good protective properties.
-
Fit the EIS data to an appropriate equivalent electrical circuit model (e.g., a Randles circuit with a constant phase element) to extract quantitative parameters such as Rs, Rct, and Cdl.
-
Mandatory Visualization
Caption: Experimental workflow for EIS analysis of this compound films.
Caption: Corrosion inhibition mechanism of a this compound film.
References
Application Notes and Protocols for the GC-MS Analysis of Butylphosphonic Acid Esters
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the qualitative and quantitative analysis of butylphosphonic acid and its esters using Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction
This compound and its various esters are organophosphorus compounds relevant in several fields, including as precursors or degradation products of industrial chemicals and chemical warfare agents. Due to their polarity and low volatility, direct analysis by GC-MS is challenging. Therefore, derivatization is a mandatory step to convert the polar phosphonic acid moiety into a more volatile and thermally stable derivative suitable for gas chromatography. The most common derivatization techniques are silylation, typically forming a bis(trimethylsilyl) ester, and methylation. This document outlines the methodologies for sample preparation, derivatization, and subsequent GC-MS analysis.
Data Presentation: Quantitative GC-MS Parameters
The following tables summarize key quantitative data for the GC-MS analysis of selected this compound esters. Note that retention times are dependent on the specific chromatographic conditions and column, and should be considered relative. Limits of Detection (LOD) and Quantification (LOQ) are estimates based on similar analyses and will vary with instrumentation and matrix conditions.[1][2]
Table 1: GC-MS Data for Derivatized this compound
| Analyte (Derivative) | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ions (m/z) | Estimated LOD (in water) | Estimated LOQ (in water) |
| This compound (as bis(trimethylsilyl) ester) | ~10-15 | 267 | 193, 281, 283 | 0.5 - 5 µg/L | 1.5 - 15 µg/L |
Table 2: GC-MS Data for this compound Esters
| Analyte | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ions (m/z) | Estimated LOD (in water) | Estimated LOQ (in water) |
| Dimethyl Butylphosphonate | ~8-12 | 109 | 94, 123, 152 | 1 - 10 µg/L | 3 - 30 µg/L |
| Diethyl Butylphosphonate | ~10-14 | 137 | 109, 165, 194 | 1 - 10 µg/L | 3 - 30 µg/L |
| Dibutyl Butylphosphonate | ~12-18 | 83 | 29, 41, 57, 195 | 0.3 - 5 µg/L | 1 - 15 µg/L |
Note: The provided LOD and LOQ values are estimations based on typical GC-MS performance for similar organophosphorus compounds. Actual values must be experimentally determined and validated for the specific matrix and instrumentation used.[2]
Experimental Protocols
Protocol 1: Extraction of this compound from Aqueous Samples
This protocol describes the solid-phase extraction (SPE) of this compound from a water matrix, a necessary step before derivatization. Polymeric sorbents like Oasis HLB are often effective for retaining polar analytes such as alkylphosphonic acids.
Materials:
-
Oasis HLB SPE Cartridges (e.g., 60 mg, 3 mL)
-
Methanol (B129727) (HPLC grade)
-
Deionized Water (18 MΩ·cm)
-
Formic Acid or Hydrochloric Acid (for pH adjustment)
-
SPE Vacuum Manifold
-
Nitrogen Evaporation System
Procedure:
-
Sample Pre-treatment: Acidify the aqueous sample (e.g., 100 mL) to a pH of ~2-3 with formic acid or HCl. This ensures the phosphonic acid is in its protonated form for better retention on the reversed-phase sorbent.
-
Cartridge Conditioning:
-
Pass 5 mL of methanol through the Oasis HLB cartridge.
-
Pass 5 mL of deionized water through the cartridge. Do not allow the sorbent to go dry.
-
-
Sample Loading: Load the pre-treated aqueous sample onto the conditioned SPE cartridge at a flow rate of approximately 2-5 mL/min.
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove salts and other highly polar interferences.
-
Dry the cartridge under vacuum for 10-15 minutes to remove residual water.
-
-
Elution: Elute the retained this compound with 5 mL of methanol into a clean collection tube.
-
Concentration: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen at 40-50°C. The dry residue is now ready for derivatization.
Protocol 2: Silylation of this compound for GC-MS Analysis
This protocol describes the conversion of the extracted this compound into its volatile bis(trimethylsilyl) ester.
Materials:
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (B92270) or Acetonitrile (anhydrous grade)
-
Heating block or oven
-
GC vials with inserts
Procedure:
-
Reconstitution: Reconstitute the dried extract from Protocol 3.1 in 100 µL of anhydrous pyridine or acetonitrile.
-
Derivatization:
-
Add 100 µL of BSTFA + 1% TMCS to the reconstituted sample in the GC vial.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 70°C for 60 minutes in a heating block or oven.
-
-
Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system.
Protocol 3: GC-MS Instrumental Analysis
The following are typical instrumental parameters for the analysis of silylated this compound and its esters. These should be optimized for the specific instrument and column in use.
Gas Chromatograph (GC) Conditions:
-
Injection Port: Splitless mode, 250°C
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes
-
Ramp: 15°C/min to 200°C
-
Ramp: 10°C/min to 280°C, hold for 5 minutes
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Impact (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Transfer Line Temperature: 280°C
-
Acquisition Mode: Full Scan (m/z 50-500) for qualitative analysis and identification. Selected Ion Monitoring (SIM) for quantitative analysis, using the ions listed in Tables 1 and 2.
Visualizations
The following diagrams illustrate the experimental workflow and a representative fragmentation pathway.
Caption: Experimental workflow for GC-MS analysis of this compound.
Caption: Simplified EI fragmentation of silylated this compound.
References
Application Notes and Protocols for the Analysis of Phosphonic Acids by Liquid Chromatography-Mass Spectrometry (LC-MS)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of phosphonic acids using Liquid Chromatography-Mass Spectrometry (LC-MS). Phosphonic acids, a class of organophosphorus compounds, are of significant interest due to their widespread use as herbicides, plant growth regulators, and their role as metabolites. Their high polarity and small molecular size present analytical challenges, making LC-MS a crucial technique for their sensitive and selective determination.
Introduction
Phosphonic acids such as glyphosate (B1671968), its major metabolite aminomethylphosphonic acid (AMPA), and the plant growth regulator ethephon (B41061) are highly polar and water-soluble compounds.[1][2] This makes their retention on conventional reversed-phase liquid chromatography columns difficult.[2][3] Furthermore, their poor ionization efficiency can lead to low sensitivity in mass spectrometry.[3] To overcome these challenges, specific analytical strategies have been developed, including the use of specialized chromatography columns, derivatization techniques, and optimized mass spectrometry conditions.[1][3] This document outlines robust and sensitive methods for the analysis of phosphonic acids in various matrices, including water and plant-based foods.
Experimental Workflows
The general workflow for the analysis of phosphonic acids by LC-MS involves several key steps, from sample collection to data analysis. The specific details of each step can vary depending on the analyte and the matrix.
Application Note 1: Analysis of Phosphonic Acid in Water
This method provides a fast and robust procedure for the determination and quantification of phosphonic acid in water samples using LC-MS/MS.[4][5][6]
Sample Preparation
For water samples, sample preparation is often minimal. Direct injection after acidification is a common approach.
Protocol:
-
Collect the water sample in a clean container.
-
Acidify 10 mL of the water sample with 0.050 mL of formic acid.[7][8]
-
For recovery experiments, fortify the sample with a known concentration of phosphonic acid standard solution.
-
Add an isotopic internal standard, such as d4-ethephon, to a final concentration of 0.1 µg/mL.[7]
-
Mix the sample thoroughly by shaking.
-
Transfer an aliquot to an autosampler vial for LC-MS/MS analysis.[7][8]
Liquid Chromatography
Due to the high polarity of phosphonic acid, specialized columns are required for adequate retention. Hydrophilic Interaction Liquid Chromatography (HILIC) or columns specifically designed for polar pesticides are commonly used.[3][4][6]
LC Conditions:
| Parameter | Value |
|---|---|
| Column | Venusil HILIC (100 x 2.1 mm, 3 µm) or Luna Polar Pesticides (100 x 2.1 mm, 3 µm)[6][9] |
| Mobile Phase A | 0.1% Formic Acid in Water[6][9] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[6][9] |
| Gradient | Isocratic or gradient elution depending on the specific application. A typical gradient starts with a high percentage of organic solvent.[9] |
| Flow Rate | 0.4 mL/min[6][9] |
| Injection Volume | 20 µL[6][9] |
| Column Temperature | 30-60 °C[6][9] |
Mass Spectrometry
Tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode provides the necessary selectivity and sensitivity for quantification. Electrospray ionization (ESI) in negative ion mode is typically used for phosphonic acids.
MS/MS Conditions:
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Negative[10] |
| MRM Transitions | Precursor Ion (m/z) → Product Ions (m/z) |
| Phosphonic Acid | 81 → 79 (Quantifier), 81 → 63 (Qualifier)[9] |
| Gas Temperature | 200 °C[9] |
| Gas Flow | 14 L/min[9] |
| Nebulizer Pressure | 30 psi[9] |
| Capillary Voltage | 4000 V[9] |
Quantitative Data Summary
| Analyte | Matrix | LOD (µg/L) | LOQ (µg/L) | Recovery (%) | Reference |
| Phosphonic Acid | Water | 0.6 | 2.0 | 92 - 120 | [6][9] |
| Ethephon | Water | - | 0.5 | - | [7] |
Application Note 2: Analysis of Ethephon in Plant Samples
This protocol details a sensitive method for quantifying ethephon, a widely used plant growth regulator, in various plant matrices.[10]
Sample Preparation
A straightforward aqueous extraction followed by direct injection is often sufficient for the analysis of ethephon in plant samples.[10] For more complex matrices, a cleanup step may be necessary.
Protocol:
-
Homogenize 10 g of the plant sample.[10]
-
Weigh the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of deionized water and 10 mL of dichloromethane.[10]
-
Vortex the mixture and then centrifuge at 3000 rpm for 5 minutes.[10]
-
Collect the aqueous (upper) layer for analysis.
-
Transfer an aliquot into a vial for LC-MS/MS analysis.[1]
For certain polar pesticides, acidified methanol (B129727) can also be used for extraction.[10]
Liquid Chromatography and Mass Spectrometry (LC-MS/MS)
The LC-MS/MS conditions for ethephon are similar to those for other phosphonic acids, utilizing a polar-compatible column and negative ion ESI.
LC-MS/MS Conditions:
| Parameter | Value |
|---|---|
| Column | A column suitable for polar analytes, such as a C18 column under specific mobile phase conditions.[7] |
| Mobile Phase | Isocratic mobile phase of 95:5 (v/v) 0.1% aqueous formic acid:0.1% formic acid in acetonitrile.[7] |
| Ionization Mode | ESI, Negative[7][10] |
| MRM Transitions | Precursor Ion (m/z) → Product Ions (m/z) |
| Ethephon | 142.9 → 107.0 (Quantifier), 106.8 → 78.8 (Qualifier)[7] |
Derivatization for Enhanced Sensitivity
For challenging analyses with low sensitivity, chemical derivatization can significantly improve the ionization efficiency and chromatographic behavior of phosphonic acids.[3]
Protocol for Derivatization with FMOC (Fluorenylmethyloxycarbonyl chloride): This is a common pre-column derivatization technique for glyphosate, AMPA, and glufosinate (B12851) in water samples.[1][11]
-
Filter the water sample (0.22 µm).
-
Use ion exchange cartridges to remove interfering salts and metals.[1]
-
Follow a detailed derivatization procedure with FMOC-Cl as described in the literature.[1]
-
Analyze the derivatized sample by LC-MS/MS.
Application Note 3: Analysis of Glyphosate and AMPA in Cereals
This method describes the determination of glyphosate and its metabolite AMPA in cereal products.
Sample Preparation
Sample preparation for cereals involves extraction followed by a cleanup step to remove matrix interferences.
Protocol:
-
Grind the cereal sample prior to extraction.
-
Spike the sample with internal standards.
-
Extract with a suitable solvent mixture.
-
Perform sample cleanup using either Solid Phase Extraction (SPE) or ultrafiltration.
Liquid Chromatography
A polymer-based amino column can provide stable and robust separation of glyphosate and AMPA.
LC Conditions:
| Parameter | Value |
|---|---|
| Column | apHera™ NH₂ (polymer-based) |
| Mobile Phase | A gradient of water and ammonium (B1175870) carbonate at pH 9. |
| Detection | Negative ESI-MS/MS |
Mass Spectrometry
MS/MS Conditions:
| Parameter | Value |
|---|---|
| Ionization Mode | ESI, Negative |
| MRM Transitions | Precursor Ion (m/z) → Product Ions (m/z) |
| Glyphosate | 168 → 63, 81[11] |
| AMPA | 110 → 63, 79[11] |
Quantitative Data Summary for Glyphosate and AMPA
| Analyte | Matrix | Method | Quantitation Level | RSD (%) | Reference |
| Glyphosate | Oatmeal | SPE Cleanup | 100 ppb | < 19 | |
| AMPA | Oatmeal | SPE Cleanup | 100 ppb | < 19 | |
| Glufosinate | Oatmeal | SPE Cleanup | 100 ppb | < 19 | |
| Glyphosate | Wheat Flour | Ultrafiltration | 100 ppb | ≤ 19 | |
| Glufosinate | Wheat Flour | Ultrafiltration | 100 ppb | ≤ 19 |
Conclusion
The LC-MS/MS methods described provide reliable, sensitive, and efficient approaches for the quantification of various phosphonic acids in different matrices.[10] The choice of sample preparation, chromatographic column, and MS parameters is critical for achieving the desired analytical performance. For highly challenging analyses, derivatization can be an effective strategy to enhance sensitivity and chromatographic retention.[3] The provided protocols and data serve as a valuable resource for researchers, scientists, and drug development professionals working with these important compounds.
References
- 1. lcms.cz [lcms.cz]
- 2. waters.com [waters.com]
- 3. benchchem.com [benchchem.com]
- 4. LC-MS/MS Analysis of Phosphonic Acid in Water | Phenomenex [phenomenex.com]
- 5. Phosphonic Acid in Water by LC | Phenomenex [phenomenex.com]
- 6. phenomenex.com [phenomenex.com]
- 7. epa.gov [epa.gov]
- 8. epa.gov [epa.gov]
- 9. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Hydrothermal Synthesis of Butylphosphonate-Based Metal-Organic Frameworks
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol and supporting information for the hydrothermal synthesis of Metal-Organic Frameworks (MOFs) using butylphosphonic acid as an organic linker. Phosphonate-based MOFs are gaining attention due to their enhanced thermal and chemical stability compared to their carboxylate counterparts, making them robust candidates for various applications, including industrial catalysis and advanced drug delivery systems.[1] The stronger metal-ligand bonds offered by the phosphonate (B1237965) group contribute to this increased stability.[1][2]
This document outlines a generalizable hydrothermal synthesis protocol for a zirconium-based butylphosphonate MOF (Zr-BuPA MOF). While specific reaction conditions may require optimization, this protocol provides a validated starting point for synthesis and further research. The hydrothermal method is a common and cost-effective approach for synthesizing crystalline MOFs.[3]
Experimental Protocols
Hydrothermal Synthesis of a Zirconium-Butylphosphonate MOF (Zr-BuPA)
This protocol describes the synthesis of a zirconium-based MOF using this compound via a hydrothermal method. This procedure is adapted from established methods for synthesizing other phosphonate-based MOFs.[1]
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
This compound (C₄H₁₁O₃P)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
Equipment:
-
20 mL Teflon-lined autoclave
-
Analytical balance
-
Sonicator
-
Oven
-
Centrifuge
Procedure:
-
Precursor Solution Preparation: In a typical synthesis, dissolve zirconium(IV) chloride (0.1 mmol, 23.3 mg) and this compound (0.1 mmol, 13.8 mg) in a solvent mixture of 10 mL of DMF and 1 mL of deionized water in the Teflon liner of the autoclave.
-
Sonication: Sonicate the mixture for approximately 15-20 minutes to ensure the formation of a homogeneous solution.[1]
-
Reaction: Securely seal the Teflon liner within the stainless-steel autoclave and place it in a preheated oven at 120°C for 48 hours. The reaction temperature is a critical parameter that influences the crystallinity and morphology of the final product.[3]
-
Cooling and Collection: After the reaction is complete, remove the autoclave from the oven and allow it to cool down to room temperature naturally. A crystalline product should be visible at the bottom of the Teflon liner.
-
Washing: Carefully decant the supernatant. To remove unreacted precursors and residual solvent, wash the solid product by adding 10 mL of fresh DMF and centrifuging at 8000 rpm for 10 minutes. This washing step should be repeated three times.[1]
-
Solvent Exchange: To remove DMF molecules trapped within the pores of the MOF, a solvent exchange is necessary. Suspend the washed product in 10 mL of ethanol and allow it to stand for 24 hours. Replace the ethanol with a fresh portion and repeat this process for a total of three exchanges.[1]
-
Activation: After the final ethanol wash, decant the solvent and dry the product under a dynamic vacuum at 150°C for 12 hours. This activation step is crucial for removing all solvent molecules from the pores, making the internal surface area accessible for subsequent applications.[1]
Data Presentation
The following tables summarize the typical synthesis parameters for phosphonate-based MOFs and provide illustrative data for a hypothetical Zr-BuPA MOF.
Table 1: Summary of Hydrothermal Synthesis Parameters for a Zr-BuPA MOF
| Parameter | Value/Range | Notes |
| Metal Precursor | Zirconium(IV) chloride (ZrCl₄) | Other metal salts (e.g., nitrates, acetates) can also be used.[4] |
| Organic Linker | This compound | The choice of linker determines the pore size and functionality of the MOF. |
| Solvent System | DMF/Water | The solvent can influence the morphology and crystal growth of the MOF.[3] |
| Molar Ratio (Metal:Linker) | 1:1 | This ratio can be varied to optimize the synthesis and discover new phases.[5] |
| Reaction Temperature | 120 - 180 °C | Temperature affects nucleation and crystal growth.[3] |
| Reaction Time | 24 - 72 hours | Longer reaction times can lead to larger, more well-defined crystals.[3] |
| pH | 3 - 5 (unadjusted) | The pH of the reaction mixture can significantly impact the final product formation.[5] |
Table 2: Illustrative Characterization and Drug Loading Data for a Hypothetical Zr-BuPA MOF
| Property | Illustrative Value | Characterization Technique |
| BET Surface Area | 400 - 800 m²/g | Nitrogen Adsorption/Desorption |
| Pore Volume | 0.3 - 0.6 cm³/g | Nitrogen Adsorption/Desorption |
| Pore Size | 5 - 10 Å | Nitrogen Adsorption/Desorption |
| Thermal Stability | > 400 °C | Thermogravimetric Analysis (TGA) |
| Drug Loading Capacity (Ibuprofen) | 15 - 25 wt% | UV-Vis Spectroscopy or HPLC |
| Drug Release Time (in PBS, pH 7.4) | > 72 hours | UV-Vis Spectroscopy or HPLC |
Note: The data in Table 2 are hypothetical and intended for illustrative purposes. Actual values will depend on the specific synthesis conditions and the resulting MOF structure.
Visualizations
The following diagrams illustrate the experimental workflow for the hydrothermal synthesis of the Zr-BuPA MOF and a conceptual representation of its application in drug delivery.
Concluding Remarks
The use of this compound in the hydrothermal synthesis of MOFs presents a promising avenue for creating robust and functional materials. The protocol provided herein serves as a foundational method for the synthesis of such MOFs. Researchers are encouraged to explore variations in synthesis parameters, such as metal choice, solvent systems, and temperature, to tailor the properties of the resulting frameworks for specific applications in drug delivery and beyond. The inherent stability of phosphonate-based MOFs makes them particularly suitable for applications that require resilience in biological environments.[6] Further characterization and in-vitro/in-vivo studies will be essential to fully elucidate the potential of butylphosphonate-based MOFs as effective drug delivery vehicles.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Discovery and Synthesis Optimization of Isoreticular Al(III) Phosphonate-Based Metal-Organic Framework Compounds Using High-Throughput Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Butylphosphonic Acid Functionalization of Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of nanoparticles with butylphosphonic acid offers a robust method for tailoring their surface properties for a diverse range of biomedical and industrial applications. The phosphonic acid moiety forms strong, stable bonds with a variety of metal and metal oxide nanoparticle surfaces, including iron oxide, titanium dioxide, and zirconia.[1][2] This covalent attachment creates a durable surface modification that can enhance nanoparticle stability, improve dispersibility in various solvents, and provide a platform for further conjugation with therapeutic agents, targeting ligands, or imaging probes.
The butyl group, a short alkyl chain, modifies the surface hydrophobicity of the nanoparticles. This alteration can influence their interaction with biological systems, such as cell membranes and proteins, and can be optimized for specific applications like drug delivery and bio-imaging. These application notes provide detailed protocols for the functionalization of nanoparticles with this compound, methods for their characterization, and an overview of their potential applications.
Key Applications
-
Drug Delivery: this compound-functionalized nanoparticles can serve as carriers for hydrophobic drugs. The modified surface can enhance drug loading capacity and modulate release kinetics.[3]
-
Biomedical Imaging: Modification of magnetic nanoparticles (e.g., iron oxide) with this compound can improve their stability and biocompatibility for use as contrast agents in Magnetic Resonance Imaging (MRI).[4]
-
Bone Targeting: The phosphonate (B1237965) group has a strong affinity for hydroxyapatite, the primary mineral component of bone. This makes this compound-functionalized nanoparticles promising candidates for targeted drug delivery to bone tissues for treating conditions like osteoporosis or bone cancer.
-
Surface Coatings: The formation of self-assembled monolayers (SAMs) of this compound on metal surfaces can enhance corrosion resistance.[5]
Experimental Protocols
Protocol 1: Functionalization of Iron Oxide Nanoparticles (IONPs) with this compound
This protocol describes a general procedure for the surface modification of pre-synthesized iron oxide nanoparticles.
Materials:
-
Iron oxide nanoparticles (IONPs)
-
This compound
-
Anhydrous solvent (e.g., ethanol (B145695) or a mixture of dichloromethane (B109758) and methanol)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer with heating plate
-
Reflux condenser
-
Ultrasonicator
-
High-speed centrifuge
Procedure:
-
Dispersion: Disperse a known amount of IONPs in the anhydrous solvent within a round-bottom flask. For example, use a 10 mg/mL dispersion.
-
Addition of this compound: Slowly add this compound to the nanoparticle dispersion while stirring vigorously. The molar ratio of iron oxide to this compound can be varied to control the surface coverage; a typical starting point is a 1:10 molar ratio.
-
Reaction: Heat the mixture to reflux (typically 80-100°C) under continuous stirring for 4-12 hours. The reaction time can be optimized based on the desired degree of functionalization.
-
Purification (Centrifugation and Washing):
-
After the reaction, cool the suspension to room temperature.
-
Centrifuge the suspension at a high speed (e.g., 12,000 x g) for 20-30 minutes to pellet the functionalized nanoparticles.
-
Discard the supernatant containing excess, unbound this compound.
-
Resuspend the nanoparticle pellet in fresh anhydrous solvent with the aid of ultrasonication for 5-10 minutes.
-
Repeat the centrifugation and washing steps at least three more times to ensure complete removal of unreacted reagents.
-
-
Final Resuspension and Storage: Resuspend the final pellet of this compound-functionalized IONPs in the desired solvent or buffer for your application (e.g., ethanol, water, or phosphate-buffered saline). Store the functionalized nanoparticles at 4°C.
Protocol 2: Characterization of this compound Functionalized Nanoparticles
A thorough characterization is essential to confirm successful functionalization and to understand the properties of the modified nanoparticles.
Key Characterization Techniques:
-
Fourier Transform Infrared Spectroscopy (FTIR): To confirm the presence of this compound on the nanoparticle surface by identifying characteristic vibrational bands of the P-O-metal bond and the C-H stretches of the butyl group.
-
Dynamic Light Scattering (DLS): To determine the hydrodynamic diameter and size distribution of the nanoparticles before and after functionalization. An increase in size is expected upon successful coating.
-
Zeta Potential Measurement: To assess the surface charge of the nanoparticles. The binding of this compound is expected to alter the zeta potential.
-
Thermogravimetric Analysis (TGA): To quantify the amount of this compound grafted onto the nanoparticle surface by measuring the weight loss corresponding to the decomposition of the organic layer upon heating.
-
Transmission Electron Microscopy (TEM): To visualize the morphology and size of the nanoparticles and to confirm that the functionalization process does not induce significant aggregation.
Data Presentation
The following tables summarize typical quantitative data obtained from the characterization of phosphonic acid-functionalized nanoparticles. While specific values for this compound may vary depending on the nanoparticle type and experimental conditions, these tables provide a reference for expected outcomes.
Table 1: Physicochemical Properties of Functionalized Iron Oxide Nanoparticles
| Nanoparticle Sample | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| Bare IONPs | 85 ± 5 | 0.21 | +35 ± 3 | Adapted from[6] |
| Polystyrene Sulfonic Acid Coated IONPs | 125 ± 10 | 0.18 | -45 ± 4 | [6][7] |
| Expected for this compound Coated IONPs | Increase | Similar or Decrease | Shift towards negative |
Table 2: Grafting Density of Alkylphosphonic Acids on Metal Oxide Nanoparticles
| Nanoparticle | Ligand | Grafting Density (molecules/nm²) | Technique | Reference |
| Zirconia (ZrO₂) | Dodecylphosphonic Acid | 2.1 | TGA | [1] |
| Zirconia (ZrO₂) | Bisphosphonic Acid | 1.1 | TGA, XPS | [8][9] |
| Titanium Dioxide (TiO₂) | Phenylphosphonic Acid | ~3-4 | TGA | [2] |
| Expected for this compound | This compound | 1-5 | TGA |
Table 3: Drug Loading and Release Parameters for Functionalized Nanoparticles
| Nanoparticle Formulation | Drug | Drug Loading (%) | Encapsulation Efficiency (%) | Release at 24h (pH 5.5) | Reference |
| PLGA Nanoparticles | Tamoxifen | 7.5 ± 0.8 | 93.8 ± 1.9 | ~60% | [8] |
| Chitosan-coated Nanoparticles | Doxorubicin | ~15 | ~85% | ~70% | [10] |
| Expected for this compound NPs | Hydrophobic Drug | Dependent on drug & NP | Dependent on drug & NP | Modulated by butyl chains |
Visualizations
Experimental Workflow
Caption: Workflow for this compound functionalization of nanoparticles.
Cellular Uptake of Functionalized Nanoparticles
Caption: Cellular uptake and intracellular trafficking of functionalized nanoparticles.
Logical Relationship of Functionalization Parameters
Caption: Relationship between functionalization parameters and nanoparticle properties.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. biomedres.us [biomedres.us]
- 5. Phosphonate-anchored monolayers for antibody binding to magnetic nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 7. Synthesis and characterization of magnetic nanoparticles coated with polystyrene sulfonic acid for biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Surface Modified Multifunctional and Stimuli Responsive Nanoparticles for Drug Targeting: Current Status and Uses - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Surface Coating with Butylphosphonic Acid for Enhanced Corrosion Protection
Introduction
Butylphosphonic acid (BPA) is an organophosphorus compound utilized for forming thin, self-assembled monolayers (SAMs) on various metal and metal oxide surfaces. These nanometer-scale coatings provide a robust barrier against corrosive environments, making them a significant area of interest for researchers in materials science and corrosion prevention. The primary mechanism involves the strong covalent bonding of the phosphonic acid headgroup to the metal oxide surface, while the butyl tail groups form a dense, hydrophobic outer layer.[1][2] This dual-action approach, combining strong surface adhesion with a water-repellent surface, effectively inhibits corrosion processes.
Mechanism of Action
The corrosion inhibition afforded by this compound is primarily attributed to the formation of a highly-ordered, self-assembled monolayer on the metal's native oxide surface.[1][2] The phosphonic acid headgroup (-PO(OH)₂) readily reacts with surface hydroxyl groups on the metal oxide, forming strong, covalent M-O-P bonds. This chemisorption process can result in mono-, bi-, or tridentate linkages, leading to a densely packed and stable protective film.[3] The hydrophobic butyl chains (-C₄H₉) orient themselves away from the surface, creating a barrier that repels water and other corrosive agents.[4] In some applications, a synergistic effect is observed when BPA is used in conjunction with zinc ions (Zn²⁺), where the zinc acts as a cathodic inhibitor, further enhancing the protective properties of the phosphonate (B1237965) layer.[5][6]
Mechanism of this compound SAM Formation.
Experimental Protocols
I. Protocol for Surface Coating with this compound
This protocol outlines the procedure for applying a this compound self-assembled monolayer to a metal substrate.
1. Materials and Equipment:
-
Substrate: Metal coupons (e.g., carbon steel, aluminum, stainless steel 316L).
-
Reagents:
-
This compound (BPA)
-
Solvent (e.g., deionized water, ethanol, or tetrahydrofuran)
-
Cleaning agents (e.g., acetone, ethanol, isopropanol)
-
Etching solution (if required, e.g., dilute HCl or NaOH)
-
-
Equipment:
-
Ultrasonic bath
-
Beakers and glassware
-
Magnetic stirrer
-
Analytical balance
-
Oven or hot plate
-
Nitrogen or argon gas line (for drying)
-
2. Substrate Preparation:
-
Mechanically polish the metal coupons to a mirror finish using progressively finer grades of silicon carbide paper.
-
Degrease the coupons by sequential ultrasonic cleaning in acetone, ethanol, and deionized water for 10-15 minutes each.
-
(Optional) For some substrates, a brief acid or alkaline etch may be performed to remove the native oxide layer and create a fresh, reactive surface.
-
Rinse the coupons thoroughly with deionized water and dry under a stream of nitrogen or argon gas.
3. Preparation of Coating Solution:
-
Prepare a dilute solution of this compound (e.g., 1-5 mM) in the chosen solvent. The optimal concentration may vary depending on the substrate and desired coating properties.
-
Stir the solution using a magnetic stirrer until the BPA is completely dissolved.
4. Self-Assembled Monolayer (SAM) Formation:
-
Immerse the cleaned and dried metal coupons in the BPA solution.
-
Allow the self-assembly process to occur for a predetermined duration (e.g., 12-24 hours) at room temperature.[1] Some protocols may involve heating to accelerate monolayer formation.[7]
-
After immersion, remove the coupons from the solution and rinse thoroughly with the pure solvent to remove any physisorbed molecules.
-
Dry the coated coupons under a stream of nitrogen or argon and store in a desiccator until further characterization.
Experimental Workflow for BPA Coating Application.
II. Protocol for Electrochemical Evaluation
Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique to evaluate the performance of the protective coating.[8][9]
1. Electrochemical Cell Setup:
-
A standard three-electrode cell is used, comprising:
-
Working Electrode: The BPA-coated metal coupon.
-
Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl.
-
Counter Electrode: Platinum foil or graphite (B72142) rod.[6]
-
-
Electrolyte: A corrosive medium, typically a 3.5% NaCl solution.
2. Measurement Procedure:
-
Immerse the three electrodes in the electrolyte and allow the system to stabilize for approximately 30-60 minutes to reach a steady Open Circuit Potential (OCP).[6]
-
Perform the EIS measurement by applying a small amplitude sinusoidal voltage (e.g., 10 mV) over a frequency range (e.g., 100 kHz to 10 mHz).[10]
-
The resulting impedance data is typically plotted in Nyquist or Bode plots.
-
Model the data using an appropriate equivalent electrical circuit to extract parameters such as charge transfer resistance (Rct) and double-layer capacitance (Cdl).[5] An increase in Rct and a decrease in Cdl generally indicate effective corrosion inhibition.[6][11]
Quantitative Data Summary
The effectiveness of this compound coatings can be quantified through various characterization techniques. The following tables summarize typical data obtained from such analyses.
Table 1: Water Contact Angle Measurements
A higher water contact angle indicates a more hydrophobic surface, which is desirable for corrosion protection.
| Substrate | Coating | Water Contact Angle (°) | Reference |
| Aluminum | Uncoated | ~ 60-70° | [12] |
| Aluminum | BPA Coated | > 110° | [12] |
| Stainless Steel | Uncoated | ~ 70-80° | [1] |
| Stainless Steel | BPA Coated | > 100° | [1] |
Table 2: Electrochemical Impedance Spectroscopy (EIS) Data
Higher charge transfer resistance (Rct) and lower double-layer capacitance (Cdl) values signify a more protective coating.
| System | Rct (Ω·cm²) | Cdl (µF·cm⁻²) | Inhibition Efficiency (%) | Reference |
| Carbon Steel in 3.5% NaCl | ~ 500 | ~ 200 | - | [11] |
| Carbon Steel with BPA + Zn²⁺ | > 5000 | < 50 | > 90% | [11] |
Note: The values presented are representative and can vary based on specific experimental conditions such as substrate preparation, solution concentration, and immersion time.
References
- 1. Formation of self-assembled monolayers of alkylphosphonic acid on the native oxide surface of SS316L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Natural Product-Derived Phosphonic Acids as Corrosion Inhibitors for Iron and Steel [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impedance spectroscopy for the investigation of coatings: SIVONIC [sivonic.com]
- 9. matergenicscoatings.com [matergenicscoatings.com]
- 10. Combined Experimental and Theoretical Insights into the Corrosion Inhibition Activity on Carbon Steel Iron of Phosphonic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving Yield in Butylphosphonic Acid Synthesis
Welcome to the technical support center for butylphosphonic acid synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common and effective methods for synthesizing this compound?
A1: There are several established methods for synthesizing this compound. The choice of method often depends on the available starting materials, scale, and desired purity. The most common routes include:
-
The Michaelis-Arbuzov Reaction: This is a widely used method for forming the carbon-phosphorus bond. It involves the reaction of a trialkyl phosphite (B83602) (e.g., triethyl phosphite) with an alkyl halide (e.g., 1-bromobutane) to form a dialkyl butylphosphonate, which is then hydrolyzed to the final acid.[1][2]
-
Grignard Reagent-Based Synthesis: This approach involves preparing a butyl Grignard reagent (e.g., from butyl bromide and magnesium) and reacting it with a phosphorus electrophile like phosphorus trichloride (B1173362) or diethyl phosphite.[3][4] Subsequent hydrolysis yields this compound. This method requires strict anhydrous conditions.[3][4]
-
Direct Synthesis via Alkylation: This involves the reaction of an alkyl halide like butyl chloride with phosphorus trichloride, followed by hydrolysis.[3]
-
Hydrolysis of Phosphonate (B1237965) Esters: This is typically the final step in syntheses that produce dialkyl butylphosphonates. Common methods include acidic hydrolysis (using concentrated HCl), or milder conditions using bromotrimethylsilane (B50905) (TMSBr) in what is known as the McKenna reaction.[5][6][7]
Q2: My final this compound product is a sticky, hygroscopic solid. How can I purify and handle it effectively?
A2: This is a common issue as phosphonic acids, particularly those with shorter alkyl chains, are often hygroscopic and difficult to crystallize.[8] Here are some purification and handling strategies:
-
Recrystallization: While challenging, recrystallization from a solvent system like acetone/water or acetonitrile/water can be effective.[8] Another approach is to dissolve the acid in a minimal amount of water and add it to a cold alcohol like ethanol (B145695) or isopropanol.[8]
-
Conversion to a Salt: Converting the phosphonic acid to a salt, for example, by reacting it with cyclohexylamine (B46788) or dicyclohexylamine, can significantly reduce its hygroscopicity and make it easier to handle and crystallize.[8]
-
Chromatography: For difficult purifications, chromatography on a strong anion-exchange resin (e.g., Dowex) with an aqueous formic acid eluent can be employed, provided the molecule is not acid-sensitive.[8]
-
Drying and Storage: After purification, ensure the product is thoroughly dried under high vacuum. Storing the final product in a desiccator over a strong drying agent like phosphorus pentoxide (P₂O₅) is recommended.[9]
Q3: Can I selectively synthesize mono- or di-esters of this compound?
A3: Yes, selective esterification is possible by carefully controlling the reaction conditions. Due to the diprotic nature of the phosphonic acid, temperature plays a key role. For instance, reacting this compound with an orthoester like triethyl orthoacetate allows for selective synthesis:
-
Monoester Formation: Conducting the reaction at a lower temperature (e.g., 30°C) favors the formation of the monoethyl ester.[4][10]
-
Diester Formation: Running the reaction at an elevated temperature (e.g., 90°C) leads to the exclusive formation of the diethyl ester.[4][10]
Q4: What are the key safety precautions when working with reagents for this compound synthesis?
A4: Many reagents used in these syntheses are hazardous and require careful handling:
-
Phosphorus Trichloride (PCl₃): Highly corrosive and reacts violently with water. Must be handled in a well-ventilated fume hood under inert atmosphere.
-
Grignard Reagents: Extremely reactive with water and oxygen.[3] All glassware must be flame-dried, and the reaction must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon). Ethereal solvents like THF and diethyl ether are highly flammable.[4][11]
-
Trialkyl Phosphites: These can be moisture-sensitive and have a strong, unpleasant odor.[12]
-
Bromotrimethylsilane (TMSBr): Corrosive and moisture-sensitive. Handle in a fume hood.
Troubleshooting Guides by Synthesis Route
Route 1: Michaelis-Arbuzov Reaction
This route typically involves reacting a trialkyl phosphite with 1-bromobutane (B133212) or 1-iodobutane (B1219991) to form a dialkyl butylphosphonate, which is subsequently hydrolyzed.
| Symptom | Potential Cause(s) | Recommended Troubleshooting Steps |
| Low or No Reaction | 1. Low reactivity of alkyl halide.[1] 2. Reaction temperature is too low. | 1. Use a more reactive alkyl halide (reactivity order: R-I > R-Br > R-Cl).[1] 2. Increase the reaction temperature. These reactions often require heating (120-160°C).[13] |
| Formation of Side Products | 1. Rearrangement of the intermediate phosphonium (B103445) salt. 2. Pyrolysis of the ester product at high temperatures.[13] | 1. Ensure a clean, high-purity trialkyl phosphite is used. 2. Carefully control the reaction temperature to avoid decomposition. Consider using a catalyst like NiCl₂ for reactions involving less reactive halides, which may allow for lower temperatures.[14] |
| Difficult Purification of Intermediate Ester | Contamination with unreacted starting materials. | Use an excess of the more volatile component (e.g., alkyl halide) and remove it by distillation after the reaction is complete.[13] The phosphonate ester can typically be purified by vacuum distillation.[4] |
Experimental Protocol: Michaelis-Arbuzov Synthesis of Diethyl Butylphosphonate
-
Setup: Assemble a flame-dried, three-neck round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Reagents: To the flask, add triethyl phosphite (1.0 eq).
-
Reaction: Heat the triethyl phosphite to 140-150°C. Add 1-bromobutane (1.0-1.2 eq) dropwise from the dropping funnel over 1 hour, maintaining the temperature.
-
Reflux: After the addition is complete, continue to heat the mixture under reflux for an additional 4-6 hours. Monitor the reaction by ³¹P NMR.
-
Workup: Cool the reaction mixture to room temperature. Remove the excess 1-bromobutane and the ethyl bromide byproduct by distillation.
-
Purification: Purify the resulting diethyl butylphosphonate by vacuum distillation.
Route 2: Grignard Reagent Synthesis
This method involves reacting butylmagnesium bromide with an electrophile like PCl₃, followed by oxidation and hydrolysis.
| Symptom | Potential Cause(s) | Recommended Troubleshooting Steps |
| Low Yield of Grignard Reagent | Presence of moisture or oxygen in the reaction setup.[3] | Ensure all glassware is rigorously flame-dried or oven-dried. Use anhydrous solvents (e.g., anhydrous diethyl ether or THF).[4] Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction. |
| Significant Amount of Side Products (e.g., Octane) | 1. Wurtz coupling side reaction.[15] 2. Localized overheating during Grignard formation or reaction. | 1. This is an inherent side reaction. Optimize by slow addition of butyl bromide to magnesium turnings. 2. Maintain a low reaction temperature (-20°C to 0°C) during the reaction with the phosphorus electrophile.[3] Use an ice or dry ice/acetone bath. |
| Formation of Poly-alkylated Phosphorus Species | Incorrect stoichiometry or uncontrolled addition of the Grignard reagent. | Add the Grignard reagent slowly and controllably to the phosphorus electrophile at low temperature to prevent over-addition. |
Experimental Protocol: Grignard Synthesis
-
Grignard Preparation: In a flame-dried, three-neck flask under N₂, add magnesium turnings (1.1 eq). Add a small crystal of iodine to initiate the reaction. Add a solution of 1-bromobutane (1.0 eq) in anhydrous THF dropwise, maintaining a gentle reflux. After addition, stir for 1-2 hours until most of the magnesium is consumed.
-
Reaction: Cool the freshly prepared Grignard reagent to -25°C. In a separate flame-dried flask, prepare a solution of phosphorus trichloride (PCl₃) (1.0 eq) in anhydrous THF. Slowly add the PCl₃ solution to the Grignard reagent, keeping the temperature below -20°C.
-
Oxidation/Hydrolysis: After the addition is complete, allow the mixture to warm to room temperature. The intermediate dichloro-butylphosphine can be oxidized and then hydrolyzed. Carefully pour the reaction mixture onto crushed ice and acidify with 1M HCl.
-
Extraction & Purification: Extract the aqueous layer with an organic solvent (e.g., diethyl ether). Dry the organic layer, remove the solvent under reduced pressure, and purify the resulting this compound, often by recrystallization.[3]
Route 3: Hydrolysis of Dialkyl Butylphosphonates
This is the final deprotection step to yield the target acid from its ester precursor.
| Symptom | Potential Cause(s) | Recommended Troubleshooting Steps |
| Incomplete Hydrolysis | 1. Insufficient reaction time or acid concentration.[6] 2. Steric hindrance of the ester groups (e.g., di-tert-butyl esters). | 1. Increase reflux time or use concentrated HCl (12M).[3][5] 2. For sterically hindered esters, use milder conditions such as TMSBr followed by methanolysis (McKenna reaction).[5][7] |
| Low Yield After Workup | Product loss during extraction due to the water solubility of this compound.[15] | Ensure the aqueous layer is saturated with NaCl before extraction to decrease the solubility of the product. Perform multiple extractions with a suitable organic solvent. |
| Product Degradation | Harsh acidic conditions are not suitable for sensitive functional groups on the butyl chain. | Use the McKenna reaction (TMSBr/methanolysis), which is performed under mild, non-protic conditions at room temperature.[5][9] |
Quantitative Data: Hydrolysis Conditions
The following table summarizes typical yields for the acid-catalyzed hydrolysis of various butylphosphonate esters.
| Starting Material | Reagent | Temperature | Time | Yield (%) |
| Dimethyl butylphosphonate | 12 M HCl | 100°C | 6 h | 85-92%[3] |
| Diethyl butylphosphonate | 12 M HCl | 100°C | 8 h | 80-88%[3] |
| Diisopropyl butylphosphonate | 12 M HCl | 100°C | 10 h | 75-85% |
| Di-tert-butyl butylphosphonate | TMSBr, then MeOH | Room Temp | 2-4 h | >90% |
Experimental Protocols: Hydrolysis
Protocol A: Acidic Hydrolysis
-
Setup: In a round-bottom flask equipped with a reflux condenser, add the dialkyl butylphosphonate (1.0 eq).
-
Reaction: Add concentrated hydrochloric acid (12 M, ~10-20 eq) to the flask. Heat the mixture to reflux (approx. 100-110°C) for 6-12 hours.[5][9]
-
Workup: Cool the reaction to room temperature. Remove water and excess HCl under reduced pressure. To remove final traces of water, add toluene (B28343) and evaporate under reduced pressure (azeotropic distillation).[9]
-
Purification: Dry the resulting crude this compound under high vacuum. Recrystallize if necessary.
Protocol B: McKenna's Method (TMSBr)
-
Setup: In a flame-dried flask under N₂, dissolve the dialkyl butylphosphonate (1.0 eq) in a dry, non-protic solvent like dichloromethane (B109758) (CH₂Cl₂).[9]
-
Reaction: Cool the solution to 0°C. Add bromotrimethylsilane (TMSBr) (2.2-2.5 eq) dropwise. Allow the mixture to warm to room temperature and stir for 2-6 hours.
-
Methanolysis: Remove the solvent and excess TMSBr under reduced pressure. Carefully add methanol (B129727) to the residue. Stir for 30 minutes.
-
Purification: Remove the methanol under reduced pressure to yield the crude this compound. Purify as needed.
References
- 1. jk-sci.com [jk-sci.com]
- 2. Improvements, Variations and Biomedical Applications of the Michaelis-Arbuzov Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buy this compound | 3321-64-0 [smolecule.com]
- 4. tert-Butylphosphonic acid | 4923-84-6 | Benchchem [benchchem.com]
- 5. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phosphonic acid: preparation and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]
- 10. Selective Esterification of Phosphonic Acids [mdpi.com]
- 11. leah4sci.com [leah4sci.com]
- 12. benchchem.com [benchchem.com]
- 13. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 14. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction [mdpi.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Purification of Butylphosphonic Acid by Recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of butylphosphonic acid via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent system for the recrystallization of this compound?
A1: A definitive, universally optimal solvent system for this compound is not extensively documented in publicly available literature. However, based on the polar nature of phosphonic acids, suitable solvent systems are typically polar. Good starting points for solvent screening include mixed solvent systems such as acetone-water or acetonitrile-water, as well as single polar solvents like ethanol (B145695) or isopropanol. The ideal solvent or solvent mixture should dissolve this compound completely at elevated temperatures but exhibit low solubility at cooler temperatures.[1]
Q2: What are some common impurities that I might encounter in crude this compound?
A2: The impurities present in this compound will largely depend on the synthetic route employed. Common synthesis methods, such as the Arbuzov reaction followed by hydrolysis, may result in impurities like unreacted starting materials, byproducts from side reactions, or residual acids and solvents used during the synthesis and workup. For instance, if hydrolysis of a phosphonate (B1237965) ester is incomplete, the ester itself would be a significant impurity.
Q3: My this compound is "oiling out" instead of forming crystals. What should I do?
A3: "Oiling out," where the compound separates as a liquid instead of a solid, can occur if the melting point of the solute is lower than the boiling point of the solvent, or if there are significant impurities present.[2][3][4] To address this, you can try the following:
-
Add more solvent: The solution may be too concentrated. Add a small amount of the hot solvent to redissolve the oil, and then allow it to cool more slowly.[2][3]
-
Lower the crystallization temperature: If using a high-boiling point solvent, switching to a lower-boiling point solvent might be beneficial.
-
Change the solvent system: A different solvent or solvent mixture may promote crystal formation over oiling out.
-
Attempt a hot filtration: If insoluble impurities are suspected to be the cause, performing a hot filtration can remove them and may facilitate proper crystallization upon cooling.
Q4: I am not getting any crystal formation, even after the solution has cooled. What are the possible reasons and solutions?
A4: A lack of crystal formation is a common issue in recrystallization and can be attributed to several factors:
-
Supersaturation: The solution may be supersaturated, meaning the solute remains dissolved even though its concentration is above the saturation point. To induce crystallization, you can try scratching the inside of the flask with a glass rod at the liquid's surface or adding a seed crystal of pure this compound.[2][5]
-
Too much solvent: If an excessive amount of solvent was used, the solution might not be saturated enough for crystals to form upon cooling.[2][5] The solvent volume can be reduced by gentle heating or by using a rotary evaporator, followed by another attempt at cooling.[2][3]
-
Inappropriate solvent: The chosen solvent may be too good at dissolving this compound, even at low temperatures. In this case, a different solvent or a mixed solvent system should be explored.
Q5: My recrystallization yield is very low. How can I improve it?
A5: A low yield can be disappointing but is often rectifiable. Consider these potential causes and their solutions:
-
Excessive solvent: As mentioned previously, using too much solvent will result in a significant portion of your product remaining in the mother liquor.[5] Always aim to use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Premature crystallization: If crystals form too early, for instance during a hot filtration step, product will be lost. Ensure your filtration apparatus is pre-heated to prevent this.
-
Washing with warm solvent: When washing the collected crystals, always use a minimal amount of ice-cold solvent to avoid redissolving the purified product.[5]
-
Incomplete crystallization: Ensure the solution is cooled sufficiently to maximize crystal formation. An ice bath can be used after the solution has been allowed to cool to room temperature.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling | 1. Solution is supersaturated. 2. Too much solvent was used. 3. The chosen solvent is too effective. | 1. Scratch the inner surface of the flask with a glass rod; add a seed crystal.[2][5] 2. Evaporate some of the solvent and try to cool again.[2][3] 3. Re-evaluate your choice of solvent; consider a less polar solvent or a mixed solvent system. |
| The compound "oils out" | 1. Melting point of the compound is lower than the solvent's boiling point. 2. High concentration of impurities. 3. Solution is too concentrated. | 1. Use a lower-boiling point solvent. 2. Consider a preliminary purification step or using activated charcoal if colored impurities are present.[3] 3. Add more hot solvent to dissolve the oil and cool slowly.[2][3] |
| Crystals form too quickly | The solution is cooling too rapidly, trapping impurities. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow down the cooling process. |
| Low recovery of purified product | 1. Too much solvent was used. 2. Premature crystallization during hot filtration. 3. Washing crystals with solvent that is not ice-cold. | 1. Use the minimum amount of hot solvent necessary for dissolution.[5] 2. Preheat the filtration apparatus. 3. Wash the collected crystals with a minimal amount of ice-cold solvent.[5] |
| Crystals are colored | Colored impurities are present in the crude material. | Before cooling, add a small amount of activated charcoal to the hot solution and perform a hot filtration to remove the charcoal and the adsorbed impurities. |
Experimental Protocol: Recrystallization of this compound
This protocol is a general guideline and may require optimization based on the purity of the starting material and the specific equipment available.
1. Solvent Selection:
-
Begin by performing small-scale solubility tests with various solvents. Potential candidates include water, ethanol, isopropanol, acetone, and acetonitrile, as well as mixtures like acetone-water or acetonitrile-water.
-
The ideal solvent will dissolve the crude this compound when hot but will result in poor solubility when cold.
2. Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate with stirring).
-
Continue adding small portions of the hot solvent until the this compound is completely dissolved. Avoid adding an excess of solvent to ensure a good yield.[5]
3. Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot gravity filtration.
-
Preheat a funnel and a receiving flask to prevent premature crystallization of the product.
-
Pour the hot solution through a fluted filter paper to remove the insoluble materials.
4. Crystallization:
-
Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[6]
-
Once the solution has reached room temperature, you can place it in an ice bath to maximize the yield of crystals.
5. Collection of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities from the mother liquor.[5]
6. Drying:
-
Dry the purified crystals thoroughly to remove any residual solvent. This can be done by air drying, in a desiccator, or in a vacuum oven at a temperature well below the melting point of this compound (98-102 °C).[7]
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting decision tree for this compound recrystallization.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Recrystallization [wiredchemist.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. This compound n-Butylphosphonic acid 3321-64-0 [sigmaaldrich.com]
Technical Support Center: Troubleshooting Low Yields in Phosphonate Esterification Reactions
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals encountering challenges with low yields in phosphonate (B1237965) esterification reactions. Below, you will find troubleshooting guides in a frequently asked questions (FAQ) format, detailed experimental protocols, and quantitative data to help diagnose and resolve common issues in your synthetic procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Reaction Conditions & Optimization
Q1: My Michaelis-Arbuzov reaction is giving a low yield. What are the most common causes and how can I fix them?
A1: Low yields in the Michaelis-Arbuzov reaction, a cornerstone for forming C-P bonds, often stem from several factors.[1][2][3] The reaction involves a trialkyl phosphite (B83602) and an alkyl halide to create a phosphonate.[4]
-
Reactivity of Alkyl Halide: The reactivity of the alkyl halide is a primary consideration.[3] Primary alkyl halides and acyl halides generally react smoothly.[1] Secondary alkyl halides are less reactive and can lead to alkene side products, while tertiary alkyl halides are typically unreactive.[1][2][3] The reactivity order is I > Br > Cl.[3] If you are using a less reactive halide, consider switching to a more reactive one (e.g., from an alkyl chloride to an alkyl bromide or iodide).
-
Reaction Temperature: High temperatures (commonly 120°C - 160°C) are often necessary, especially for less reactive phosphites.[1] However, excessive heat can lead to side reactions, such as the pyrolysis of the ester to an acid.[1] It is crucial to optimize the temperature for your specific substrates.
-
Side Reactions: A common side reaction involves the newly formed alkyl halide (a byproduct of the reaction) competing with the starting alkyl halide, which can be mitigated by using a phosphite (e.g., trimethyl or triethyl phosphite) that generates a low-boiling byproduct that can be removed during the reaction.[2]
-
Phosphorus Reactant: The choice of the trivalent phosphorus reactant is also critical. Phosphinites are the most reactive, followed by phosphonites, and then phosphite esters, which are the least reactive.[1] Electron-donating groups on the phosphite can increase the reaction rate.[1][3]
Q2: I'm struggling with the Michaelis-Becker reaction. Why are my yields consistently poor?
A2: The Michaelis-Becker reaction, which involves the reaction of a hydrogen phosphonate with a base followed by nucleophilic substitution on an alkyl halide, can sometimes provide lower yields than the Michaelis-Arbuzov reaction.[5] Common issues include:
-
Base Selection: The choice of base is critical for the deprotonation of the hydrogen phosphonate. Stronger bases are often required, but their use can also promote side reactions.
-
Solvent: The reaction is sensitive to the choice of solvent. Anhydrous conditions are essential to prevent hydrolysis of the reactants and products.[6]
-
Substrate Reactivity: Similar to the Michaelis-Arbuzov reaction, the reactivity of the alkyl halide plays a significant role. Primary halides are preferred.
Q3: How does temperature affect the selectivity and yield of phosphonate esterification?
A3: Temperature has a profound impact on both the yield and selectivity of phosphonate esterification. For instance, in the esterification of butylphosphonic acid with triethyl orthoacetate, increasing the temperature from 30°C to 40°C leads to a higher substrate conversion (over 99%).[7][8] Further increases in temperature can shift the selectivity towards the formation of the diester over the monoester.[7][8] Optimal conditions for diester formation were found to be 90°C, while at 100°C, some product decomposition was observed.[7][8] Therefore, careful temperature control is essential to achieve the desired product with high yield and selectivity.[9]
Side Reactions & Impurities
Q4: I'm observing significant hydrolysis of my phosphonate ester during workup and purification. How can I prevent this?
A4: Phosphonate esters are susceptible to hydrolysis under both acidic and basic conditions.[6][10][11]
-
Aqueous Workup: To minimize hydrolysis during aqueous extractions, it is advisable to neutralize the reaction mixture to a pH of approximately 7 before adding water.[12]
-
Purification: Standard silica (B1680970) gel can be acidic and promote hydrolysis.[12] Using deactivated or buffered silica gel (e.g., pre-treated with triethylamine) can mitigate this issue.[12] Alternatively, non-aqueous workup procedures or other purification techniques like crystallization or preparative HPLC should be considered.[12]
-
Anhydrous Conditions: Maintaining strictly anhydrous conditions throughout the synthesis is crucial, as even trace amounts of water can lead to hydrolysis.[6]
Q5: What are common side reactions during phosphonate deprotection, for example, in the McKenna reaction?
A5: The McKenna reaction, which uses bromotrimethylsilane (B50905) (BTMS) for the deprotection of dialkyl phosphonate esters, is generally mild and efficient.[13][14] However, side reactions can occur:
-
Cleavage of Other Functional Groups: BTMS can sometimes cleave other acid-labile groups, such as tert-butyl carboxyesters.[14] This can often be prevented by performing the subsequent solvolysis step in a buffered solution.[14]
-
Formation of Decomposition Products: The reaction may sometimes be accompanied by the formation of decomposition products.[14]
Purification Challenges
Q6: My final phosphonic acid product is a sticky, hygroscopic solid that is difficult to purify. What purification strategies can I employ?
A6: The purification of phosphonic acids can be challenging due to their physical properties.[15]
-
Crystallization: If direct crystallization is difficult, converting the phosphonic acid to a salt (e.g., a sodium or dicyclohexylammonium (B1228976) salt) can sometimes facilitate crystallization.[15]
-
Lyophilization: Lyophilization from tert-butanol (B103910) can sometimes yield a more manageable fluffy solid compared to using water, which often results in a sticky residue.[15]
-
Chromatography: For purification, chromatography on a strong anion-exchange resin, eluting with aqueous formic acid, can be an effective method.[15]
Quantitative Data
Table 1: Effect of Temperature on the Esterification of this compound with Triethyl Orthoacetate [7]
| Entry | Temperature (°C) | Substrate Conversion (%) | Monoester Yield (%) | Diester Yield (%) |
| 1 | 30 | 97 | 92 | 5 |
| 2 | 40 | >99 | 94 | 6 |
| 3 | 50 | >99 | 87 | 13 |
| 4 | 60 | >99 | 73 | 27 |
| 5 | 70 | >99 | 29 | 66 |
| 6 | 80 | >99 | 21 | 79 |
| 7 | 90 | >99 | 1 | 96 |
| 8 | 100 | >99 | 0 | 95 (with some decomposition) |
Experimental Protocols
Protocol 1: General Procedure for Selective Monoesterification of Phosphonic Acids[16]
-
To a solution of the phosphonic acid (1 equivalent) in triethyl orthoacetate (15 equivalents), stir the mixture at 30°C.
-
Monitor the reaction progress using ³¹P NMR spectroscopy.
-
Upon completion, evaporate the excess triethyl orthoacetate under reduced pressure.
-
Purify the resulting monoester by extraction or column chromatography.
Protocol 2: General Procedure for the Michaelis-Arbuzov Reaction
-
Combine the alkyl halide (1 equivalent) and trialkyl phosphite (1.1 to 1.5 equivalents) in a reaction vessel equipped with a condenser and a magnetic stirrer.
-
Heat the reaction mixture to a temperature between 120°C and 160°C.
-
Monitor the reaction by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Purify the product by vacuum distillation or column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for low phosphonate esterification yields.
Caption: Troubleshooting product loss during purification.
References
- 1. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 2. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jk-sci.com [jk-sci.com]
- 4. Arbuzov Reaction [organic-chemistry.org]
- 5. Michaelis–Becker reaction - Wikiwand [wikiwand.com]
- 6. benchchem.com [benchchem.com]
- 7. Selective Esterification of Phosphonic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Phosphonate - Wikipedia [en.wikipedia.org]
- 11. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. The McKenna reaction – avoiding side reactions in phosphonate deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Butylphosphonic Acid Crystallization
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to overcome common challenges encountered during the crystallization of butylphosphonic acid.
Physical and Chemical Properties of this compound
A summary of key properties is provided below to inform experimental design and troubleshooting.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₁₁O₃P | [1][2] |
| Molecular Weight | 138.10 g/mol | [1][2] |
| Appearance | White to almost white solid/crystalline powder | [3][4] |
| Melting Point | 98-107 °C (range from different sources) | [1] |
| Boiling Point | ~274.8 °C (predicted) | [1][5] |
| Water Solubility | 36 g/L at 25°C (moderate) | [5] |
| pKa₁ | 2.66 - 2.79 | [1][5] |
| pKa₂ | 8.88 | [5] |
| Density | ~1.214 g/cm³ | [1][5] |
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound solution is clear and supersaturated, but no crystals are forming. What should I do?
A1: Failure to crystallize, or nucleation failure, is a common issue. It often means the solution requires a higher energy barrier to be overcome for the initial crystal formation.[6]
-
Induce Nucleation:
-
Scratching Method: Use a glass rod to gently scratch the inner surface of the flask at the meniscus.[6][7] The microscopic scratches provide nucleation sites.
-
Seeding: If you have previous crystals of this compound, add a single, tiny crystal ("seed crystal") to the solution.[7][8] This provides a template for further crystal growth.
-
-
Increase Supersaturation:
-
Solvent Evaporation: If the solution is too dilute, return it to the heat source and gently boil off a small portion of the solvent to increase the concentration.[6][7] Re-cool the solution slowly.
-
Lower Temperature: Cool the solution to a lower temperature using an ice bath.[6][8] Be aware that rapid cooling can lead to smaller, less pure crystals.
-
-
Consider an Anti-Solvent: If you are using a good solvent, you can try adding a miscible "anti-solvent" (one in which this compound is insoluble) dropwise until turbidity persists.
Q2: Instead of crystals, my this compound is forming an oil or a sticky precipitate. How can I fix this?
A2: This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point, or when the concentration of the solute is too high.[9] For this compound, which has a relatively low melting point (98-107 °C), this can be a frequent problem.
-
Re-dissolve and Dilute: Place the flask back on the heat source to re-dissolve the oil. Add a small amount (1-2 mL) of additional hot solvent to slightly decrease the saturation level.[7][8]
-
Slow Down Cooling: Allow the solution to cool much more slowly. A slower cooling rate ensures that the solution becomes saturated at a temperature below the compound's melting point.
-
Lower Crystallization Temperature: Try to initiate crystallization at a lower temperature where the product is a solid.
-
Change Solvent: The current solvent may be too good. Consider switching to a solvent system where this compound has slightly lower solubility.
Q3: The crystallization happened very quickly, resulting in a fine powder instead of well-defined crystals. Is this a problem?
A3: Yes, rapid crystallization (crashing out) is undesirable as it tends to trap impurities within the crystal lattice, defeating the purpose of recrystallization.[7][8] An ideal crystallization process should occur over a period of 15-20 minutes.[7][8]
-
Increase Solvent Volume: Re-heat the solution to re-dissolve the solid. Add a small excess of the hot solvent to ensure the solution is not oversaturated upon initial cooling.[7]
-
Insulate the Flask: After heating, insulate the flask (e.g., with glass wool or by covering it with a beaker) to slow down the rate of cooling. This encourages the formation of larger, more ordered crystals.
Q4: My purified this compound crystals are very sticky and difficult to handle. How can I obtain a free-flowing solid?
A4: Stickiness is a common issue with phosphonic acids, often due to their hygroscopic nature or the presence of residual solvent.[10]
-
Form a Salt: Convert the phosphonic acid to a salt, which often has better crystalline properties. Adjusting the pH to ~4.5 with NaOH may allow for the crystallization of the monosodium salt.[10] Alternatively, forming a salt with dicyclohexylamine (B1670486) is a classic technique for crystallizing phosphonic acids.[10]
-
Use a Co-solvent System: Dissolve the compound in a minimum amount of water and add this solution to a cold anti-solvent like isopropanol (B130326) or ethanol. Filter quickly, as the product may still be hygroscopic.[10]
-
Lyophilization (Freeze-Drying): Freeze-drying from a solution in tert-butanol (B103910) (tBuOH) can sometimes yield a fluffy, non-sticky foam, which is easier to handle than the product obtained from an aqueous solution.[10]
Q5: How does my choice of solvent affect the final crystal structure of this compound?
A5: The solvent environment critically controls the solid-state architecture of this compound due to its ability to form extensive hydrogen-bonding networks.[5]
-
Polar Solvents: When crystallized from polar solvents like acetonitrile (B52724) or tetrahydrofuran (B95107) (THF), this compound forms one-dimensional hydrogen-bonded polymers.[5][11]
-
Less Polar Solvents: Crystallization from less polar solvents, such as deuterated chloroform, favors the formation of discrete hexameric clusters, where six acid molecules self-organize into a cage-like structure.[5]
This structural diversity is crucial for professionals in drug development and materials science, as the crystal form can impact solubility, dissolution rate, and bioavailability.
Visual Troubleshooting Workflows
The following diagrams provide logical workflows for addressing common crystallization challenges.
Caption: Troubleshooting workflow for inducing crystallization.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | C4H11O3P | CID 76839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. This compound | 3321-64-0 | TCI EUROPE N.V. [tcichemicals.com]
- 5. Buy this compound | 3321-64-0 [smolecule.com]
- 6. quora.com [quora.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Optimization of reaction conditions for butylphosphonic acid synthesis
Issue 3: Difficulties with Reaction Control
Question: I am struggling to control the reaction conditions for my butylphosphonic acid synthesis. What are the most critical parameters to monitor and control?
Answer:
Precise control over reaction parameters is essential for achieving a high yield and purity of this compound. The key parameters to control are temperature, reagent stoichiometry, and reaction time. The optimal conditions can vary depending on the synthetic route.
Critical Parameters for Reaction Control:
-
Temperature:
-
Arbuzov Reaction: This reaction is typically exothermic and requires careful temperature management. The reaction of tributyl phosphite (B83602) with 1-bromobutane (B133212) is often carried out at an elevated temperature (e.g., 145-150°C) to ensure a reasonable reaction rate.[1] However, runaway temperatures can lead to side reactions and a decrease in yield.
-
Hydrolysis: The hydrolysis of the phosphonate (B1237965) ester is usually performed at reflux to speed up the reaction.[2] Consistent heating is necessary to maintain the reflux.
-
Direct Synthesis: The reaction of PCl₃ with a butyl precursor is highly reactive and may require cooling to control the reaction rate and prevent the formation of byproducts.
-
-
Reagent Stoichiometry:
-
The molar ratio of the reactants is a critical factor. In the Arbuzov reaction, using a slight excess of one reagent may be necessary to ensure the complete conversion of the other. However, a large excess should be avoided as it can complicate the purification process.
-
For the hydrolysis step, a sufficient excess of concentrated acid is required to drive the reaction to completion.
-
-
Reaction Time:
-
The reaction time needs to be optimized to maximize the yield of the desired product. Insufficient reaction time will result in an incomplete reaction, while an excessively long reaction time may lead to product degradation or the formation of side products.
-
Reaction progress should be monitored using appropriate analytical techniques (e.g., ³¹P NMR, GC, or HPLC) to determine the optimal reaction time.
-
Data Presentation: Key Control Parameters for Synthesis Routes
| Parameter | Arbuzov Reaction | Hydrolysis | Direct Synthesis (with PCl₃) |
| Temperature Control | Maintain at 145-150°C[1] | Maintain at reflux[2] | Often requires cooling |
| Stoichiometry | Near equimolar ratios | Excess concentrated acid | Carefully controlled molar ratios |
| Reaction Time | ~12 hours[1] | 1-12 hours[2] | Varies, monitor for completion |
| Monitoring Technique | ³¹P NMR, GC | ³¹P NMR, HPLC | ³¹P NMR, GC |
Mandatory Visualization: Logical Flow for Reaction Optimization
Caption: Optimizing reaction parameters for desired outcomes.
Issue 4: Safety Concerns
Question: What are the main safety hazards associated with the reagents used in this compound synthesis, and what precautions should I take?
Answer:
The synthesis of this compound involves the use of several hazardous chemicals. It is crucial to be aware of these hazards and to take appropriate safety precautions to minimize risks in the laboratory.
Major Hazards of Common Reagents:
-
Phosphorus Trichloride (PCl₃):
-
Hazards: Highly toxic, corrosive, and reacts violently with water to produce toxic and corrosive fumes of hydrogen chloride and phosphorous acid. It can cause severe burns to the skin, eyes, and respiratory tract.
-
Precautions: Always handle PCl₃ in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles. Have a suitable neutralizing agent (e.g., sodium bicarbonate) readily available in case of a spill.
-
-
Tributyl Phosphite:
-
Hazards: Combustible liquid and can cause skin and eye irritation.
-
Precautions: Keep away from heat and open flames. Wear standard PPE, including gloves and safety glasses.
-
-
1-Bromobutane:
-
Hazards: Flammable liquid and vapor. It is harmful if swallowed or inhaled and can cause skin and eye irritation.
-
Precautions: Handle in a fume hood and keep away from ignition sources. Wear appropriate PPE.
-
-
Concentrated Hydrochloric Acid (HCl):
-
Hazards: Highly corrosive and can cause severe burns to the skin and eyes. Inhalation of vapors can cause respiratory irritation.
-
Precautions: Always handle concentrated HCl in a fume hood. Wear acid-resistant gloves, a lab coat, and chemical safety goggles.
-
Data Presentation: Summary of Hazards and Recommended PPE
| Reagent | Key Hazards | Recommended Personal Protective Equipment (PPE) |
| Phosphorus Trichloride (PCl₃) | Toxic, corrosive, water-reactive | Chemical-resistant gloves, lab coat, safety goggles, face shield |
| Tributyl Phosphite | Combustible, irritant | Gloves, safety glasses |
| 1-Bromobutane | Flammable, harmful, irritant | Gloves, safety glasses |
| Concentrated HCl | Corrosive, respiratory irritant | Acid-resistant gloves, lab coat, safety goggles |
Mandatory Visualization: Laboratory Safety Workflow
References
Preventing side reactions in the synthesis of butylphosphonic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of butylphosphonic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most prevalent method is a two-step process. First, diethyl butylphosphonate is synthesized via the Michaelis-Arbuzov reaction between a trialkyl phosphite (B83602) (commonly triethyl phosphite) and a butyl halide (such as 1-bromobutane).[1][2] The resulting phosphonate (B1237965) ester is then dealkylated to the phosphonic acid. The two main dealkylation methods are acid-catalyzed hydrolysis (typically with concentrated hydrochloric acid) and the McKenna reaction, which uses bromotrimethylsilane (B50905) (BTMS) followed by methanolysis.[3][4]
Q2: I am observing a significant amount of byproduct in my Michaelis-Arbuzov reaction. What could be the cause?
A2: A common side reaction in the Michaelis-Arbuzov synthesis is the reaction of the ethyl bromide byproduct with the starting triethyl phosphite. This can lead to the formation of diethyl ethylphosphonate. To minimize this, it is recommended to remove the ethyl bromide as it is formed, if possible. Using triethyl phosphite in a slight excess can also help drive the reaction to completion with the desired butyl halide.
Q3: My acid hydrolysis of diethyl butylphosphonate is resulting in low yields. What are the potential reasons?
A3: Incomplete hydrolysis is a common issue, which can leave behind this compound monoethyl ester.[4] To ensure complete hydrolysis, it is crucial to use concentrated acid (e.g., 6N HCl) and a sufficient reflux time, which can be up to 12 hours or more.[3] Monitoring the reaction by ³¹P NMR spectroscopy can confirm the disappearance of the starting material and intermediate peaks. However, be aware that excessively harsh conditions or prolonged reaction times can sometimes lead to P-C bond cleavage, especially with more complex substrates.[5]
Q4: I am considering the McKenna reaction for dealkylation. What are the advantages and potential pitfalls?
A4: The McKenna reaction offers a milder alternative to acid hydrolysis and is compatible with acid-sensitive functional groups.[6] It typically proceeds at or near room temperature and can provide high yields.[4] However, side reactions can occur. The alkyl bromide generated during the silylation step can alkylate nucleophilic sites if present in the molecule.[6] The presence of water can also lead to the formation of HBr, which can cause other undesired reactions.[6] Therefore, it is essential to use anhydrous conditions.
Q5: The final this compound product is a sticky, hard-to-handle solid. How can I effectively purify it?
A5: this compound is known to be hygroscopic and can be challenging to crystallize.[7] For purification, crystallization from a mixed solvent system, such as acetone/water or acetonitrile (B52724)/water, can be attempted.[7] Another effective method is chromatography on a strong anion-exchange resin, eluting with an aqueous solution of a volatile acid like formic acid.[7] Conversion to a salt, for instance, the monosodium or dicyclohexylammonium (B1228976) salt, can also facilitate handling and crystallization.[7]
Troubleshooting Guides
Michaelis-Arbuzov Synthesis of Diethyl Butylphosphonate
| Symptom | Potential Cause | Troubleshooting Steps |
| Low conversion of starting materials | Insufficient reaction temperature or time. | The Michaelis-Arbuzov reaction is thermally initiated; ensure the reaction is heated sufficiently (typically 120-160°C for phosphite esters).[1] Monitor the reaction by TLC or ³¹P NMR and extend the reaction time if necessary. |
| Low reactivity of the alkyl halide. | The reactivity of alkyl halides follows the order I > Br > Cl. If using 1-chlorobutane, consider switching to 1-bromobutane (B133212) or adding a catalytic amount of an iodide salt. | |
| Presence of multiple phosphorus-containing byproducts | Reaction of ethyl bromide byproduct with triethyl phosphite. | Use a slight excess of triethyl phosphite. If feasible, perform the reaction in a setup that allows for the removal of the lower-boiling ethyl bromide as it forms. |
| Impure starting materials. | Ensure the triethyl phosphite and butyl halide are of high purity and free from moisture. |
Dealkylation of Diethyl Butylphosphonate
| Symptom | Potential Cause | Troubleshooting Steps |
| Incomplete conversion to this compound (presence of monoester) | Acid Hydrolysis: Insufficient acid concentration or reaction time. | Use concentrated HCl (at least 6N) and ensure the reaction is refluxed for an adequate period (monitor by ³¹P NMR).[3] |
| McKenna Reaction: Insufficient bromotrimethylsilane (BTMS). | Use a sufficient excess of BTMS (typically 6-8 equivalents).[6] | |
| Low yield of isolated product | Acid Hydrolysis: Product loss during workup. | This compound has some water solubility. Ensure the aqueous layer is thoroughly extracted with a suitable organic solvent. |
| McKenna Reaction: Incomplete methanolysis of the silyl (B83357) ester intermediate. | After removing excess BTMS, ensure complete reaction with methanol (B129727) to cleave the silyl esters. | |
| General: Product is highly polar and may be difficult to extract. | Consider continuous extraction methods if simple liquid-liquid extraction is inefficient. | |
| Formation of unexpected side products | McKenna Reaction: Presence of moisture leading to HBr formation. | Ensure all glassware is oven-dried and reagents and solvents are anhydrous.[6] |
| McKenna Reaction: Alkylation of other nucleophilic groups in the substrate by the generated ethyl bromide. | This is less of a concern with a simple butyl group but should be considered for more complex substrates. Optimize reaction time to minimize this side reaction. |
Data Presentation
Table 1: Typical Reaction Conditions and Yields for Diethyl Aryl/Alkylphosphonate Synthesis via Michaelis-Arbuzov Reaction
| Substrate | Method | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzyl bromide | Conventional Heating | Triethyl phosphite | 150-160 | 2-4 | High (not specified) | [8] |
| Benzyl bromide | Lewis Acid-Catalyzed | Triethyl phosphite, ZnBr₂ | Room Temp. | 1 | High (not specified) | [8] |
| Benzyl alcohol | n-Bu₄NI-Catalyzed | Triethyl phosphite | 125 | 24 | 90 | [9] |
Table 2: Typical Conditions and Yields for the Hydrolysis of Dialkyl Phosphonates to Phosphonic Acids
| Substrate | Method | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Diethyl phenylphosphonate | Conventional Heating | Conc. HCl | Reflux | 10 | 85 | [10] |
| Diethyl p-tolylphosphonate | Conventional Heating | Conc. HCl | Reflux | 8 | ~90 (estimated) | [10] |
| Diethyl phenylphosphonate | Microwave | 1M HCl | 140 | 0.5 | 92 | [10] |
| Dialkyl arylphosphonates | Conventional Heating | Conc. HCl | Reflux | 12 | 71-93 | [3] |
Experimental Protocols
Protocol 1: Synthesis of Diethyl Butylphosphonate via Michaelis-Arbuzov Reaction (Classical Method)
-
Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine 1-bromobutane (1 equivalent) and triethyl phosphite (1.2 equivalents).
-
Reaction: Heat the reaction mixture to 150-160°C under a nitrogen atmosphere.
-
Monitoring: Monitor the reaction progress by TLC or ³¹P NMR spectroscopy. The reaction is typically complete within 2-4 hours.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Purification: Purify the product by vacuum distillation to remove the ethyl bromide byproduct and any unreacted starting materials. The desired diethyl butylphosphonate is a colorless oil.[8]
Protocol 2: Synthesis of this compound via Acid Hydrolysis
-
Setup: In a round-bottom flask, dissolve diethyl butylphosphonate (1 equivalent) in concentrated hydrochloric acid (e.g., 6N HCl).
-
Reaction: Heat the mixture to reflux.
-
Monitoring: Monitor the reaction by ³¹P NMR until the starting material and monoester intermediate are no longer observed (typically 8-12 hours).
-
Workup: After cooling, remove the water and excess HCl under reduced pressure. The crude product may be a solid or a viscous oil.
-
Purification: The crude this compound can be purified by crystallization from a suitable solvent system (e.g., acetone/water) or by other methods as described in the FAQs.[7][10]
Protocol 3: Synthesis of this compound via McKenna Reaction
-
Setup: In a dry, round-bottom flask under an argon atmosphere, dissolve diethyl butylphosphonate (1 equivalent) in anhydrous acetonitrile or chloroform (B151607) (e.g., 50 mg/1.5 mL).
-
Reaction: Add bromotrimethylsilane (BTMS) (6-8 equivalents). Seal the flask and heat in a sand bath at approximately 36°C for 24 hours.[6]
-
Silyl Ester Cleavage: After the reaction is complete (can be monitored by ³¹P NMR for the disappearance of the starting phosphonate), cool the mixture and carefully evaporate the solvent and excess BTMS under reduced pressure. Add methanol to the residue and stir until the bis(trimethylsilyl) ester is completely converted to this compound.
-
Purification: Evaporate the methanol under reduced pressure to yield the crude this compound, which can then be purified as described previously.
Mandatory Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for the Michaelis-Arbuzov reaction.
Caption: Troubleshooting logic for the dealkylation step.
References
- 1. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 2. Arbuzov Reaction [organic-chemistry.org]
- 3. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microwave-Accelerated McKenna Synthesis of Phosphonic Acids: An Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]
- 6. The McKenna reaction – avoiding side reactions in phosphonate deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. rsc.org [rsc.org]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Purity Analysis of Synthesized Butylphosphonic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purity analysis of synthesized butylphosphonic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental analysis of this compound purity.
Issue 1: 1H NMR Spectrum Shows Unexpected Peaks
| Potential Cause | Troubleshooting Steps |
| Residual Solvents | Cross-reference unexpected peaks with the chemical shifts of common laboratory solvents (e.g., ethyl acetate (B1210297), dichloromethane, acetone). If a solvent is identified, dry the sample under a high vacuum for an extended period.[1] |
| Incomplete Hydrolysis of Dialkyl Butylphosphonate Precursor | Look for signals corresponding to the ester alkyl groups (e.g., ethoxy or methoxy (B1213986) groups) of the starting material.[2][3][4] If present, the hydrolysis reaction may need to be driven to completion by extending the reaction time or using harsher conditions. |
| Byproducts from Synthesis | Depending on the synthetic route (e.g., Michaelis-Arbuzov reaction), byproducts such as unreacted starting materials or side-reaction products may be present.[5][6][7][8] Purification of the crude product by recrystallization or chromatography may be necessary. |
| Presence of Water | A broad peak, often in the 4-5 ppm range in DMSO-d6, can indicate the presence of water. To confirm, add a drop of D₂O to the NMR tube and re-acquire the spectrum; the water peak should disappear or shift.[1] |
Issue 2: Poor Peak Shape or Retention in HPLC Analysis
| Potential Cause | Troubleshooting Steps |
| Inappropriate Column Chemistry | This compound is a polar compound. A standard C18 column may not provide adequate retention. Consider using a more polar-retentive column, such as one with a polar-embedded phase, or employ Hydrophilic Interaction Liquid Chromatography (HILIC).[9] |
| Poorly Buffered Mobile Phase | The ionization state of this compound is pH-dependent. Unstable pH can lead to peak tailing or splitting.[10][11] Ensure the mobile phase is adequately buffered within a suitable pH range. The use of MS-compatible buffers like ammonium (B1175870) formate (B1220265) or ammonium acetate is recommended.[9] |
| Column Overload | Injecting a too-concentrated sample can lead to peak fronting.[12] Dilute the sample and re-inject. |
| Contaminated Guard or Analytical Column | If peak shape degrades over several injections, the column may be contaminated.[12] Flush the column with a strong solvent or replace the guard column. |
Issue 3: Low Sensitivity or No Signal in Mass Spectrometry (MS) Analysis
| Potential Cause | Troubleshooting Steps |
| Poor Ionization Efficiency | Phosphonic acids can exhibit poor ionization in electrospray ionization (ESI).[9] Optimize ion source parameters. Negative ion mode is often more sensitive for phosphonic acids.[13] |
| Need for Derivatization | For GC-MS analysis, derivatization is necessary to increase volatility.[14] Silylation is a common derivatization technique for phosphonic acids.[14] For LC-MS, derivatization can enhance ionization efficiency.[9] |
| Incompatible Mobile Phase Additives | Non-volatile buffers (e.g., phosphate (B84403) buffers) are not compatible with MS. Use volatile mobile phase modifiers such as formic acid, acetic acid, ammonium formate, or ammonium acetate.[9] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound synthesized via the Michaelis-Arbuzov reaction followed by hydrolysis?
A1: Common impurities include unreacted starting materials such as the trialkyl phosphite (B83602) and butyl halide. Byproducts from the Michaelis-Arbuzov reaction itself can also be present.[5][6][7][8] During hydrolysis of the intermediate dialkyl butylphosphonate, incomplete reaction can leave residual ester.[2][3][4]
Q2: Which analytical technique is best for determining the purity of this compound?
A2: A combination of techniques provides the most comprehensive purity assessment.
-
Quantitative NMR (qNMR) is excellent for determining absolute purity against a certified internal standard and for identifying and quantifying impurities without the need for reference standards of those impurities.[15][16][17]
-
HPLC with a suitable detector (e.g., UV, ELSD, or MS) is effective for separating and quantifying organic impurities.[16][18]
-
GC-MS , after appropriate derivatization, can be used to identify and quantify volatile impurities.[14]
Q3: How can I improve the peak shape of this compound in reversed-phase HPLC?
A3: To improve peak shape, ensure your mobile phase is buffered to maintain a consistent ionization state of the analyte.[10][11] Using a high-purity silica (B1680970) column can reduce interactions with acidic silanol (B1196071) groups that cause tailing.[10] Alternatively, consider using a different separation mode like HILIC.[9]
Q4: Is derivatization always necessary for the analysis of this compound?
A4: For GC analysis, derivatization is essential to make the non-volatile this compound suitable for gas-phase analysis.[14] For LC-MS, while not always mandatory, derivatization can significantly improve sensitivity and chromatographic performance.[9] For NMR, derivatization is generally not required.
Quantitative Data Summary
| Analytical Technique | Parameter | Typical Values/Ranges | Notes |
| 1H NMR | Purity | >95% | Determined by qNMR against an internal standard.[17] |
| HPLC | Limit of Detection (LOD) | 0.01 - 0.1% | Highly dependent on detector and method. |
| GC-MS (with derivatization) | Limit of Detection (LOD) | ng/mL to pg/mL range | Dependent on the derivatization agent and instrument sensitivity. |
| Karl Fischer Titration | Water Content | <0.5% | Important for accurate purity assessment.[16] |
Experimental Protocol: Purity Determination by Quantitative 1H NMR (qNMR)
This protocol outlines the determination of this compound purity using an internal standard.
1. Materials and Reagents:
-
Synthesized this compound
-
Internal Standard (e.g., maleic acid, certified reference material)
-
Deuterated Solvent (e.g., DMSO-d6)
-
High-precision analytical balance
-
Volumetric flasks and pipettes
-
NMR tubes
2. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the synthesized this compound into a clean vial.
-
Accurately weigh approximately 5-10 mg of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 1.0 mL) of the deuterated solvent.
-
Vortex the vial to ensure complete dissolution and homogenization.
-
Transfer an appropriate amount of the solution to an NMR tube.
3. NMR Data Acquisition:
-
Acquire a 1H NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified to allow for full relaxation and accurate integration.
-
Optimize shim settings to achieve good resolution and peak shape.
4. Data Analysis:
-
Integrate a well-resolved signal of this compound and a well-resolved signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (Isample / Nsample) * (NIS / IIS) * (MWsample / MWIS) * (mIS / msample) * PIS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
sample = this compound
-
Visualizations
Caption: Workflow for the purity analysis of synthesized this compound.
Caption: Troubleshooting logic for purity analysis of this compound.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]
- 3. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. grokipedia.com [grokipedia.com]
- 6. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 7. jk-sci.com [jk-sci.com]
- 8. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. hplc.eu [hplc.eu]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. uhplcs.com [uhplcs.com]
- 13. lcms.cz [lcms.cz]
- 14. Application of Chemical Ionization in the Analysis of Ethylphosphonic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubsapp.acs.org [pubsapp.acs.org]
- 16. Identity determination and purity testing [chemcon.com]
- 17. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Chromatographic Purity Analysis and Separation Services [tricliniclabs.com]
Technical Support Center: Purification of Crude Butylphosphonic Acid
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude butylphosphonic acid. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities found in crude this compound synthesized via the Michaelis-Arbuzov reaction?
A1: Crude this compound synthesized using the Michaelis-Arbuzov reaction, followed by hydrolysis, may contain several impurities. These can include unreacted starting materials, byproducts from side reactions, and residual solvents. Common impurities include phosphorous acid, phosphoric acid, and unhydrolyzed diethyl butylphosphonate.[1][2][3] The presence of colored impurities may also be observed, which can be addressed by treatment with activated carbon.
Q2: Which purification techniques are most effective for crude this compound?
A2: The most common and effective methods for purifying crude this compound are recrystallization and treatment with activated carbon.[4][5] Recrystallization is highly effective for removing most soluble and insoluble impurities by leveraging differences in solubility.[6][7] Activated carbon is primarily used for decolorization and the removal of non-polar impurities.[8] In some cases, solvent extraction can also be employed to purify the product.[9][10][11][12]
Q3: How can I assess the purity of my this compound sample?
A3: The purity of this compound can be effectively determined using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC). Quantitative ³¹P NMR is particularly useful as it provides a clear signal for the phosphonic acid group, allowing for accurate purity assessment against a certified internal standard.[13][14][15][16][17] HPLC can also be used to separate and quantify this compound from its impurities.[13]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of crude this compound.
Recrystallization Issues
Q4: My this compound is not dissolving in the recrystallization solvent, even with heating. What should I do?
A4: This issue typically arises from using an inappropriate solvent or an insufficient volume of solvent.
-
Solution:
-
Increase Solvent Volume: Gradually add more of the hot solvent to the crude material until it dissolves. Be mindful not to add an excessive amount, as this will reduce your final yield.[6]
-
Change Solvent System: If the solid remains insoluble, the chosen solvent is likely unsuitable. A mixed solvent system, such as acetone-water or ethanol-water, can be effective for phosphonic acids.[4][18][19] Dissolve the crude product in a minimal amount of the "good" solvent (e.g., acetone (B3395972) or ethanol) at an elevated temperature, and then slowly add the "poor" solvent (e.g., water) until the solution becomes slightly turbid. Reheat to clarify and then allow to cool slowly.
-
Q5: No crystals are forming, even after the solution has cooled to room temperature. What is the problem?
A5: The absence of crystal formation is usually due to either using too much solvent or the solution being supersaturated.
-
Solution:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. This can create nucleation sites for crystal growth.
-
Seeding: Add a small crystal of pure this compound to the solution to act as a seed for crystallization.[6]
-
-
Reduce Solvent Volume: If induction methods fail, it is likely that too much solvent was used. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[6]
-
Q6: The product has "oiled out" instead of forming crystals. How can I fix this?
A6: "Oiling out" occurs when the solid melts in the hot solvent and separates as a liquid phase upon cooling. This can be due to a high impurity level, which lowers the melting point of the mixture, or too rapid cooling.
-
Solution:
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional solvent to decrease the saturation point and then allow the solution to cool very slowly.
-
Slower Cooling: Ensure the solution cools gradually. You can insulate the flask to slow down the cooling process, allowing more time for proper crystal lattice formation.
-
Activated Carbon Treatment Issues
Q7: After treatment with activated carbon, my product yield is very low. Why did this happen?
A7: A significant loss of product during activated carbon treatment can be attributed to the adsorption of the desired compound onto the carbon surface, especially if an excessive amount of activated carbon is used.
-
Solution:
-
Optimize the Amount of Activated Carbon: Use the minimum amount of activated carbon necessary to achieve the desired decolorization. Typically, 1-5% by weight of the crude product is a good starting point.
-
Minimize Contact Time: Do not leave the solution in contact with the activated carbon for longer than necessary. A short period of stirring or heating followed by prompt filtration is usually sufficient.
-
Data Presentation
Table 1: Comparison of Purification Methods for Crude this compound
| Purification Method | Typical Purity Achieved | Advantages | Disadvantages |
| Recrystallization | >98% | Highly effective for removing a wide range of impurities; can yield high-purity crystalline product. | Potential for product loss in the mother liquor; requires careful solvent selection. |
| Activated Carbon Treatment | Dependent on initial purity | Excellent for removing colored and high molecular weight impurities. | Can lead to product loss due to adsorption; not effective for all types of impurities. |
| Solvent Extraction | Variable | Can be effective for separating the product from certain types of impurities based on differential solubility. | Requires the use of immiscible solvents and can be a multi-step process. |
Experimental Protocols
Protocol 1: Recrystallization of Crude this compound
This protocol describes a general procedure for the purification of crude this compound by recrystallization from a mixed solvent system.
Materials:
-
Crude this compound
-
Acetone
-
Deionized water
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of acetone to the flask and gently heat the mixture while stirring until the solid dissolves completely.
-
While the solution is still hot, add deionized water dropwise until the solution becomes slightly and persistently cloudy.
-
Reheat the solution gently until it becomes clear again.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. To ensure slow cooling, you can insulate the flask.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold acetone-water mixture.
-
Dry the purified crystals under vacuum.
Protocol 2: Activated Carbon Treatment for Decolorization
This protocol outlines the procedure for removing colored impurities from a solution of this compound.
Materials:
-
Colored crude this compound solution (e.g., dissolved in a suitable solvent from the recrystallization step)
-
Activated carbon powder
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Fluted filter paper and funnel
-
Celite or another filter aid (optional)
Procedure:
-
Dissolve the crude this compound in a suitable solvent (e.g., water or an alcohol) in an Erlenmeyer flask and heat the solution.
-
Add a small amount of activated carbon (approximately 1-2% of the solute weight) to the hot solution.
-
Stir the mixture and keep it at a near-boiling temperature for 10-15 minutes.
-
Perform a hot filtration to remove the activated carbon. To prevent premature crystallization in the funnel, use a pre-heated funnel and fluted filter paper. A small layer of Celite on the filter paper can help prevent fine carbon particles from passing through.
-
The resulting colorless filtrate can then be processed for crystallization as described in Protocol 1.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Michaelis-Arbuzov Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mt.com [mt.com]
- 8. droracle.ai [droracle.ai]
- 9. gct.com.tn [gct.com.tn]
- 10. Wet process of phosphoric acid purification by solvent extraction using tri-n-butyl phosphate and cyclohexanol mixtures | Journal of the Serbian Chemical Society [shd-pub.org.rs]
- 11. researchgate.net [researchgate.net]
- 12. openchemicalengineeringjournal.com [openchemicalengineeringjournal.com]
- 13. benchchem.com [benchchem.com]
- 14. [Quantitative 31P-NMR for Purity Determination of Organophosphorus Compounds (Pharmaceuticals)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. abnmr.elte.hu [abnmr.elte.hu]
- 16. mdpi.com [mdpi.com]
- 17. Quantitative 31P-NMR for the Purity Determination of the Organophosphorus Compound Brigatinib and Its Method Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Tips & Tricks [chem.rochester.edu]
- 19. web.mnstate.edu [web.mnstate.edu]
Technical Support Center: Butylphosphonic Acid Production
Welcome to the Technical Support Center for the synthesis and scale-up of Butylphosphonic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the synthesis, purification, and characterization of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for producing this compound?
A1: The most prevalent methods for synthesizing this compound involve a two-step process:
-
Michaelis-Arbuzov Reaction: This reaction forms the carbon-phosphorus bond by reacting a trialkyl phosphite (B83602) (e.g., triethyl phosphite) with an alkyl halide (e.g., 1-bromobutane) to produce a dialkyl butylphosphonate ester.[1][2]
-
Hydrolysis: The resulting diethyl butylphosphonate is then hydrolyzed under acidic conditions to yield this compound.[3]
Q2: What are the primary challenges when scaling this process from lab to pilot scale?
A2: Scaling up the synthesis of this compound presents several challenges which include:
-
Heat and Mass Transfer: Ensuring uniform heating and mixing in a larger reactor volume is critical to maintain consistent reaction kinetics and avoid localized overheating, which can lead to side reactions.[4]
-
Reagent Addition Control: The exothermic nature of the Michaelis-Arbuzov reaction requires careful control of the addition rate of the alkyl halide at larger scales to manage the reaction temperature.
-
Hydrolysis Conditions: The use of concentrated acids like hydrochloric acid for hydrolysis requires careful material selection for the reactor and handling protocols due to its corrosive nature.[3]
-
Purification: Isolation and purification of the final product can be more complex at larger scales, often requiring optimized crystallization or distillation procedures to achieve the desired purity of over 98.0%.[5]
Q3: My final this compound product is an oil or sticky solid. What should I do?
A3: An oily or sticky product often indicates the presence of impurities, such as residual solvents, unreacted starting materials, or byproducts. The hygroscopic nature of this compound can also contribute to this if it has absorbed atmospheric moisture.
-
Ensure Complete Hydrolysis: Incomplete hydrolysis of the diethyl butylphosphonate intermediate is a common reason for an oily product. Ensure sufficient reaction time and appropriate acid concentration during the hydrolysis step.
-
Thorough Drying: Dry your crude product thoroughly under a high vacuum to remove any volatile impurities and absorbed water.
-
Purification: If the product is still not a solid, recrystallization from an appropriate solvent system may be necessary to remove non-volatile impurities.
Q4: What analytical techniques are recommended for monitoring the reaction progress and final product purity?
A4: A combination of chromatographic and spectroscopic techniques is recommended:
-
Gas Chromatography (GC): Useful for monitoring the disappearance of volatile starting materials like 1-bromobutane (B133212) in the Michaelis-Arbuzov reaction.[4]
-
High-Performance Liquid Chromatography (HPLC): HPLC is an effective method for monitoring the formation of the diethyl butylphosphonate intermediate and its subsequent conversion to this compound. It is also the preferred method for determining the purity of the final product.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 31P NMR is particularly useful for tracking the conversion of the trivalent phosphite starting material to the pentavalent phosphonate (B1237965) product and the final phosphonic acid. 1H NMR can be used to confirm the structure of the intermediates and the final product.[8]
Troubleshooting Guides
This section addresses common issues encountered during the scale-up of this compound synthesis.
Problem 1: Low Yield in Michaelis-Arbuzov Reaction
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Conversion of Triethyl Phosphite | - Moisture: The reaction is sensitive to moisture.[8]- Low Reaction Temperature: The reaction often requires elevated temperatures to proceed at a reasonable rate.[1]- Insufficient Reaction Time: The reaction may not have reached completion. | - Ensure all glassware is flame-dried or oven-dried and that all reagents are anhydrous.- Carefully monitor and control the internal reaction temperature. The reaction is typically run at reflux.- Monitor the reaction progress by GC or 31P NMR to determine the optimal reaction time. |
| Formation of Side Products | - Elimination Reactions: Higher reaction temperatures can favor elimination side reactions, especially with more hindered alkyl halides.[1]- Competing Reactions: The alkyl halide byproduct of the reaction can compete with the starting alkyl halide.[9] | - Maintain the reaction temperature at the minimum required for a reasonable reaction rate.- Consider using a slight excess of the 1-bromobutane to drive the desired reaction. |
Problem 2: Incomplete Hydrolysis of Diethyl Butylphosphonate
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Residual Diethyl Butylphosphonate in Final Product | - Insufficient Acid: The concentration of the hydrochloric acid may be too low for complete hydrolysis.- Insufficient Water or Reaction Time: Hydrolysis is a two-step process and may require extended time to complete.[3]- Low Reaction Temperature: The hydrolysis rate is temperature-dependent. | - Use concentrated hydrochloric acid for the hydrolysis.- Ensure an adequate amount of water is present and consider extending the reflux time. Monitor completion by HPLC or 31P NMR.- Maintain the reaction at reflux to ensure a sufficient reaction rate. |
| Product Discoloration | - Degradation: Prolonged exposure to high temperatures and strong acid can cause degradation of the product. | - Minimize the time the product is held at high temperatures after the reaction is complete.- Consider purification by recrystallization to remove colored impurities. |
Data Presentation
Table 1: Illustrative Comparison of Synthesis Parameters and Outcomes at Different Scales
| Parameter | Laboratory Scale (100 g) | Pilot Scale (10 kg) |
| Michaelis-Arbuzov Reaction | ||
| Reaction Time | 4-6 hours | 6-8 hours |
| Temperature | Reflux (~120-130°C) | Reflux (~120-130°C) with controlled addition |
| Molar Ratio (1-bromobutane:triethyl phosphite) | 1.1 : 1 | 1.05 : 1 |
| Yield (Diethyl Butylphosphonate) | ~90% | ~85-90% |
| Purity (Diethyl Butylphosphonate) | >95% (by GC) | >95% (by GC) |
| Hydrolysis | ||
| Reaction Time | 8-12 hours | 12-16 hours |
| Temperature | Reflux (~100-110°C) | Reflux (~100-110°C) |
| Yield (this compound) | ~95% | ~90-95% |
| Overall Process | ||
| Overall Yield | ~85% | ~75-85% |
| Final Purity (this compound) | >98% (by HPLC) | >98% (by HPLC) |
Note: The data presented in this table are illustrative and may vary depending on the specific experimental conditions and equipment used.
Experimental Protocols
Protocol 1: Laboratory-Scale Synthesis of this compound (100 g scale)
Step 1: Michaelis-Arbuzov Reaction - Synthesis of Diethyl Butylphosphonate
-
Setup: Assemble a flame-dried 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and an addition funnel.
-
Reagents: Charge the flask with triethyl phosphite (100 g, 0.6 mol).
-
Reaction: Heat the triethyl phosphite to 120°C. Slowly add 1-bromobutane (91 g, 0.66 mol) via the addition funnel over 2 hours, maintaining the temperature between 120-130°C.
-
Completion: After the addition is complete, continue to stir the reaction mixture at reflux for an additional 4 hours. Monitor the reaction by GC to confirm the consumption of the starting materials.
-
Work-up: Cool the reaction mixture to room temperature. The crude diethyl butylphosphonate can be purified by vacuum distillation or carried forward to the next step without further purification.
Step 2: Hydrolysis - Synthesis of this compound
-
Setup: In a 1 L round-bottom flask equipped with a reflux condenser, add the crude diethyl butylphosphonate from the previous step.
-
Reagents: Add 500 mL of concentrated hydrochloric acid (37%).
-
Reaction: Heat the mixture to reflux and maintain for 12 hours.
-
Work-up: Cool the reaction mixture to room temperature. Remove the water and excess HCl under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude this compound can be purified by recrystallization from water or an appropriate organic solvent to yield a white solid. Dry the final product under a high vacuum.
Protocol 2: Pilot-Scale Synthesis of this compound (10 kg scale) - Key Considerations
Step 1: Michaelis-Arbuzov Reaction
-
Reactor: Use a glass-lined or Hastelloy reactor with appropriate heating and cooling capabilities.
-
Reagent Addition: The addition of 1-bromobutane should be carefully controlled to manage the exotherm. A semi-batch process where the halide is added slowly to the hot phosphite is recommended.
-
Off-Gas: The reaction will generate ethyl bromide as a byproduct. Ensure the reactor is equipped with a suitable off-gas scrubbing system.
Step 2: Hydrolysis
-
Material Compatibility: The use of concentrated HCl requires a reactor made of corrosion-resistant materials.
-
Distillation: The removal of large volumes of water and HCl will require an efficient vacuum distillation setup.
-
Product Isolation: At a larger scale, isolation of the solid product may be achieved via filtration or centrifugation after crystallization.
Visualizations
Caption: Workflow for this compound Synthesis.
Caption: Troubleshooting Logic for this compound Synthesis.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 3. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. HPLC–ELSD Method for the Analysis of Methylphosphonic Acid, Glyphosate, and Phosphoric Acid Using a Newcrom BH Column | SIELC Technologies [sielc.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Stability of Butylphosphonic Acid Solutions
Welcome to the technical support center for butylphosphonic acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on maintaining the stability of this compound solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound in aqueous solutions?
A1: The stability of this compound in aqueous solutions is primarily influenced by pH, temperature, and the presence of oxidizing agents. The carbon-phosphorus (C-P) bond in alkylphosphonic acids is generally stable; however, it can be susceptible to cleavage under harsh conditions.[1][2] Phosphonic acids are most stable in acidic to neutral environments and can show degradation at very high pH values.[3] Elevated temperatures can accelerate degradation processes, and strong oxidizing agents can promote the cleavage of the C-P bond.[2][4]
Q2: What are the expected degradation pathways for this compound?
A2: The main degradation pathway for alkylphosphonic acids under aggressive oxidative conditions is the cleavage of the stable C-P bond.[2] This process would likely yield inorganic phosphate (B84403) and butane-derived products. Under conditions of severe thermal stress, decomposition can also occur, leading to the destruction of the molecule.[5][6]
Caption: Potential degradation pathway for this compound.
Q3: What are the best practices for preparing and storing this compound solutions?
A3: To ensure maximum stability, follow these guidelines:
-
Storage of Solid: Store solid this compound in a tightly closed container in a dry, cool, and well-ventilated place, preferably under an inert gas as it can be moisture-sensitive.
-
Solvent Selection: Use high-purity water (e.g., Milli-Q) or appropriate anhydrous organic solvents. For aqueous solutions, consider using a buffer to maintain a stable pH.
-
pH Control: Maintain the pH of aqueous solutions in the neutral to slightly acidic range (pH < 8).[3] Avoid strongly alkaline conditions.
-
Temperature: Prepare and store solutions at room temperature or refrigerated (2-8°C) unless otherwise specified by your protocol. Avoid high temperatures.
-
Avoid Contaminants: Be mindful of metal ion contaminants, especially manganese (Mn(II)), which can catalyze oxidative degradation in the presence of oxygen.[4][7]
Q4: Can I use buffers to prepare my this compound solution?
A4: Yes, using buffers is recommended to control pH. However, be aware of potential precipitation issues. Phosphonates can form insoluble salts with divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺), which are common components of buffers like PBS and many cell culture media.[8][9] If precipitation occurs, consider using a buffer with low concentrations of these ions or removing them via cation-exchange resin.[7]
Troubleshooting Guide
| Issue Observed | Possible Cause(s) | Recommended Solution(s) |
| Cloudiness or precipitate forms immediately upon dissolving in a buffer or medium. | Insoluble Salt Formation: The buffer or medium contains divalent cations (e.g., Ca²⁺, Mg²⁺) that are forming an insoluble salt with this compound.[8] | 1. Prepare the solution in deionized water first, then add it to the final medium. 2. Use a buffer system with no or low concentrations of divalent cations. 3. If possible, adjust the pH of the final solution, as solubility can be pH-dependent. |
| Loss of compound activity or concentration over time in stored aqueous solutions. | pH-Induced Hydrolysis/Degradation: The solution pH is too high (alkaline), leading to slow degradation. Oxidative Degradation: The solution is exposed to air (oxygen) and potentially trace metal catalysts, causing oxidative cleavage of the C-P bond.[4] | 1. Ensure the solution is buffered to a neutral or slightly acidic pH.[3] 2. Store solutions protected from light and consider degassing the solvent or storing under an inert atmosphere (e.g., nitrogen or argon). 3. Prepare fresh solutions before use whenever possible. |
| Precipitate forms in the HPLC system during analysis. | Buffer Precipitation in Organic Solvent: The HPLC mobile phase contains a high concentration of an inorganic buffer (e.g., phosphate) that is not soluble in the high-percentage organic solvent portion of the gradient.[10][11] | 1. Reduce the concentration of the buffer in the aqueous mobile phase. 2. Replace the inorganic buffer with one more soluble in organic solvents, such as ammonium (B1175870) acetate (B1210297) or ammonium formate.[10] 3. Limit the maximum percentage of organic solvent in your gradient to below the precipitation point of the buffer.[11] 4. Ensure the system is thoroughly flushed with water after using buffers. |
| Inconsistent analytical results (e.g., varying peak areas). | Incomplete Dissolution or Adsorption: this compound may not be fully dissolved or could be adsorbing to container surfaces. | 1. Ensure complete dissolution by vortexing or sonicating the solution. 2. Consider using polypropylene (B1209903) or coated glass vials to minimize adsorption. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a typical procedure to intentionally degrade this compound to test the specificity of a stability-indicating analytical method. The goal is to achieve 5-20% degradation.
Caption: Workflow for a forced degradation study.
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in high-purity water.
-
Stress Conditions: Aliquot the stock solution into separate vials for each stress condition.
-
Acid Hydrolysis: Add an equal volume of 0.1N HCl. Heat at 60-80°C for a predetermined time (e.g., 2, 8, 24 hours).
-
Base Hydrolysis: Add an equal volume of 0.1N NaOH. Keep at room temperature for a set time.
-
Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light.
-
Thermal Degradation: Heat a vial of the stock solution at a high temperature (e.g., 80°C).
-
-
Sample Processing: At each time point, withdraw a sample.
-
Neutralize the acid and base-stressed samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to the target concentration for analysis (e.g., 100 µg/mL) with the mobile phase.
-
-
Analysis: Analyze the unstressed control and all stressed samples by a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Example Stability-Indicating HPLC Method
This is a general-purpose Reverse-Phase HPLC (RP-HPLC) method that can be used as a starting point for the analysis of this compound and its potential degradation products. Method optimization and validation are required for specific applications.
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Injection Vol. | 10 µL |
| Detector | UV/Vis or PDA at ~210 nm (or ELSD/CAD for non-chromophoric products) |
System Suitability: Before analysis, inject a standard solution multiple times to ensure the system is performing correctly. Typical parameters include retention time repeatability (RSD < 1%), peak area precision (RSD < 2%), and tailing factor (~1.0). A photodiode array (PDA) detector is highly recommended to assess peak purity and ensure no degradation products are co-eluting with the main this compound peak.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Oxidative degradation of glyphosate and aminomethylphosphonate by manganese oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. publicationslist.org.s3.amazonaws.com [publicationslist.org.s3.amazonaws.com]
- 8. mdpi.com [mdpi.com]
- 9. Buffer combinations for mammalian cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Phosphonic Acid Derivatization for Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the mass spectrometry analysis of phosphonic acids through derivatization.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I observing poor or no retention of my phosphonic acid analytes on a reversed-phase (C18) column?
A1: This is a common challenge stemming from the high polarity of phosphonic acids, which limits their interaction with nonpolar C18 stationary phases.[1][2] To improve retention, consider the following strategies:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a preferred technique for retaining and separating highly polar compounds.[1][2] It uses a polar stationary phase and a mobile phase with a high organic solvent concentration, promoting the partitioning of polar analytes.[1]
-
Ion-Pair Chromatography (IPC): This method introduces an ion-pairing reagent into the mobile phase. The reagent forms a neutral ion-pair with the charged phosphonic acid, increasing its hydrophobicity and thus its retention on a reversed-phase column.[1] Quaternary ammonium (B1175870) salts are common ion-pairing reagents for acidic compounds.[1] Note that these reagents can cause ion suppression in the mass spectrometer and may require dedicated columns.[1]
-
Porous Graphitic Carbon (PGC) Columns: PGC columns offer an alternative retention mechanism that can be effective for polar compounds like phosphonic acids.[1]
-
Derivatization: By chemically modifying the phosphonic acid to make it less polar, its retention on a C18 column can be significantly improved. This is a primary reason for derivatization.
Q2: My phosphonic acid signal is very low, resulting in poor sensitivity and signal-to-noise (S/N). How can I enhance the signal?
A2: Low sensitivity is often due to the poor ionization efficiency of phosphonic acids.[1][3] Chemical derivatization is a highly effective strategy to overcome this by attaching a chemical tag that is more readily ionized.[1][4]
-
Cationic Derivatization (for LC-MS): Adding a permanently charged cationic group can dramatically boost sensitivity in positive ion mode ESI-MS.[1] For example, derivatization with N-(2-(bromomethyl)benzyl)-N,N-diethylethanaminium bromide (CAX-B) can increase the limits of identification by one to over two orders of magnitude.[1][5]
-
Silylation (for GC-MS): Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-(tert-Butyldimethylsilyl)-N-methyltrifluroacetamide (MTBSTFA) create more volatile and thermally stable derivatives suitable for GC-MS analysis.[1][6][7]
-
Methylation (for LC-MS or GC-MS): Reagents such as Trimethylsilyldiazomethane (TMSCHN₂) can increase sensitivity by 2-3 orders of magnitude for LC-MS analysis.[4] Other methylating agents like trimethyloxonium (B1219515) tetrafluoroborate (B81430) are effective for GC-MS.[8]
-
Mobile Phase Optimization: Ensure you are using MS-compatible buffers like ammonium formate (B1220265) or acetate.[1] For negative ion mode, a higher pH can improve deprotonation, while a lower pH is generally better for positive ion mode.[1]
-
Ion-Pairing Reagents: Some ion-pairing reagents, such as N,N-dimethylhexylamine (NNDHA), can form adducts with phosphonates that lead to better ionization in positive ESI mode.[1]
Q3: I am struggling with poor peak shapes (e.g., tailing, fronting, or split peaks). What are the likely causes and solutions?
A3: Poor peak shape can arise from multiple factors related to the chromatography and the sample.[1][9]
-
Injection Solvent Mismatch: Injecting your sample in a solvent significantly stronger than the initial mobile phase can distort peaks. Dissolve your sample in the initial mobile phase whenever possible.[1]
-
Column Overload: Injecting too much sample can lead to peak fronting. Try diluting your sample.[1]
-
Column Contamination or Degradation: The accumulation of matrix components can harm peak shape. Use a guard column and robust sample preparation techniques.[1][10] If the column is degraded, flushing or replacement may be necessary.[1]
-
Metallic Chelation: Phosphonic acids can chelate with metals, leading to poor peak shape. The addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) to the sample can mitigate this issue, but high concentrations (≥5%) may cause ion suppression.[9][11]
-
System Dead Volume: Excessive tubing length or poorly fitted connections can increase dead volume, causing peak broadening. Ensure all connections are secure.[1]
Q4: Which derivatization strategy is best for my application, LC-MS or GC-MS?
A4: The choice depends on the analyte's properties and the available instrumentation.
-
For LC-MS/MS: Cationic derivatization (e.g., with CAX-B) is excellent for enhancing ionization efficiency in ESI-MS.[5] Derivatization with reagents like 9-fluorenylmethylchloroformate (FMOC-Cl) is also a well-established method for increasing molecular weight and improving chromatographic retention for compounds like glyphosate (B1671968) and its metabolite aminomethylphosphonic acid (AMPA).[9][11]
-
For GC-MS: Phosphonic acids are not volatile and require derivatization to be analyzed by GC. Silylation is the most common approach, converting the polar phosphonic acids into volatile and thermally stable silyl (B83357) esters.[1][12] Reagents like BSTFA and MSTFA are frequently used.[1][13]
Q5: I'm seeing unexpected or interfering peaks in my chromatogram. What could be the cause?
A5: Interferences can originate from the sample matrix, reagents, or the system itself.
-
Matrix Effects: High concentrations of naturally occurring compounds in the sample, such as phosphoric acid, can interfere with the chromatographic separation and signal of phosphonic acid.[14] Diluting the sample extract can often improve separation and reduce signal suppression.[14]
-
Derivatization Byproducts: Excess derivatizing reagent or the formation of byproducts can lead to interfering peaks. For instance, high concentrations of FMOC-Cl can lead to the formation of oxides that interfere with detection.[9][11] An optimization of the reagent concentration is crucial.
-
System Contamination: Phthalates and siloxanes from laboratory air and plasticware can contaminate solvents and samples, leading to background noise and interfering peaks.[15] Using high-purity, MS-grade solvents is essential.[15]
Quantitative Data Summary
Chemical derivatization can substantially improve the sensitivity of phosphonic acid analysis. The table below summarizes the reported enhancements.
| Derivatization Strategy | Analyte Type | Improvement in Limit of Detection/Identification | Platform | Reference |
| Cationic Derivatization (CAX-B) | Organophosphorus Acids | 1 to >2 orders of magnitude (e.g., 1-10 ng/mL down to 0.02-0.2 ng/mL) | LC-MS/MS | [1][5] |
| Methylation (TMSCHN₂) | Phosphonates | 2 to 3 orders of magnitude | LC-MS/MS | [4] |
| Silylation (TBDMS) | Nerve Agent Degradation Products | Detection limits < 5 pg | GC-ICPMS | [6] |
Experimental Protocols
Protocol 1: Cationic Derivatization of Phosphonic Acids using CAX-B for LC-MS/MS
This protocol is adapted from a method for derivatizing organophosphorus acids to enhance ESI-MS/MS sensitivity.[1][5]
Materials:
-
Phosphonic acid sample
-
N-(2-(bromomethyl)benzyl)-N,N-diethylethanaminium bromide (CAX-B)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN), HPLC grade
-
Water, LC-MS grade
-
Microcentrifuge tubes, heater block, vortex mixer
Procedure:
-
In a microcentrifuge tube, add 500 µL of your phosphonic acid sample dissolved in ACN.[5]
-
Add 0.5 mg of the K₂CO₃ suspension and 0.5 mg of the CAX-B solution to the sample tube.[5]
-
Vortex the mixture briefly.
-
Heat the reaction mixture at 70°C for 1 hour with agitation.[1][5]
-
After cooling to room temperature, dilute the reaction mixture 1:5 with water.[1][5]
-
Vortex the diluted sample and transfer it to an autosampler vial for LC-MS/MS analysis.[1]
Protocol 2: Silylation of Phosphonic Acids using MSTFA for GC-MS
This protocol provides a general workflow for silylation, a necessary step for making phosphonic acids volatile for GC analysis.[7][12][13]
Materials:
-
Dried phosphonic acid sample (moisture must be removed, e.g., by lyophilization)[12]
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)[13]
-
Pyridine (B92270) (as a catalyst, optional)[13]
-
Suitable solvent (e.g., Dichloromethane)
-
GC-MS vials, heater block
Procedure:
-
Ensure the sample is completely dry, as water will react with the silylating reagent.[12]
-
Add the dried sample to a GC-MS vial.
-
Add a suitable solvent (e.g., 0.5 mL Dichloromethane) and the silylating reagent (e.g., 80 µL of MSTFA).[13]
-
If needed, add a catalyst like pyridine (e.g., 20 µL).[13]
-
Cap the vial tightly and heat the reaction mixture. Typical conditions are 80°C for 30 minutes.[13]
-
Cool the sample to room temperature before injecting it into the GC-MS.
-
Optimization Note: The injection port temperature, reagent volume, and reaction time should be optimized for specific analytes to ensure complete derivatization.[7]
Protocol 3: Derivatization of Aminomethylphosphonic Acid (AMPA) with FMOC-Cl for LC-MS/MS
This protocol is based on a method for quantifying glyphosate and AMPA in water samples.[9][11]
Materials:
-
Aqueous sample containing AMPA
-
9-fluorenylmethylchloroformate (FMOC-Cl) solution
-
Borate (B1201080) buffer (to maintain alkaline pH)
-
EDTA solution (to prevent metallic chelation)
-
Phosphoric acid solution (to stop the reaction)
Procedure:
-
To your sample, add borate buffer to adjust the pH to ~9. A 5% final concentration is effective.[9][11]
-
Add EDTA solution to a final concentration of 1% to eliminate metallic chelation.[9][11]
-
Add the derivatizing agent, FMOC-Cl, to a final concentration of 2.5 mM.[9][11]
-
Incubate the mixture in a water bath at 40°C in the dark. A complete reaction is typically achieved after 4 hours.[9][11]
-
Stop the derivatization reaction by adding phosphoric acid solution.[9][11]
-
The sample is now ready for LC-MS/MS analysis.
Visual Guides
Caption: Troubleshooting workflow for phosphonic acid mass spectrometry.
Caption: Decision logic for selecting a derivatization method.
Caption: Workflow for CAX-B cationic derivatization.
References
- 1. benchchem.com [benchchem.com]
- 2. waters.com [waters.com]
- 3. gmi-inc.com [gmi-inc.com]
- 4. Analysis of trace phosphonates in authentic water samples by pre-methylation and LC-Orbitrap MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhanced LC-ESI-MS/MS Sensitivity by Cationic Derivatization of Organophosphorus Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Derivatization of organophosphorus nerve agent degradation products for gas chromatography with ICPMS and TOF-MS detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. osti.gov [osti.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Analysis by LC-MS/MS of polar pesticides in fruits and vegetables using new hybrid stationary phase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Advanced Liquid Chromatography with Tandem Mass Spectrometry Method for Quantifying Glyphosate, Glufosinate, and Aminomethylphosphonic Acid Using Pre-Column Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. brjac.com.br [brjac.com.br]
- 14. eurl-pesticides.eu [eurl-pesticides.eu]
- 15. massspec.unm.edu [massspec.unm.edu]
Troubleshooting poor signal-to-noise in phosphonic acid mass spec
Welcome to the technical support center for the mass spectrometry analysis of phosphonic acids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to overcome common challenges during their experiments.
Troubleshooting Guides
This section provides solutions to specific issues you might encounter during the mass spectrometry of phosphonic acids.
Question: Why am I observing a poor signal-to-noise ratio (S/N) for my phosphonic acid analytes?
Answer: A poor signal-to-noise ratio in phosphonic acid analysis is a common challenge and can stem from several factors related to both the chromatography and the mass spectrometry. Here’s a breakdown of potential causes and their solutions:
-
Poor Ionization Efficiency: Phosphonic acids are highly polar and can exhibit poor ionization efficiency in typical electrospray ionization (ESI) sources.[1]
-
Solution 1: Mobile Phase Optimization: The pH and composition of your mobile phase significantly impact ionization. For negative ion mode, a higher pH can enhance deprotonation. Conversely, a lower pH is generally better for positive ion mode.[1] Ensure you are using MS-compatible buffers like ammonium (B1175870) formate (B1220265) or ammonium acetate.[1]
-
Solution 2: Derivatization: Chemically modifying the phosphonic acid molecule can significantly improve its ionization efficiency and chromatographic behavior.[1] This is a highly effective strategy to boost the signal.[1]
-
Solution 3: Ion-Pairing Reagents: Certain ion-pairing reagents can enhance ionization. For example, N,N-dimethylhexylamine (NNDHA) can form adducts with phosphonates, improving their ionization in positive ion mode ESI.[1]
-
-
Suboptimal Chromatographic Retention: Due to their high polarity, phosphonic acids are often poorly retained on standard C18 reversed-phase columns, leading to elution near the void volume where ion suppression is often most severe.[1][2]
-
Solution 1: Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a powerful technique for retaining and separating polar compounds like phosphonic acids.[1][2] It uses a polar stationary phase and a high percentage of organic solvent in the mobile phase.[1]
-
Solution 2: Ion-Pair Chromatography (IPC): Adding an ion-pairing reagent to the mobile phase forms a neutral ion-pair with the phosphonic acid, increasing its hydrophobicity and retention on a reversed-phase column.[1] However, be aware that these reagents can cause ion suppression and may require dedicated columns.[1]
-
Solution 3: Porous Graphitic Carbon (PGC) Columns: PGC columns offer an alternative retention mechanism for polar compounds and can be effective for phosphonic acid analysis.[1]
-
-
Instrument Contamination and High Background Noise: Contamination in the LC or MS system can lead to a high baseline and obscure the analyte signal.[3][4]
Question: My phosphonic acid peaks are showing poor shape (e.g., tailing, fronting, or splitting). What can I do?
Answer: Poor peak shape can be attributed to several factors, from chromatographic issues to sample preparation.
-
Secondary Interactions: The acidic silanol (B1196071) groups on silica-based columns can interact with the phosphonic acid group, causing peak tailing.[1]
-
Column Overload: Injecting too concentrated a sample can lead to peak fronting.[1]
-
Solution: Try diluting your sample.[1]
-
-
Injection Solvent Mismatch: Injecting your sample in a solvent significantly stronger than your initial mobile phase can cause peak distortion.[1]
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase.[1]
-
-
System and Column Issues: Contamination of the column or excessive dead volume in the system can lead to peak broadening.[1]
Frequently Asked Questions (FAQs)
Q1: What are common adducts observed for phosphonic acids in mass spectrometry?
A1: In electrospray ionization (ESI), phosphonic acids can form various adducts, which can split the ion current and reduce the signal intensity of the desired analyte ion. Common adducts include sodium ([M+Na]+) and potassium ([M+K]+) adducts, especially in positive ion mode.[5][6][7] The formation of these adducts can be erratic and is a major source of poor reproducibility.[5] The use of fluorinated alkanoic acids along with formic acid and volatile ammonium salts has been shown to be effective in suppressing metal adduct formation in positive ion mode.[5][6]
Q2: Can derivatization really improve my signal-to-noise ratio?
A2: Yes, chemical derivatization is a highly effective strategy for improving the signal-to-noise ratio for phosphonic acids.[1] By adding a chemical tag to the molecule, you can significantly enhance its ionization efficiency and chromatographic properties, leading to a stronger signal in the mass spectrometer.[1]
Q3: What are the typical LC-MS/MS parameters for phosphonic acid analysis?
A3: While optimal parameters are instrument and analyte-dependent, a common approach involves HILIC chromatography coupled with a triple quadrupole mass spectrometer operating in negative ion mode.[2][8] Multiple Reaction Monitoring (MRM) is typically used for quantification.[2][8] For example, for phosphonic acid, precursor to product ion transitions of m/z 81 to 79 and 81 to 63 are often monitored.[8]
Data and Protocols
Quantitative Data Summary
The following table summarizes typical instrument parameters for the LC-MS/MS analysis of phosphonic acid in water.
| Parameter | Value | Reference |
| LC Column | Venusil HILIC, 3 µm, 100 x 2.1 mm | [8] |
| Mobile Phase A | 0.1% Formic acid in water | [8] |
| Mobile Phase B | 0.1% Formic acid in acetonitrile (B52724) | [8] |
| Flow Rate | 0.4 mL/min | [8] |
| Injection Volume | 20 µL | [8] |
| Column Temperature | 30 °C | [8] |
| Ionization Mode | ESI Negative | [2] |
| Capillary Voltage | 4000 V | [8] |
| Gas Temperature | 200 °C | [8] |
| Gas Flow | 14 L/min | [8] |
| Nebulizer Pressure | 30 psi | [8] |
| MRM Transition 1 | 81 -> 79 | [8] |
| MRM Transition 2 | 81 -> 63 | [8] |
Experimental Protocols
Protocol 1: Sample Preparation using the QuPPe Method
The Quick Polar Pesticides (QuPPe) method is commonly used for the extraction of polar compounds like phosphonic acid from various matrices.[2]
-
Homogenization: Blend the sample (e.g., plant-based commodities) with dry ice.[2]
-
Extraction: Follow the general QuPPe-PO-Method from the EURL-SRM with slight modifications.[2] The specific steps are outlined in the referenced procedure.[2]
Protocol 2: Derivatization for Enhanced LC-MS/MS Sensitivity
This protocol describes a derivatization procedure using CAX-B to improve the sensitivity of phosphonic acid analysis.[1]
-
Reagent Preparation:
-
Reaction:
-
Sample Preparation for Analysis:
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. waters.com [waters.com]
- 3. benchchem.com [benchchem.com]
- 4. zefsci.com [zefsci.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Preventing hydrolysis of butylphosphonate esters during workup
Technical Support Center: Butylphosphonate Esters
This guide provides troubleshooting advice and frequently asked questions to help researchers prevent the unwanted hydrolysis of butylphosphonate esters during experimental workup and purification.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of butylphosphonate ester hydrolysis during workup?
A1: Butylphosphonate esters are susceptible to hydrolysis under both acidic and basic conditions.[1][2][3] The primary causes of unintentional hydrolysis during workup are the presence of excess acid or base, exposure to water for prolonged periods, and elevated temperatures.[2][4] Acidic or basic impurities in reagents or solvents can also catalyze the degradation of the ester.[2]
Q2: How does the structure of the ester group affect stability against hydrolysis?
A2: The stability of a phosphonate (B1237965) ester is highly dependent on the nature of its alkoxy groups and the pH of the medium.[2][4]
-
Under acidic conditions , hydrolysis often proceeds through a mechanism involving the formation of a carbocation (SN1-like).[2][5] Therefore, esters that form more stable carbocations will hydrolyze more rapidly. The general order of reactivity is: tert-butyl > isopropyl > ethyl > methyl.[2]
-
Under basic conditions , hydrolysis occurs via nucleophilic attack at the phosphorus center.[2] In this case, steric hindrance is the dominant factor, and less hindered esters react faster. The typical reactivity order is: methyl > ethyl > isopropyl > tert-butyl.[2][4]
Q3: Why are anhydrous conditions so critical during the synthesis and prior to workup?
A3: Anhydrous (water-free) conditions are essential because water is a key reactant in the hydrolysis of phosphonate esters.[2] Even trace amounts of water can lead to the formation of the corresponding phosphonic acid or monoester byproducts, which reduces the yield and complicates the purification of the desired diester.[2]
Q4: Can my purification method cause hydrolysis?
A4: Yes, certain purification techniques can inadvertently cause hydrolysis. For example, using silica (B1680970) gel chromatography with acidic or non-neutralized eluents can lead to the degradation of acid-sensitive esters on the column. It is crucial to use neutralized silica gel or select a purification method that avoids prolonged contact with acidic or basic stationary phases.
Troubleshooting Guide
Problem 1: My NMR or LC-MS analysis shows the presence of the phosphonic acid or monoester byproduct after workup.
This is a strong indication that hydrolysis has occurred. Use the following workflow to diagnose the source.
Problem 2: The yield of my butylphosphonate ester is consistently low after an aqueous workup.
This often points to hydrolysis during the extraction phase.
-
Solution: Before extracting your product with an organic solvent, carefully neutralize the reaction mixture.[2] Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) dropwise until the pH of the aqueous layer is approximately 7.[6] This step is crucial if your reaction was performed under acidic conditions. For basic reaction mixtures, neutralize with a dilute acid like 1M HCl. Perform the extraction quickly and at room temperature to minimize contact time with the aqueous phase.
Data Presentation
The rate of phosphonate ester hydrolysis is significantly influenced by pH and the steric and electronic nature of the ester group.
| Ester Group | Relative Rate of Hydrolysis (Acidic Conditions) | Relative Rate of Hydrolysis (Basic Conditions) | Rationale |
| Methyl | Slowest | Fastest | Acidic: Forms a less stable primary carbocation.[2] Basic: Least sterically hindered, allowing easy nucleophilic attack.[2][4] |
| Ethyl | Slow | Fast | Acidic: Forms a primary carbocation.[2] Basic: Mild steric hindrance. |
| Isopropyl | Fast | Slow | Acidic: Forms a more stable secondary carbocation.[2][5] Basic: Significant steric hindrance impedes nucleophilic attack.[4] |
| tert-Butyl | Fastest | Slowest | Acidic: Forms a highly stable tertiary carbocation.[2] Basic: Extremely hindered, making nucleophilic attack very difficult.[2] |
Table 1: Relative hydrolysis rates of phosphonate esters.
Experimental Protocols
Protocol 1: General Workup Procedure to Minimize Hydrolysis of Butylphosphonate Esters
This protocol is designed for quenching a reaction and extracting the butylphosphonate ester product while minimizing the risk of hydrolysis.
-
Cool the Reaction Mixture: Once the reaction is complete, cool the mixture to room temperature. If the reaction was run at high temperatures, it is advisable to cool it further in an ice bath (0-5 °C).
-
Quench and Neutralize:
-
Slowly add the reaction mixture to a separatory funnel containing a chilled, saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a phosphate (B84403) buffer (pH 7). Caution: If quenching an acidic reaction, add NaHCO₃ slowly to control gas evolution.
-
Gently swirl the funnel to mix the layers. Check the pH of the aqueous layer with pH paper to ensure it is between 6.5 and 7.5. If necessary, add more saturated NaHCO₃ or dilute HCl to adjust.
-
-
Extraction:
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times.
-
Perform the extractions swiftly to reduce the product's contact time with the aqueous phase.
-
-
Washing:
-
Combine the organic layers.
-
Wash the combined organic phase once with saturated aqueous sodium chloride (brine). This helps to remove residual water.
-
-
Drying and Concentration:
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄).
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure at a low temperature (e.g., < 40 °C) to obtain the crude product.
-
Protocol 2: Example Workup for a Michaelis-Arbuzov Reaction
The Michaelis-Arbuzov reaction is commonly used to synthesize phosphonate esters.[1][3] The workup requires removing unreacted starting materials and the alkyl halide byproduct without hydrolyzing the desired ester.
-
Cool and Remove Excess Reagents: After the reaction has reached completion (monitored by TLC or NMR), cool the mixture to room temperature. If a large excess of trialkyl phosphite (B83602) was used, remove it under high vacuum.
-
Dissolution: Dissolve the residue in a suitable organic solvent like ethyl acetate.
-
Aqueous Wash:
-
Transfer the organic solution to a separatory funnel.
-
Wash the solution twice with a saturated aqueous NaHCO₃ solution to neutralize any trace acids that may have formed.
-
Wash once with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude butylphosphonate ester, which can then be purified by column chromatography or distillation.
Workflow Visualization
The following diagram illustrates the decision-making process for selecting a workup strategy to prevent butylphosphonate ester hydrolysis.
References
Technical Support Center: Effective Drying Techniques for Hygroscopic Phosphonic Acids
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the drying of hygroscopic phosphonic acids.
Troubleshooting Guides
Issue 1: The phosphonic acid remains sticky or oily after drying.
Question: My phosphonic acid is persistently sticky and difficult to handle, even after prolonged drying under high vacuum. What is causing this and how can I obtain a solid product?
Answer: Stickiness in phosphonic acids is a common issue stemming from their highly hygroscopic nature and the potential for residual solvents or impurities to be present.[1] Here are the likely causes and troubleshooting steps:
-
Cause 1: Residual Moisture: Phosphonic acids readily absorb atmospheric moisture. Standard drying techniques may not be sufficient to remove all water molecules, leading to a sticky or syrupy consistency.
-
Troubleshooting:
-
Azeotropic Distillation: For removing trace amounts of water, azeotropic distillation with toluene (B28343) is a highly effective method.[2][3] The toluene-water azeotrope boils at a lower temperature than either component, facilitating water removal.
-
Desiccator with High-Efficiency Desiccant: After initial drying, transfer the phosphonic acid to a desiccator containing a high-efficiency desiccant like phosphorus pentoxide (P₂O₅).[2][3] P₂O₅ is a powerful drying agent suitable for achieving very low moisture levels. Be aware that a layer of metaphosphoric acid can form on the P₂O₅ surface, which may impede its drying efficiency over time.[4]
-
Lyophilization (Freeze-Drying): Lyophilization, particularly from a solvent like tert-butanol (B103910) (tBuOH), can yield a fluffy, solid product rather than the sticky residue often obtained from aqueous solutions.[1]
-
-
Cause 2: Residual Solvents: Solvents used during synthesis or purification can be challenging to remove completely, contributing to the sticky texture.
-
Troubleshooting:
-
Extended Vacuum Drying at Elevated Temperatures: If the phosphonic acid is thermally stable, drying under vacuum at an elevated temperature can help remove stubborn residual solvents. It is crucial to know the thermal decomposition temperature of your specific phosphonic acid to avoid degradation.[5][6][7]
-
Solvent System for Crystallization: Attempting crystallization from a different solvent system, such as acetone/water or acetonitrile/water, may help in obtaining a solid product.[1]
-
-
Cause 3: Impurities: The presence of impurities can disrupt the crystal lattice and inhibit solidification.
-
Troubleshooting:
-
Purification: If impurities are suspected, further purification of the phosphonic acid may be necessary before drying. Techniques like recrystallization or chromatography can be employed.[2]
-
Salt Formation: Converting the phosphonic acid to a salt, for example, a sodium or dicyclohexylammonium (B1228976) salt, can reduce its hygroscopicity and facilitate crystallization and handling.[1]
-
Issue 2: The phosphonic acid decomposes during drying.
Question: I am observing discoloration or changes in the spectral properties of my phosphonic acid after thermal drying. How can I dry my compound without causing decomposition?
Answer: Thermal decomposition of phosphonic acids can occur, especially at elevated temperatures. The stability of phosphonic acids varies depending on their chemical structure.
-
Cause: The energy applied during thermal drying exceeds the decomposition temperature of the phosphonic acid. Studies have shown that while the P-O bond in phosphonic acid self-assembled monolayers (SAMs) can be stable up to high temperatures, the organic moieties can degrade at lower temperatures.[5][6][7] For bulk materials, decomposition of some phosphonic acids like 1-hydroxy ethylidene-1,1-diphosphonic acid (HEDP) can begin with the release of water and acetic acid at around 210°C.[8]
-
Troubleshooting:
-
Lower Drying Temperature: Reduce the drying temperature and extend the drying time.
-
High Vacuum: Employing a high vacuum will lower the boiling points of water and residual solvents, allowing for effective drying at a lower temperature.
-
Non-Thermal Drying Methods:
-
Lyophilization (Freeze-Drying): This is an excellent alternative as it removes water through sublimation from a frozen state, avoiding high temperatures.[1][9]
-
Desiccator Drying: Using a desiccator with a powerful desiccant like P₂O₅ at room temperature is a gentle and effective method for removing residual moisture.[2][3]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for drying a thermally sensitive phosphonic acid?
A1: For thermally sensitive phosphonic acids, non-thermal drying methods are recommended. Lyophilization (freeze-drying) is often the best choice as it avoids high temperatures entirely.[1][9] Drying in a desiccator over phosphorus pentoxide (P₂O₅) at ambient temperature is also a very effective and gentle method.[2][3]
Q2: How can I determine the residual moisture content in my phosphonic acid sample?
A2: Karl Fischer titration is the most accurate and specific method for determining the water content in a sample.[10] This technique is based on a chemical reaction with water and can be performed volumetrically for high water content or coulometrically for trace amounts.[11] For phosphonic acids, direct titration with a Karl Fischer reagent is generally suitable.
Q3: What are the best practices for storing dried hygroscopic phosphonic acids?
A3: Due to their hygroscopic nature, proper storage is crucial to maintain the dryness of phosphonic acids.
-
Store in a tightly sealed container, preferably in a desiccator containing an active desiccant.[12]
-
For larger quantities where the headspace in the container will increase with use, consider adding a desiccant pouch inside the container (ensuring it doesn't come into direct contact with the product).[12]
-
Store in a cool, dry place, away from direct sunlight and sources of moisture.[13]
Q4: Can I use a standard laboratory oven to dry my phosphonic acid?
A4: Using a standard laboratory oven is generally not recommended for hygroscopic phosphonic acids. The presence of atmospheric moisture in the oven can be counterproductive. Furthermore, the high temperatures in an oven can lead to thermal decomposition of the phosphonic acid.[8] A vacuum oven is a much better alternative as it allows for drying at lower temperatures under reduced pressure.
Data Presentation
Table 1: Comparison of Common Drying Techniques for Phosphonic Acids
| Drying Technique | Principle | Typical Conditions | Advantages | Disadvantages |
| Vacuum Oven Drying | Removal of water and solvents at reduced pressure, lowering their boiling points. | 40-80°C, <10 mbar. Time is dependent on the compound and desired dryness. | Faster than desiccation; suitable for moderately stable compounds. | Potential for thermal decomposition if the temperature is too high. |
| Desiccator (P₂O₅) | Absorption of water vapor by a chemical desiccant in a sealed environment. | Room temperature, atmospheric pressure. | Gentle; no heat applied; achieves very low moisture levels. | Slow; P₂O₅ surface can become passivated.[4] |
| Lyophilization | Sublimation of water from a frozen state under vacuum. | Freezing below -40°C, vacuum <0.1 mbar. | Ideal for thermally sensitive compounds; produces a porous, easily dissolvable product.[9] | Slower process; requires specialized equipment. |
| Azeotropic Distillation | Co-distillation with an entrainer (e.g., toluene) that forms a low-boiling azeotrope with water. | Refluxing toluene (b.p. ~111°C). The azeotrope boils at ~84°C.[14] | Highly effective for removing trace amounts of water. | Requires an additional solvent; product must be stable at the solvent's boiling point. |
Experimental Protocols
Protocol 1: Azeotropic Distillation with Toluene
This protocol is designed for the removal of trace amounts of water from a phosphonic acid that is stable at the boiling point of toluene.
-
Apparatus Setup: Assemble a Dean-Stark apparatus with a round-bottom flask and a reflux condenser.
-
Procedure: a. Place the phosphonic acid into the round-bottom flask. b. Add sufficient toluene to dissolve or suspend the acid. c. Heat the mixture to reflux. The toluene-water azeotrope will begin to distill.[14] d. The condensed azeotrope will collect in the side arm of the Dean-Stark trap. As water is denser than toluene, it will separate and collect at the bottom of the trap. e. Continue the distillation until no more water collects in the trap. f. Allow the apparatus to cool. The dried phosphonic acid in toluene can then be isolated by removing the toluene under reduced pressure.
Protocol 2: Lyophilization (Freeze-Drying)
This protocol is suitable for all phosphonic acids, especially those that are thermally sensitive.
-
Sample Preparation: Dissolve the phosphonic acid in a suitable solvent, preferably one with a high freezing point like tert-butanol or water.[1]
-
Freezing: Freeze the solution completely. This can be done on the shelves of the lyophilizer or by using a suitable freezing bath (e.g., liquid nitrogen, dry ice/acetone). A controlled, slow freezing rate can lead to larger ice crystals, which facilitates faster sublimation.
-
Primary Drying (Sublimation): a. Place the frozen sample in the lyophilizer chamber. b. Apply a high vacuum (typically below 0.1 mbar). c. Gently heat the shelves to provide the energy for sublimation. The shelf temperature should be kept below the collapse temperature of the frozen matrix. d. This phase is complete when all the ice has sublimated.
-
Secondary Drying (Desorption): a. Increase the shelf temperature to remove any residual, bound water molecules. b. This phase continues until the desired final moisture content is reached.
-
Completion: Once the cycle is complete, the chamber is backfilled with an inert gas like nitrogen, and the vials are sealed.
Protocol 3: Karl Fischer Titration for Moisture Determination
This protocol provides a general procedure for determining the water content in a phosphonic acid sample.
-
Apparatus: A Karl Fischer titrator (volumetric or coulometric).
-
Reagents: Karl Fischer reagent, anhydrous methanol (B129727) (or other suitable solvent).
-
Procedure: a. Add anhydrous methanol to the titration vessel and titrate with the Karl Fischer reagent to a stable endpoint to neutralize any residual moisture in the solvent. b. Accurately weigh a suitable amount of the phosphonic acid sample and quickly add it to the titration vessel. c. Titrate the sample with the Karl Fischer reagent to the electrometric endpoint. The instrument will automatically determine the volume of reagent used. d. The water content is calculated based on the volume of titrant consumed and the known titer of the Karl Fischer reagent.[11][15][16]
Visualizations
Caption: Decision workflow for selecting an appropriate drying technique.
Caption: Troubleshooting guide for sticky or oily phosphonic acids.
References
- 1. researchgate.net [researchgate.net]
- 2. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. quora.com [quora.com]
- 5. researchgate.net [researchgate.net]
- 6. Thermal Stability and Orthogonal Functionalization of Organophosphonate Self-Assembled Monolayers as Potential Liners for Cu Interconnect - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Lyophilization of Parenteral (7/93) | FDA [fda.gov]
- 10. news-medical.net [news-medical.net]
- 11. mt.com [mt.com]
- 12. researchgate.net [researchgate.net]
- 13. app.studyraid.com [app.studyraid.com]
- 14. m.youtube.com [m.youtube.com]
- 15. mcckf.com [mcckf.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Purification of Phosphonic Acid Products
Welcome to our technical support center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying sticky or oily phosphonic acid products.
Frequently Asked Questions (FAQs)
Q1: Why are my phosphonic acid products often sticky or oily?
A1: The physical state of phosphonic acids is highly dependent on their structure and purity. Many phosphonic acids are inherently low-melting solids or oils at room temperature. Their high polarity and ability to form strong hydrogen bonds can lead to the retention of solvents or water, resulting in a sticky or oily consistency.[1] Additionally, impurities from the synthesis, such as unreacted starting materials or byproducts, can depress the melting point and contribute to the oily nature of the final product.
Q2: What is the first step I should take when dealing with an oily phosphonic acid product?
A2: Before attempting more complex purification methods, ensure that all volatile solvents have been thoroughly removed. This can be achieved by drying the product under high vacuum, possibly with gentle heating. For stubborn residual solvents, co-evaporation with a suitable solvent like toluene (B28343) can be effective.[2] Sometimes, what appears to be an oil is a highly concentrated solution, and removing the residual solvent can yield a solid.
Q3: Is it better to purify the phosphonic acid directly or its precursor?
A3: It is often more practical to purify the phosphonic acid precursor, typically a dialkyl phosphonate (B1237965) ester.[2] These esters are generally less polar and more amenable to standard purification techniques like flash column chromatography on silica (B1680970) gel. Once the ester is purified, it can be hydrolyzed to the desired phosphonic acid, often in high purity, minimizing the need for extensive downstream purification.[2]
Troubleshooting Guides
Crystallization and Precipitation
Problem: My phosphonic acid will not crystallize and remains an oil.
Solution:
-
Solvent Screening: The choice of solvent is critical. A systematic approach to solvent screening is recommended. Start by testing the solubility of a small amount of your oily product in various solvents of different polarities (e.g., water, methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane, hexanes). The ideal solvent will dissolve the compound when hot but not at room temperature or below.[3] Mixed solvent systems, such as acetone/water, acetonitrile/water, or ethanol/water, are often effective for polar compounds like phosphonic acids.[1]
-
Inducing Crystallization: If a supersaturated solution has formed, crystallization can be induced by:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution.
-
Seeding: Add a tiny crystal of the pure compound (if available).
-
Cooling: Slowly cool the solution to room temperature, followed by cooling in an ice bath or refrigerator.[4]
-
-
Lyophilization: Freeze-drying from a solution in tert-butanol (B103910) can sometimes yield a solid, fluffy powder instead of a sticky residue.[1]
Problem: I've tried various solvents, but my product still "oils out" instead of crystallizing.
Solution:
"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. This is common with impure compounds.
-
Increase Solvent Volume: Add more of the "good" (more soluble) solvent to keep the compound dissolved at a lower temperature.[4]
-
Use a Different Solvent System: The boiling point of your solvent may be too high. Choose a solvent with a lower boiling point.
-
Charcoal Treatment: If colored impurities are present, they may be inhibiting crystallization. Dissolve the product in a suitable solvent, add a small amount of activated charcoal, heat briefly, and then filter the hot solution to remove the charcoal and adsorbed impurities before attempting crystallization.[4]
Experimental Protocol: Screening Solvents for Crystallization
-
Place approximately 10-20 mg of the oily phosphonic acid into several small test tubes.
-
To each tube, add a different solvent dropwise (e.g., water, methanol, acetone, acetonitrile, ethyl acetate, hexanes).
-
Observe the solubility at room temperature. A good solvent will not fully dissolve the compound.
-
Gently heat the tubes with insoluble material. An ideal solvent will dissolve the compound upon heating.
-
Allow the clear, hot solutions to cool slowly to room temperature.
-
If crystals do not form, try scratching the inside of the tube or placing it in an ice bath.
-
For mixed solvent systems, dissolve the compound in a small amount of a "good" solvent (in which it is soluble) and add a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution becomes slightly cloudy. Then, add a drop or two of the "good" solvent to clarify the solution before allowing it to cool.
Table 1: Common Solvent Systems for Phosphonic Acid Crystallization
| Solvent System | Application Notes |
| Water/Acetone | Effective for many polar phosphonic acids. |
| Water/Acetonitrile | Another good choice for polar compounds. |
| Water/Ethanol | Can be effective, but the product's hygroscopicity should be considered. |
| Methanol | Can be used to precipitate phosphonic acids from concentrated aqueous solutions.[1] |
| Hexane | Useful for recrystallizing long-chain alkylphosphonic acids. |
References
Validation & Comparative
A Head-to-Head Battle: Butylphosphonic Acid vs. Zinc Phosphate as Corrosion Inhibitors
For researchers and professionals in materials science and drug development, selecting the optimal corrosion inhibitor is a critical decision impacting the longevity and integrity of metallic substrates. This guide provides an objective, data-driven comparison of two prominent corrosion inhibitors: butylphosphonic acid, often used in synergy with zinc ions, and the industry-standard zinc phosphate (B84403).
This comparison delves into their performance metrics, underlying inhibitory mechanisms, and the experimental protocols used to evaluate their efficacy. All quantitative data is summarized for clear comparison, and visual diagrams are provided to illustrate experimental workflows and molecular interactions.
Performance Data Summary
The selection of a corrosion inhibitor is often dictated by its performance under specific corrosive conditions. The following table summarizes key quantitative data from various studies on the corrosion inhibition performance of this compound (in the presence of zinc ions) and zinc phosphate on steel surfaces.
| Inhibitor System | Test Method | Corrosion Rate (mpy) | Inhibition Efficiency (%) | Key Findings |
| This compound + Zn²⁺ | Potentiodynamic Polarization | Lower corrosion current density compared to uninhibited solution.[1] | Efficiency increases with the concentration of both components.[1] | A synergistic effect is observed, leading to the formation of a protective film composed of an iron, zinc, and phosphonate (B1237965) complex.[1] |
| Electrochemical Impedance Spectroscopy (EIS) | - | - | Increased charge transfer resistance (Rct) and decreased double-layer capacitance (Cdl) indicate the formation of a protective, less permeable film on the metal surface.[1] The protective film's resistance increases over time, suggesting growth and stabilization.[1] | |
| Zinc Phosphate | Weight Loss | Significant reduction in weight loss compared to control.[1] A drastic reduction in corrosion rate from 119.0457 mpy to 1.7754 mpy was observed in seawater with the addition of a 60 ppm inhibitor.[2][3] | High inhibition efficiency.[1] | Forms a stable phosphate conversion coating that acts as a barrier layer of insoluble zinc phosphate and iron phosphate on the metal surface.[1] |
| Potentiodynamic Polarization | - | - | Shifts the corrosion potential to more noble values and decreases the corrosion current density.[4][5] | |
| Electrochemical Impedance Spectroscopy (EIS) | - | - | Coatings with zinc phosphate show higher impedance values over time, indicating enhanced corrosion protection and improved barrier properties.[1][6] |
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed methodologies for key experiments are outlined below.
Weight Loss Measurement
The weight loss method is a fundamental technique for determining the average corrosion rate.
-
Specimen Preparation: Mild steel coupons of standardized dimensions (e.g., 5 cm x 2 cm x 0.2 cm) are mechanically polished using a series of emery papers with decreasing grit size.[1] They are then degreased with acetone, washed with distilled water, and dried.[1]
-
Initial Weighing: The initial weight of each coupon is accurately recorded to four decimal places using an analytical balance.[1]
-
Immersion: The coupons are fully immersed in the corrosive medium (e.g., 3.5% NaCl solution) with and without the inhibitor at a specified temperature for a set duration (e.g., 24 hours).[1]
-
Cleaning and Final Weighing: After immersion, the coupons are removed, and corrosion products are cleaned off using a standard cleaning solution (e.g., a solution containing hydrochloric acid and hexamine).[1] The coupons are then washed, dried, and re-weighed.
-
Calculation of Corrosion Rate: The corrosion rate (CR) in mils per year (mpy) is calculated using the following formula: CR (mpy) = (K × W) / (A × T × D) Where:
-
K = a constant (e.g., 3.45 × 10⁶ for mpy)
-
W = weight loss in grams
-
A = area of the coupon in cm²
-
T = exposure time in hours
-
D = density of the metal in g/cm³
-
Electrochemical Measurements
Electrochemical techniques provide insights into the kinetics of the corrosion process and the formation of protective films. A standard three-electrode cell is used, consisting of a working electrode (the steel specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum foil).[1]
Potentiodynamic Polarization:
-
Stabilization: The working electrode is immersed in the test solution (with and without inhibitor) and allowed to stabilize for a period (e.g., 30 minutes) until a steady open-circuit potential (OCP) is reached.[1]
-
Potential Scan: The potential is scanned from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).
-
Data Analysis: The resulting current is plotted against the potential on a logarithmic scale (Tafel plot). The corrosion current density (Icorr) is determined by extrapolating the linear portions of the anodic and cathodic curves back to the corrosion potential (Ecorr).
Electrochemical Impedance Spectroscopy (EIS):
-
Stabilization: The working electrode is stabilized at its OCP in the test solution.[1]
-
Measurement: A small amplitude AC signal (e.g., 10 mV) is applied to the working electrode over a range of frequencies (e.g., 100 kHz to 0.01 Hz).[1]
-
Data Analysis: The impedance data is presented as Nyquist and Bode plots.[1] The data is then fitted to an appropriate equivalent electrical circuit to determine parameters such as charge transfer resistance (Rct) and double-layer capacitance (Cdl).[1] A higher Rct value and a lower Cdl value generally indicate better corrosion inhibition.[1]
Visualizing the Process: Experimental Workflow and Inhibition Mechanisms
To further clarify the experimental process and the distinct mechanisms of action for each inhibitor, the following diagrams are provided.
Caption: A generalized workflow for electrochemical corrosion inhibition testing.
Caption: Distinct corrosion inhibition mechanisms of the two inhibitor systems.
Conclusion
Both this compound (with zinc ions) and zinc phosphate demonstrate effective corrosion inhibition for steel, albeit through different mechanisms. This compound, in a synergistic combination with zinc ions, forms a complex protective film through both adsorption and precipitation.[1] This system shows a time-dependent increase in protection as the film develops.[1]
Zinc phosphate, a well-established inhibitor, functions by forming a stable, insoluble phosphate conversion coating on the metal surface, which acts as a robust barrier to corrosive elements.[1] The choice between these two inhibitors will depend on the specific application, environmental conditions, and desired performance characteristics. For applications requiring a dynamic, self-improving film, the this compound and zinc system may be advantageous. For situations where a durable, pre-formed barrier is paramount, zinc phosphate remains a reliable choice. Further research into direct comparative studies under a wider range of conditions will continue to refine the selection process for these critical materials.
References
Alkyl Phosphonic Acids in MOF Synthesis: A Comparative Guide
A detailed examination of how the choice of alkyl phosphonic acid linkers influences the structural and functional properties of Metal-Organic Frameworks (MOFs), providing researchers with data-driven insights for targeted material design.
The synthesis of Metal-Organic Frameworks (MOFs) using phosphonic acid linkers offers significant advantages, particularly in achieving high thermal and chemical stability, often surpassing their carboxylate-based counterparts. The choice of the alkyl group on the phosphonic acid plays a crucial role in determining the final properties of the MOF, including its porosity, dimensionality, and surface characteristics. This guide provides a comparative analysis of the use of various alkyl phosphonic acids in MOF synthesis, supported by experimental data and detailed protocols to aid researchers in the rational design of novel functional materials.
Influence of Alkyl Chain Length on MOF Properties
The length of the alkyl chain on the phosphonic acid linker is a critical parameter that can be tuned to control the resulting MOF architecture and properties. Generally, shorter alkyl chains are associated with the formation of more flexible and porous three-dimensional frameworks, while longer alkyl chains tend to promote the formation of layered, less porous, or non-porous structures due to increased van der Waals interactions and steric hindrance. This can also lead to an increase in the hydrophobicity of the material.
| Alkyl Phosphonic Acid | Metal Node | Resulting MOF Structure | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Thermal Stability (°C) | Reference |
| Methylphosphonic Acid | Zirconium(IV) | 3D Porous Framework | Data not available | Data not available | ~450 | Hypothetical data based on general trends |
| Ethylphosphonic Acid | Zirconium(IV) | 3D Porous Framework | Data not available | Data not available | ~430 | Hypothetical data based on general trends |
| Propylphosphonic Acid | Zirconium(IV) | Layered Structure | Low | Low | ~400 | Hypothetical data based on general trends |
| Phenylphosphonic Acid | Zirconium(IV) | Layered Structure | Low | Low | >450 | [1] |
Note: The data for methyl, ethyl, and propyl phosphonic acid-based zirconium MOFs are presented as a hypothetical trend based on established principles in MOF chemistry, as a direct comparative study with quantitative data was not found in the available literature. The phenylphosphonic acid data is included for structural comparison.
Experimental Protocols
Detailed experimental protocols are essential for the reproducible synthesis of high-quality MOFs. Below are representative hydrothermal synthesis protocols for phosphonate-based MOFs. Researchers should note that optimal conditions, such as temperature, reaction time, and modulator concentration, may vary depending on the specific alkyl phosphonic acid and metal precursor used.
General Hydrothermal Synthesis of Zirconium-Alkylphosphonate MOFs
This protocol is a generalized procedure and should be optimized for each specific alkyl phosphonic acid.
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
Alkyl phosphonic acid (e.g., methylphosphonic acid, ethylphosphonic acid, etc.)
-
Deionized water
-
Solvent (e.g., N,N-dimethylformamide - DMF)
-
Modulator (e.g., hydrochloric acid - HCl, or acetic acid)
Procedure:
-
In a typical synthesis, dissolve the alkyl phosphonic acid (1 mmol) in a mixture of DMF (10 mL) and deionized water (1 mL) in a 20 mL Teflon-lined stainless-steel autoclave.
-
In a separate vial, dissolve ZrCl₄ (1 mmol) in DMF (5 mL).
-
Slowly add the ZrCl₄ solution to the phosphonic acid solution with stirring.
-
Add the modulator (e.g., 0.1 mL of concentrated HCl) to the reaction mixture. The modulator can help control the nucleation and growth of the MOF crystals.
-
Seal the autoclave and heat it in an oven at a specific temperature (typically between 120°C and 180°C) for a designated period (usually 24 to 72 hours).
-
After the reaction is complete, allow the autoclave to cool down to room temperature naturally.
-
The resulting crystalline product is collected by filtration or centrifugation, washed thoroughly with DMF and then with a volatile solvent like ethanol (B145695) or acetone (B3395972) to remove any unreacted precursors and solvent molecules from the pores.
-
The purified MOF is then activated by heating under vacuum to remove the solvent molecules from the pores, making the framework accessible for characterization and application.
Characterization
The synthesized MOFs should be characterized using a suite of analytical techniques to determine their structure and properties:
-
Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the material.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the framework.
-
Nitrogen Adsorption-Desorption Isotherms (BET analysis): To determine the specific surface area and pore volume of the porous materials.
-
Scanning Electron Microscopy (SEM): To observe the morphology and crystal size of the MOF particles.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the coordination of the phosphonate (B1237965) group to the metal center.
Visualizing Synthesis and Structural Relationships
To better understand the process and the impact of the alkyl chain on the MOF structure, the following diagrams are provided.
Conclusion
The selection of alkyl phosphonic acids as organic linkers provides a versatile platform for the design of robust MOFs with tunable properties. Shorter alkyl chains generally favor the formation of porous, three-dimensional structures, which are desirable for applications in gas storage, separation, and catalysis. Conversely, longer alkyl chains can be utilized to introduce hydrophobicity and create layered structures, which may be advantageous for applications such as sensing or drug delivery. While direct comparative studies with comprehensive quantitative data are still emerging, the established principles and generalized protocols presented in this guide offer a solid foundation for researchers to explore the vast potential of alkyl phosphonic acids in the synthesis of novel metal-organic frameworks. Future work should focus on systematic studies that directly compare a homologous series of alkyl phosphonic acids to provide a clearer, quantitative understanding of structure-property relationships.
References
Efficacy of butylphosphonic acid as a scale inhibitor compared to commercial inhibitors
For Researchers, Scientists, and Drug Development Professionals
The formation of mineral scale deposits is a significant challenge across various industries, from oil and gas production to water treatment and pharmaceutical manufacturing. Chemical scale inhibitors are widely employed to mitigate this issue, with phosphonates being a prominent class of these compounds. This guide provides a comparative overview of the efficacy of butylphosphonic acid as a scale inhibitor relative to commercially available alternatives. While direct, head-to-head comparative data for this compound under standardized conditions is limited in the reviewed literature, this document compiles available performance data for common commercial inhibitors and outlines the standard experimental protocols used for their evaluation. This allows for an informed, albeit indirect, assessment of potential performance.
Mechanism of Action: The Role of Phosphonates in Scale Inhibition
Phosphonate (B1237965) scale inhibitors, including this compound, function primarily through a "threshold effect." This means they can effectively inhibit the formation of scale at concentrations far below the stoichiometric amount that would be required to chelate all the scale-forming cations in a solution. Their mechanism involves several key processes:
-
Crystal Growth Inhibition: Phosphonates adsorb onto the active growth sites of newly formed microcrystals of scale (e.g., calcium carbonate, barium sulfate). This adsorption blocks the addition of further ions to the crystal lattice, effectively halting or slowing down crystal growth.
-
Crystal Distortion: The adsorption of phosphonate molecules onto the crystal surface disrupts the regular, ordered structure of the crystal lattice. This leads to the formation of distorted, irregularly shaped crystals that are less likely to adhere to surfaces and form hard, tenacious scale.
-
Dispersion: The negatively charged phosphonate groups on the surface of the crystals increase the electrostatic repulsion between individual crystals, preventing them from agglomerating into larger, more problematic scale deposits.
This multi-faceted mechanism allows for the effective prevention of scale formation at sub-stoichiometric concentrations.
Comparative Performance of Commercial Scale Inhibitors
Table 1: Static Bottle Test Performance of Commercial Scale Inhibitors for Calcium Carbonate Inhibition
| Inhibitor | Abbreviation | Concentration (ppm) | Inhibition Efficiency (%) | Test Conditions |
| Amino tris(methylene phosphonic acid) | ATMP | 5 | 90 | pH 7, with ultrasonication[1] |
| 1-Hydroxyethylidene-1,1-diphosphonic acid | HEDP | 4 | >97 | 2-20 hours, low temperature[2] |
| 2-Phosphonobutane-1,2,4-tricarboxylic acid | PBTCA | 4 | 100 | 2-20 hours, low temperature[2] |
| Polymaleic Acid | PMA | 2 | >90 | 40°C, pH 8.5, 20 hours[3] |
| Polyamino Polyether Methylene Phosphonic Acid | PAPEMP | >5 | 90 | 40°C, pH 8.5, 20 hours[3] |
| Acrylic Acid-Maleic Anhydride Copolymer | AA/MA | ~3 | >90 | 40°C, pH 8.5, 20 hours[3] |
Table 2: Dynamic Tube Blocking Test Performance of Commercial Scale Inhibitors
| Inhibitor | Abbreviation | Minimum Inhibitor Concentration (MIC) (ppm) | Scale Type | Test Conditions |
| 1-Hydroxyethylidene-1,1-diphosphonic acid | HEDP | 1 | Calcite | 100°C, 80 bar[4] |
| Amino tris(methylene phosphonic acid) | ATMP | 10 | Calcite | 100°C, 80 bar[4] |
| Diethylenetriamine penta(methylene phosphonic acid) | DTPMP | 20 | Calcite | 100°C, 80 bar[4] |
| Polymeric Inhibitor | - | 200 | Calcium Carbonate | 63°C, pH 7.8, 10 bar[5] |
| Phosphonate Inhibitor | - | 50 | Calcium Carbonate | 63°C, pH 7.8, 10 bar[5] |
Experimental Protocols
To ensure accurate and reproducible evaluation of scale inhibitor efficacy, standardized experimental protocols are essential. The following are detailed methodologies for two of the most common laboratory tests.
Static Bottle Test (Based on NACE TM0197)
The static bottle test is a widely used method for screening the performance of scale inhibitors in preventing the precipitation of mineral scales from a solution.
Objective: To determine the minimum inhibitor concentration (MIC) required to prevent the precipitation of a specific scale (e.g., calcium carbonate, barium sulfate) under static conditions.
Apparatus:
-
Water bath or oven capable of maintaining a constant temperature.
-
Glass bottles with caps.
-
Filtration apparatus (e.g., syringe filters, vacuum filtration).
-
Analytical equipment for measuring cation concentration (e.g., ICP-OES, Atomic Absorption Spectroscopy, or titration equipment).
Procedure:
-
Brine Preparation: Two incompatible brines are prepared. For example, for calcium carbonate scale, one brine will contain a soluble calcium salt (e.g., CaCl₂) and the other a soluble carbonate salt (e.g., NaHCO₃). The ionic concentrations are chosen to create a supersaturated solution when mixed.
-
Inhibitor Dosing: A stock solution of the scale inhibitor is prepared. Aliquots of the inhibitor stock solution are added to a series of test bottles to achieve a range of desired inhibitor concentrations. A "blank" bottle with no inhibitor is also prepared.
-
Test Initiation: The two incompatible brines are added to each test bottle, bringing the total volume to a specified amount. The bottles are securely capped.
-
Incubation: The bottles are placed in a water bath or oven at the desired test temperature for a specified duration (e.g., 24 hours).
-
Sampling and Analysis: After the incubation period, the bottles are removed and allowed to cool to room temperature. A sample of the supernatant from each bottle is filtered (typically through a 0.45 µm filter) to remove any precipitated scale.
-
Cation Measurement: The concentration of the scaling cation (e.g., Ca²⁺, Ba²⁺) in the filtrate is determined using an appropriate analytical technique.
-
Inhibition Efficiency Calculation: The percentage of scale inhibition is calculated using the following formula:
-
Inhibition Efficiency (%) = [(C_i - C_b) / (C_o - C_b)] * 100
-
Where:
-
C_i = Concentration of the cation in the inhibited sample.
-
C_b = Concentration of the cation in the blank sample.
-
C_o = Initial concentration of the cation before precipitation.
-
-
-
Dynamic Tube Blocking Test
The dynamic tube blocking test simulates the flow conditions found in pipelines and other industrial equipment, providing a more realistic assessment of a scale inhibitor's performance.
Objective: To determine the minimum inhibitor concentration (MIC) required to prevent scale deposition on a heated surface under flowing conditions.
Apparatus:
-
High-pressure pumps for delivering the brines and inhibitor solution.
-
A narrow-bore capillary tube (the "scaling coil") typically made of stainless steel.
-
An oven or heating system to maintain the desired temperature of the scaling coil.
-
A differential pressure transducer to measure the pressure drop across the scaling coil.
-
A data acquisition system to record temperature and pressure data.
Procedure:
-
Brine and Inhibitor Preparation: As with the static bottle test, two incompatible brines are prepared. The scale inhibitor is typically added to one of the brine streams.
-
System Setup: The pumps are set to deliver the two brines at a constant flow rate. The brines are pre-heated before being mixed and entering the scaling coil, which is maintained at the test temperature.
-
Test Initiation: The flow of the mixed brines through the scaling coil is initiated. The differential pressure across the coil is continuously monitored.
-
Scale Deposition Monitoring: As scale begins to deposit on the inner surface of the capillary tube, the cross-sectional area available for flow decreases, leading to an increase in the differential pressure.
-
Determining Failure: A significant and sustained increase in the differential pressure indicates that the inhibitor has failed to prevent scale deposition at that concentration. The time taken for this to occur is the "failure time."
-
MIC Determination: The test is repeated with incrementally higher concentrations of the scale inhibitor until a concentration is reached at which no significant increase in differential pressure is observed for a predetermined period. This concentration is reported as the Minimum Inhibitor Concentration (MIC).
Visualizing the Process
To better understand the concepts discussed, the following diagrams illustrate the scale inhibition mechanism and the experimental workflows.
Caption: Mechanism of phosphonate scale inhibition.
Caption: Standard experimental workflows for scale inhibitor evaluation.
References
Validating the Binding Affinity of Butylphosphonic Acid to Zinc Ions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding affinity of the phosphonic acid functional group to zinc ions, placed in the context of other common zinc-binding moieties. Due to a lack of readily available, specific dissociation constants for the butylphosphonic acid-zinc ion interaction in solution, this document focuses on the relative binding strength of the phosphonic acid group. Furthermore, a detailed experimental protocol is provided to enable researchers to precisely determine these binding affinities in their own laboratories.
Comparative Binding Affinity of Zinc-Binding Groups
The interaction between a ligand and a metal ion, such as zinc, is fundamental in various biological processes and therapeutic applications. The strength of this interaction is quantified by the dissociation constant (Kd), with a smaller Kd value indicating a stronger binding affinity. While a precise Kd for this compound's interaction with solvated Zn²⁺ is not extensively reported in publicly available literature, the phosphonic acid moiety is recognized for its strong chelation properties with zinc ions.[1]
The following table summarizes the relative binding affinities of various functional groups to zinc ions, providing a basis for comparison.
| Functional Group | Representative Ligand Example | Relative Binding Affinity to Zn²⁺ | Dissociation Constant (Kd) Range |
| Phosphonic Acid | This compound | Strong | Not readily available in literature for soluble complexes; strong binding to zinc oxide surfaces has been characterized.[2][3] |
| Hydroxamic Acid | Vorinostat (SAHA) | Very Strong | nM to µM |
| Carboxylic Acid | Acetic Acid | Moderate | µM to mM[4] |
| Amine | Tris(2-aminoethyl)amine (TREN) | Moderate to Strong | µM |
| Thiol | Captopril | Strong | µM |
| Imidazole | Histidine | Moderate | µM |
Note: The binding affinity can be influenced by factors such as the overall molecular structure of the ligand, pH, temperature, and buffer composition. The information presented provides a general comparison.
Experimental Protocol: Determination of Binding Affinity using Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry (ITC) is a powerful technique for the direct measurement of binding affinity. It measures the heat released or absorbed during the binding event, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction in a single experiment.[5]
I. Materials and Reagents
-
Microcalorimeter (e.g., Malvern Panalytical MicroCal PEAQ-ITC, TA Instruments Nano ITC)
-
This compound
-
Zinc Chloride (ZnCl₂) or another soluble zinc salt
-
Buffer solution (e.g., HEPES, Tris-HCl) at a defined pH (e.g., 7.4)
-
Deionized water
-
Precise balance
-
pH meter
-
Syringe for the ITC instrument
-
Sample cell for the ITC instrument
II. Experimental Procedure
-
Sample Preparation:
-
Prepare a buffer solution of choice and ensure the pH is accurately adjusted. It is crucial that both the ligand and the metal ion solutions are prepared in the exact same buffer to minimize heats of dilution.
-
Accurately weigh and dissolve this compound in the buffer to a known concentration (e.g., 1 mM). This will be the "syringe" solution.
-
Accurately weigh and dissolve the zinc salt in the same buffer to a known concentration (e.g., 0.1 mM). This will be the "cell" solution. The concentration of the ligand in the syringe should ideally be 10-20 times that of the macromolecule (in this case, the zinc ion) in the cell.
-
-
Instrument Setup:
-
Thoroughly clean the sample cell and the injection syringe with deionized water and then with the experimental buffer to remove any contaminants.
-
Set the experimental temperature (e.g., 25°C).
-
Equilibrate the instrument to ensure a stable baseline.
-
-
Loading the Instrument:
-
Carefully load the zinc ion solution into the sample cell, avoiding the introduction of air bubbles.
-
Carefully load the this compound solution into the injection syringe, again ensuring no air bubbles are present.
-
-
Titration:
-
Place the sample cell and the syringe into the microcalorimeter.
-
Set up the titration parameters, including the injection volume (e.g., 2 µL), the number of injections (e.g., 20), and the spacing between injections (e.g., 150 seconds).
-
Start the titration experiment. The instrument will inject small aliquots of the this compound solution into the zinc ion solution and measure the resulting heat changes.
-
-
Data Analysis:
-
The raw data will be a series of heat-flow peaks corresponding to each injection.
-
Integrate the area under each peak to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to metal ion.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) using the analysis software provided with the instrument. This will yield the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
III. Control Experiment
-
To account for the heat of dilution of the ligand, perform a control titration by injecting the this compound solution into the buffer alone (without zinc ions) under the same experimental conditions. Subtract this data from the primary experimental data during analysis.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in determining the binding affinity of this compound to zinc ions using Isothermal Titration Calorimetry.
Caption: Workflow for determining binding affinity using ITC.
Logical Relationship of Binding Parameters
The thermodynamic parameters obtained from ITC are interrelated and provide a complete picture of the binding event.
Caption: Relationship between thermodynamic parameters in binding.
References
- 1. mdpi.com [mdpi.com]
- 2. Characterization of phosphonic acid binding to zinc oxide - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. The biological inorganic chemistry of zinc ions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
A Comparative Guide to Monodentate and Bidentate Phosphonic Acid Ligands in Catalysis
In the landscape of catalyst development, the choice of ligand is paramount in dictating the efficacy, selectivity, and stability of a catalytic system. For researchers, scientists, and drug development professionals, understanding the nuanced differences between ligand types is crucial for optimizing chemical transformations. This guide provides a detailed comparison of monodentate and bidentate phosphonic acid ligands, offering insights into their respective advantages and disadvantages in catalysis, supported by structural principles and analogous experimental data from related phosphine (B1218219) chemistry.
Phosphonic acids have emerged as a unique class of ligands, not only for their electronic and steric properties but also for their strong and stable binding to metal oxide surfaces, making them excellent candidates for supported catalysis. The denticity of these ligands—whether they bind to a metal center through one (monodentate) or two (bidentate) phosphorus atoms—profoundly influences the geometry and stability of the resulting metal complex, and consequently, its catalytic performance.
Core Principles: Monodentate vs. Bidentate Coordination
The fundamental difference between monodentate and bidentate ligands lies in their mode of coordination to a metal center. This structural variance has significant implications for the stability and reactivity of the catalyst.
Monodentate ligands bind to a metal through a single donor atom. This allows for greater flexibility in the coordination sphere and can be advantageous in reactions where ligand dissociation is a key step in the catalytic cycle. However, this flexibility can sometimes lead to lower enantioselectivity in asymmetric catalysis due to the multitude of possible conformations.
Bidentate ligands , on the other hand, chelate the metal center through two donor atoms, forming a more rigid and stable complex. This "chelate effect" often results in higher thermal stability and can lead to enhanced stereocontrol in asymmetric reactions by restricting the conformational freedom of the catalyst-substrate complex. This rigidity, however, can sometimes hinder catalytic activity if it prevents the substrate from accessing the metal center.
Performance Insights from Analagous Phosphine Ligands
While direct comparative studies on monodentate versus bidentate phosphonic acid ligands in a single catalytic system are not extensively documented, valuable insights can be drawn from the well-established field of phosphine ligands in asymmetric hydrogenation and cross-coupling reactions.
In asymmetric hydrogenation, for instance, bidentate phosphine ligands like DuPhos have historically been the standard for achieving high enantioselectivities.[1] However, recent studies have demonstrated that readily accessible and stable monodentate phosphoramidites can lead to both higher rates and, in some cases, higher enantioselectivities.[1][2] This challenges the long-held belief that bidentate chelation is a prerequisite for high stereocontrol.[3]
Similarly, in palladium-catalyzed allylic alkylations, the performance of monodentate P-stereogenic phosphanes has been shown to be superior to their bidentate analogues in both activity and selectivity.[1] Precursors with monodentate phosphanes also tend to favor the formation of linear products in certain substitution reactions.[1]
These examples from phosphine chemistry underscore that the choice between a monodentate and a bidentate ligand is highly dependent on the specific reaction, substrate, and desired outcome. While bidentate ligands offer stability and pre-organization, monodentate ligands can provide the necessary flexibility and accessibility for efficient catalysis.
Data Presentation: A Conceptual Comparison
The following table summarizes the conceptual differences and potential performance trade-offs between monodentate and bidentate phosphonic acid ligands, based on principles of coordination chemistry and analogies with other phosphorus-based ligands.
| Feature | Monodentate Phosphonic Acid Ligands | Bidentate Phosphonic Acid Ligands |
| Coordination | Binds to the metal center via one phosphonic acid group. | Binds to the metal center via two phosphonic acid groups (chelation). |
| Flexibility | Higher conformational flexibility. | More rigid, constrained geometry. |
| Stability | Generally lower thermal stability of the metal complex. | Higher thermal stability due to the chelate effect. |
| Catalytic Activity | Can lead to higher activity if ligand dissociation is required. | May exhibit lower activity if the rigid structure hinders substrate binding. |
| Enantioselectivity | Can achieve high enantioselectivity, but may be more sensitive to reaction conditions. | Often provides high and reproducible enantioselectivity due to a well-defined chiral pocket. |
| Synthesis | Generally simpler to synthesize. | Synthesis can be more complex, requiring specific linkers between the phosphonic acid groups. |
| Applications | Useful in a wide range of reactions, including cross-coupling and hydrogenation.[4] | Particularly advantageous in asymmetric catalysis where high stereocontrol is critical.[5][6] |
Experimental Protocols
Detailed experimental data directly comparing the catalytic performance of monodentate and bidentate phosphonic acid ligands is limited. However, the synthesis of these ligands is a critical first step for their application in catalysis. Below are representative protocols for the synthesis of each type of ligand.
Synthesis of a Monodentate Phosphonic Acid (Illustrative)
The synthesis of monodentate phosphonic acids can often be achieved through the Michaelis-Arbuzov reaction.
Reaction: Alkyl halide + Trialkyl phosphite (B83602) → Alkyl phosphonate (B1237965) ester + Alkyl halide Subsequent Hydrolysis: Alkyl phosphonate ester + H₂O/H⁺ → Alkyl phosphonic acid + Alcohol
Procedure:
-
An alkyl halide is refluxed with a slight excess of a trialkyl phosphite. The reaction progress is monitored by TLC or GC.
-
Upon completion, the excess trialkyl phosphite and the alkyl halide byproduct are removed under reduced pressure.
-
The resulting phosphonate ester is then hydrolyzed using a strong acid (e.g., HCl) in water, typically under reflux.
-
After cooling, the phosphonic acid product can be isolated by crystallization or chromatography.
Synthesis of Amino-Bis-Phosphonate Ligands (Bidentate)
A common method for synthesizing amino-bis-phosphonate ligands is the Mannich-type reaction.
Reaction: Amine + Phosphorous acid + Formaldehyde (B43269) → Amino-bis-phosphonic acid
Procedure:
-
A primary or secondary amine is dissolved in an acidic medium.
-
Phosphorous acid and formaldehyde are added to the solution.
-
The reaction mixture is heated, and the progress is monitored by ³¹P NMR spectroscopy.
-
Upon completion, the product is isolated, often by precipitation and filtration, followed by washing and drying.
Visualizing the Concepts
The following diagrams illustrate the fundamental differences in coordination between monodentate and bidentate ligands and a conceptual catalytic cycle where ligand type can play a crucial role.
Conclusion
The decision to employ a monodentate or a bidentate phosphonic acid ligand in a catalytic system is a strategic one, with significant implications for catalyst performance. While bidentate ligands have traditionally been favored for their ability to form stable, well-defined complexes that often lead to high enantioselectivity, the growing body of evidence for the high efficacy of monodentate ligands, particularly in phosphine chemistry, highlights their potential and versatility. Monodentate phosphonic acid ligands may offer advantages in terms of synthetic accessibility and catalytic activity, especially in reactions where ligand flexibility is beneficial.
Ultimately, the optimal choice of ligand denticity is not universal but is instead contingent upon the specific requirements of the catalytic transformation. Researchers and drug development professionals are encouraged to consider both classes of ligands in their catalyst screening and optimization efforts to unlock the full potential of their chemical reactions. The continued exploration and direct comparison of monodentate and bidentate phosphonic acid ligands in various catalytic applications will undoubtedly lead to a deeper understanding and more rational design of next-generation catalysts.
References
- 1. researchgate.net [researchgate.net]
- 2. pure.rug.nl [pure.rug.nl]
- 3. Mono- versus bidentate ligands in rhodium-catalyzed asymmetric hydrogenation. A comparative rate study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alfachemic.com [alfachemic.com]
- 5. Trends in the Usage of Bidentate Phosphines as Ligands in Nickel Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Performance Evaluation of Butylphosphonic Acid-Based Coatings: A Comparative Guide
This guide provides a comprehensive comparison of the performance of butylphosphonic acid-based coatings with two widely used alternatives: epoxy and polyurethane coatings. The information is intended for researchers, scientists, and drug development professionals who require a detailed understanding of coating performance for various applications, from protecting laboratory equipment to ensuring the integrity of drug storage and manufacturing facilities.
Executive Summary
Butylphosphonic acids and their derivatives are emerging as valuable components in protective coatings, primarily recognized for their exceptional adhesion to metal substrates and their role in corrosion inhibition. While not typically used as a standalone primary binder in the same way as epoxy or polyurethane resins, their incorporation into coating systems can significantly enhance performance. This guide will explore the known characteristics of this compound-based systems and compare them against the well-established performance metrics of epoxy and polyurethane coatings.
Data Presentation: Performance Comparison
The following tables summarize the typical performance data for this compound-based coatings, epoxy coatings, and polyurethane coatings. It is important to note that the data for this compound-based coatings is often derived from their use as adhesion promoters or corrosion inhibitors within a coating matrix, as comprehensive data for a complete coating system based solely on a this compound binder is limited in publicly available literature.
Table 1: Corrosion Resistance
| Coating Type | Test Method | Corrosion Rate | Inhibition Efficiency (%) | Key Findings |
| This compound-Based | Potentiodynamic Polarization | Lower corrosion current density compared to uninhibited solution[1] | Synergistic effect with Zn²⁺, efficiency increases with concentration[1] | Forms a protective film of iron, zinc, and phosphonate (B1237965) complex.[1] |
| Electrochemical Impedance Spectroscopy (EIS) | Increased charge transfer resistance (Rct) and decreased double-layer capacitance (Cdl)[1] | - | Indicates the formation of a protective, less permeable film on the metal surface.[1] | |
| Epoxy Coating | Salt Spray (ASTM B117) | Varies by formulation (e.g., <1 mm creepage from scribe after 1000 hours) | - | Excellent barrier protection. Performance depends on crosslink density and formulation. |
| Polyurethane Coating | Salt Spray (ASTM B117) | Varies by formulation (e.g., <2 mm creepage from scribe after 1000 hours) | - | Good barrier properties, often used as a topcoat over an epoxy primer for enhanced UV and abrasion resistance. |
Table 2: Adhesion Strength
| Coating Type | Test Method | Substrate | Adhesion Strength (MPa) | Predominant Failure Mode |
| This compound-Based (as adhesion promoter) | Pull-Off Test (ASTM D4541) | Carbon Steel | Enhancement observed; specific values vary with the overall coating system. | Typically cohesive within the coating or adhesive failure at the coating-substrate interface is improved. |
| Epoxy Coating | Pull-Off Test (ASTM D4541) | Steel | 5 - 20+ | Cohesive within the coating or substrate. |
| Polyurethane Coating | Pull-Off Test (ASTM D4541) | Steel | 4 - 20[2][3] | Cohesive within the coating. |
Table 3: Mechanical and Physical Properties
| Coating Type | Abrasion Resistance (Taber, ASTM D4060) | Hardness (Shore D, ASTM D2240) | Flexibility (Mandrel Bend, ASTM D522) |
| This compound-Based | Data not readily available for full coating systems. | Data not readily available for full coating systems. | Data not readily available for full coating systems. |
| Epoxy Coating | Good to Excellent (e.g., 40-100 mg weight loss, CS-17 wheel, 1000 cycles, 1 kg load)[4] | 75 - 90 | Fair to Good |
| Polyurethane Coating | Excellent (e.g., 20-60 mg weight loss, CS-17 wheel, 1000 cycles, 1 kg load) | 60 - 85 | Excellent |
Table 4: Chemical Resistance
| Coating Type | Sulfuric Acid (98%) | Sodium Hydroxide (50%) | Xylene |
| This compound-Based | Limited data available. Performance is highly dependent on the polymer backbone it is integrated into. | Limited data available. | Limited data available. |
| Epoxy Coating (Novolac) | Excellent[4][5][6] | Excellent | Good |
| Polyurethane Coating (Aromatic) | Fair to Good | Good | Good |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Corrosion Resistance: Salt Spray Test (ASTM B117)
Objective: To evaluate the corrosion resistance of coated panels in a controlled corrosive environment.
Methodology:
-
Apparatus: A standardized salt spray cabinet capable of maintaining a temperature of 35°C ± 2°C and delivering a continuous salt fog.
-
Test Solution: A 5% (by weight) solution of sodium chloride in distilled or deionized water, with a pH between 6.5 and 7.2.
-
Specimen Preparation: Coated panels are scribed with a sharp tool to expose the underlying substrate.
-
Procedure:
-
The specimens are placed in the salt spray cabinet at an angle of 15-30 degrees from the vertical.
-
The cabinet is sealed, and the salt solution is atomized to create a dense fog.
-
The exposure duration is typically specified by the coating manufacturer or application requirements (e.g., 1000 hours).
-
-
Evaluation: After the test, the panels are rinsed, and the extent of corrosion is evaluated, including blistering, rusting, and creepage of corrosion from the scribe.
Adhesion Strength: Pull-Off Test (ASTM D4541)
Objective: To measure the tensile force required to detach a coating from a substrate.
Methodology:
-
Apparatus: A portable pull-off adhesion tester with a loading fixture (dolly).
-
Adhesive: A suitable two-part epoxy adhesive.
-
Procedure:
-
A clean, flat area on the coated surface is selected.
-
The adhesive is mixed and applied to the base of the dolly.
-
The dolly is adhered to the coated surface and allowed to cure completely.
-
The adhesion tester is attached to the dolly.
-
A perpendicular tensile force is applied at a controlled rate until the dolly is detached.
-
-
Evaluation: The force at which the dolly detaches is recorded in Megapascals (MPa). The nature of the failure (adhesive, cohesive, or glue failure) is also noted.
Abrasion Resistance: Taber Abrasion Test (ASTM D4060)
Objective: To determine the resistance of a coating to abrasion.
Methodology:
-
Apparatus: A Taber Abraser with specified abrasive wheels (e.g., CS-17).
-
Procedure:
-
A coated panel is mounted on the turntable of the Taber Abraser.
-
A specified load (e.g., 1000 g) is applied to the abrasive wheels.
-
The turntable is rotated for a set number of cycles (e.g., 1000 cycles).
-
-
Evaluation: The abrasion resistance is typically reported as the weight loss of the coating in milligrams.
Mandatory Visualization
Corrosion Inhibition Mechanism of this compound
The following diagram illustrates the proposed mechanism by which this compound, in the presence of zinc ions, inhibits corrosion on a steel surface. The phosphonic acid group strongly adsorbs onto the metal, while zinc ions act as cathodic inhibitors.[4]
General Experimental Workflow for Coating Performance Evaluation
This diagram outlines a typical workflow for the application and performance evaluation of protective coatings.
References
- 1. Can epoxy floors withstand sulfuric acid in industrial plants? | Nordbak [nordbak.co.za]
- 2. Synthesis and Evaluation of Polyurethane as Waterproof Adhesion Layer for Steel Bridge Deck [mdpi.com]
- 3. Effect Analysis on Coating Methods and Corrosive Media Variations toward Adhesion Strength, Corrosion Rate, and Metallography of ASTM A36 Steel with Polyurethane Coating | Pratikno | International Journal of Offshore and Coastal Engineering (IJOCE) [iptek.its.ac.id]
- 4. usa.sika.com [usa.sika.com]
- 5. Chemical & Corrosion Protective Coatings | Epoxy & Polyurethane Solutions | UNIQUE POLYMER SYSTEMS [uniquepolymersystems.com]
- 6. chemcosystems.com [chemcosystems.com]
A Comparative Guide to Butylphosphonic Acid and Other Organic Corrosion Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Organic corrosion inhibitors are crucial in protecting metallic substrates from degradation. Butylphosphonic acid, often used in synergy with zinc ions, has demonstrated significant potential for the protection of steel. Benzotriazole (B28993) and tolyltriazole (B104456) are well-established inhibitors, particularly for copper and its alloys, but also show efficacy on steel. This guide will delve into the quantitative performance data, experimental methodologies, and mechanisms of action for these inhibitors.
Data Presentation: Performance of Organic Corrosion Inhibitors
The following tables summarize the corrosion inhibition efficiency of this compound, benzotriazole, and tolyltriazole on steel surfaces as reported in various studies. The experimental conditions, such as the corrosive medium, inhibitor concentration, and temperature, are included to provide context for the performance data.
Table 1: Performance of this compound as a Corrosion Inhibitor for Steel
| Inhibitor System | Corrosive Medium | Test Method | Inhibition Efficiency (%) | Key Findings |
| This compound + Zn²⁺ | Neutral Aqueous Solution | Potentiodynamic Polarization | Not specified, but lower corrosion current density observed | A synergistic effect is observed, with efficiency increasing with the concentration of both components. Forms a protective film of an iron, zinc, and phosphonate (B1237965) complex.[1] |
| This compound + Zn²⁺ | Neutral Aqueous Solution | Electrochemical Impedance Spectroscopy (EIS) | Not specified, but increased charge transfer resistance | Indicates the formation of a protective, less permeable film on the metal surface. The film's resistance increases over time.[1] |
Table 2: Performance of Benzotriazole (BTA) as a Corrosion Inhibitor for Steel
| Inhibitor | Corrosive Medium | Test Method | Concentration | Inhibition Efficiency (%) |
| Benzotriazole | 1M H₂SO₄ | Weight Loss | Not specified | Up to 84.3 |
| Benzotriazole | 1M H₂SO₄ | Potentiodynamic Polarization | 1 mM | 82.2 |
| 1-hydroxy methyl benzotriazole | 0.5 M H₂SO₄ | Not specified | Not specified | > 95 |
| Benzotriazole | Bicarbonate Solution | Electrochemical Measurements | Not specified | Effective, efficiency increases with concentration |
Table 3: Performance of Tolyltriazole (TTA) as a Corrosion Inhibitor for Steel
| Inhibitor | Corrosive Medium | Test Method | Concentration | Inhibition Efficiency (%) |
| Tolyltriazole | 0.5 M HCl | Electrochemical Measurements | 0.07 M | 91 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the performance data tables. These protocols are based on standardized electrochemical and weight loss techniques used to evaluate corrosion inhibitor efficiency.
Weight Loss Method
The weight loss method is a straightforward gravimetric technique to determine the corrosion rate.
-
Specimen Preparation: Mild steel coupons of known dimensions are cleaned, degreased, and weighed accurately.
-
Immersion: The specimens are immersed in the corrosive solution with and without the inhibitor at a specific concentration and temperature for a set duration.
-
Cleaning and Re-weighing: After the immersion period, the specimens are removed, cleaned to remove corrosion products, dried, and re-weighed.
-
Calculation of Corrosion Rate and Inhibition Efficiency: The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency (IE%) using the following formulas:
-
CR = (Weight Loss) / (Surface Area × Time)
-
IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100
where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.
-
Electrochemical Methods
Electrochemical techniques provide insights into the mechanism of corrosion inhibition. A standard three-electrode cell is typically used, consisting of a working electrode (the metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum).
This technique measures the corrosion current (Icorr) to understand the kinetic behavior of the anodic and cathodic reactions.
-
Stabilization: The working electrode is immersed in the test solution (with and without inhibitor) until a stable open-circuit potential (OCP) is reached.
-
Polarization Scan: The potential of the working electrode is scanned from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate.
-
Data Analysis: The resulting current is plotted against the potential on a logarithmic scale (Tafel plot). The corrosion current density (icorr) is determined by extrapolating the linear portions of the anodic and cathodic curves back to the corrosion potential (Ecorr). The inhibition efficiency is calculated as:
-
IE% = [(icorr_blank - icorr_inhibitor) / icorr_blank] × 100
where icorr_blank and icorr_inhibitor are the corrosion current densities in the absence and presence of the inhibitor, respectively.
-
EIS is a non-destructive technique that provides information about the electrochemical processes at the metal/electrolyte interface.
-
Stabilization: The working electrode is stabilized at its OCP in the test solution.
-
Impedance Measurement: A small amplitude sinusoidal AC voltage (e.g., 10 mV) is applied to the electrode at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Data Analysis: The impedance data is presented as Nyquist and Bode plots. The data is often fitted to an equivalent electrical circuit to determine parameters like charge transfer resistance (Rct) and double-layer capacitance (Cdl). A higher Rct value generally indicates better corrosion inhibition. The inhibition efficiency can be calculated using the Rct values:
-
IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] × 100
where Rct_blank and Rct_inhibitor are the charge transfer resistances in the absence and presence of the inhibitor, respectively.[2]
-
Mandatory Visualizations
Corrosion Inhibition Mechanism
The following diagram illustrates the general mechanism of corrosion inhibition by phosphonic acids, which involves the formation of a protective film on the metal surface.
Caption: General mechanism of corrosion inhibition by this compound.
Experimental Workflow for Electrochemical Measurements
The diagram below outlines the typical workflow for evaluating corrosion inhibitors using electrochemical techniques.
Caption: Workflow for electrochemical evaluation of corrosion inhibitors.
Conclusion
This compound, particularly when combined with zinc ions, is an effective corrosion inhibitor for steel, forming a protective phosphonate complex on the metal surface.[1] Benzotriazole and tolyltriazole are also potent inhibitors, with high efficiencies reported for steel in acidic environments.[3][4][5][6] While the available data suggests that all three classes of organic compounds can provide significant protection, the choice of inhibitor will ultimately depend on the specific metal, the nature of the corrosive environment, and operational conditions. Further direct comparative studies are warranted to establish a more definitive performance ranking under standardized conditions.
References
Cross-Validation of Analytical Methods for Butylphosphonic Acid Quantification: A Comparative Guide
For researchers, scientists, and professionals in drug development, the accurate quantification of butylphosphonic acid, a compound of interest in various industrial and environmental contexts, is critical. The choice of analytical methodology can significantly impact the reliability and efficiency of its measurement. This guide provides an objective comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS), for the quantification of this compound. The comparison is supported by a synthesis of typical performance data and detailed experimental protocols.
Comparison of Quantitative Performance
The selection of an analytical method is often dictated by its performance characteristics. The following table summarizes a typical comparison of GC-MS and LC-MS/MS for the analysis of this compound, based on established validation parameters for similar polar analytes.
| Performance Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Linearity (R²) | Typically ≥ 0.995 | Typically ≥ 0.997 |
| Accuracy (% Recovery) | 85-115% | 90-110% |
| Precision (% RSD) | < 15% | < 10% |
| Limit of Detection (LOD) | Low ng/mL to pg/mL range | Sub ng/mL to pg/mL range |
| Limit of Quantification (LOQ) | Low ng/mL range | Sub ng/mL range |
| Sample Throughput | Lower due to derivatization step | Higher |
| Matrix Effects | Generally lower | Can be significant, requiring careful method development |
| Specificity | High, especially with high-resolution MS | Very high, particularly with Multiple Reaction Monitoring (MRM) |
Experimental Workflows
A robust cross-validation study involves analyzing the same set of samples by both methods to ensure consistency and reliability of the data. The logical flow of such a study is depicted below.
Methodology Comparison
The fundamental difference between the two techniques lies in the physical state of the mobile phase used for separation and the sample introduction method.
Experimental Protocols
Below are detailed, representative methodologies for the quantification of this compound using both GC-MS and LC-MS/MS.
GC-MS with Derivatization Protocol
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Condition a suitable SPE cartridge (e.g., anion exchange) with methanol (B129727) followed by deionized water.
-
Load the aqueous sample onto the conditioned cartridge.
-
Wash the cartridge with deionized water to remove interferences.
-
Elute the this compound with an appropriate solvent (e.g., acidified methanol).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
-
Derivatization (Silylation):
-
GC-MS Analysis:
-
Gas Chromatograph: Equipped with a capillary column suitable for polar compounds (e.g., DB-5ms).
-
Injection: Inject 1 µL of the derivatized sample in splitless mode.
-
Oven Temperature Program: Start at a low temperature (e.g., 70°C), ramp up to a higher temperature (e.g., 280°C) to elute the derivatized analyte.
-
Mass Spectrometer: Operate in electron ionization (EI) mode.
-
Detection: Use selected ion monitoring (SIM) for enhanced sensitivity and specificity, monitoring characteristic ions of the derivatized this compound.
-
LC-MS/MS Protocol
-
Sample Preparation (Dilute-and-Shoot or SPE):
-
For cleaner matrices, a simple dilution of the sample with the initial mobile phase may be sufficient.
-
For more complex matrices, the SPE protocol described for GC-MS can be employed to clean up the sample and concentrate the analyte.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column or a HILIC column for polar compound retention.
-
Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).
-
Injection: Inject 5-10 µL of the prepared sample.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in electrospray ionization (ESI) negative ion mode.
-
Detection: Use Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for this compound, providing high selectivity and sensitivity.
-
Conclusion
Both GC-MS with derivatization and LC-MS/MS are viable and powerful techniques for the quantification of this compound.
-
LC-MS/MS generally offers higher throughput due to the omission of the derivatization step, and often provides lower detection limits and greater specificity, making it highly suitable for trace analysis in complex biological matrices.[2][3]
-
GC-MS is a robust and widely available technique. While it requires a derivatization step for polar analytes like this compound, it can provide excellent chromatographic resolution and is less susceptible to matrix effects compared to LC-MS/MS.[4]
The choice between these methods will depend on the specific requirements of the study, including the sample matrix, required sensitivity, available instrumentation, and desired sample throughput. A thorough cross-validation, where a subset of samples is analyzed by both methods, is the most rigorous approach to ensure the accuracy and reliability of the generated data. This practice is essential for building confidence in analytical results, particularly in regulated environments.
References
Comparative Analysis of Butylphosphonic Acid Isomers in Complex Formation: A Guide for Researchers
A detailed examination of n-butylphosphonic acid, sec-butylphosphonic acid, and tert-butylphosphonic acid reveals significant differences in their complex formation capabilities, primarily driven by steric hindrance. This guide provides a comparative analysis of these isomers, offering experimental protocols for their synthesis and the determination of their metal complex stability constants, alongside a discussion of the structural effects on their coordination chemistry.
This publication is intended for researchers, scientists, and drug development professionals interested in the application of phosphonic acids as chelating agents. The choice of alkyl substituent on the phosphonic acid moiety can profoundly influence the stability and structure of the resulting metal complexes, a critical consideration in the design of therapeutic and diagnostic agents.
At a Glance: Isomer Structures and Expected Reactivity
The three isomers of butylphosphonic acid—n-butylphosphonic acid, sec-butylphosphonic acid, and tert-butylphosphonic acid—differ in the arrangement of the butyl group attached to the phosphorus atom. This structural variation directly impacts their ability to form complexes with metal ions.
-
n-Butylphosphonic acid: Features a linear alkyl chain, presenting the least steric hindrance around the phosphonate (B1237965) group. This allows for more favorable interactions with metal centers.
-
sec-Butylphosphonic acid: The branched structure introduces moderate steric bulk near the coordination site, which can influence the geometry and stability of the resulting complexes.
-
tert-Butylphosphonic acid: The highly branched tertiary butyl group creates significant steric hindrance, which can impede complex formation or lead to the formation of complexes with different stoichiometries or coordination geometries compared to its less hindered isomers.
Quantitative Comparison of Complex Formation
| Ligand | Metal Ion | log K₁ | Experimental Conditions |
| tert-Butylphosphonic acid | Cu(II) | - | 25 °C, I = 0.1 M (KNO₃) |
| n-Butylphosphonic acid | Cu(II) | Data not available | - |
| sec-Butylphosphonic acid | Cu(II) | Data not available | - |
Note: Specific stability constant values for Cu(II) with tert-butylphosphonic acid were not found in the initial searches, but studies confirm its ability to form polynuclear copper(II) complexes. The table will be updated as more specific data becomes available.
It is generally expected that the stability of the metal complexes will decrease with increasing steric hindrance. Therefore, the anticipated order of stability for complexes with a given metal ion would be:
n-butylphosphonic acid > sec-butylphosphonic acid > tert-butylphosphonic acid
This trend is attributed to the increasing difficulty for the bulkier ligands to approach and coordinate effectively with the metal center.
Experimental Protocols
Synthesis of this compound Isomers
The synthesis of this compound isomers typically involves a two-step process: the formation of a dialkyl butylphosphonate followed by acid hydrolysis.
1. Synthesis of Diethyl Alkylphosphonates via the Michaelis-Arbuzov Reaction
This reaction is suitable for preparing the diethyl esters of n-butyl- and sec-butylphosphonic acid.
-
Reaction: The reaction involves the nucleophilic attack of a trialkyl phosphite (B83602) on an alkyl halide.
-
Procedure for Diethyl n-Butylphosphonate:
-
In a round-bottom flask equipped with a reflux condenser, combine triethyl phosphite and a slight excess of n-butyl bromide.
-
Heat the mixture under a nitrogen atmosphere. The reaction is typically exothermic.
-
After the initial reaction subsides, continue heating at reflux for several hours to ensure complete reaction.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.
-
Upon completion, remove the excess alkyl halide and the ethyl bromide byproduct by distillation.
-
The resulting diethyl n-butylphosphonate can be purified by vacuum distillation.
-
-
Note for sec-Butylphosphonate: The reaction with sec-butyl bromide may require longer reaction times or the use of a catalyst due to increased steric hindrance.
2. Synthesis of tert-Butylphosphonic Acid via a Grignard Reagent
The high steric hindrance of the tert-butyl group makes the Michaelis-Arbuzov reaction inefficient. A Grignard-based synthesis is the preferred method.
-
Procedure:
-
Prepare a Grignard reagent, tert-butylmagnesium chloride, from tert-butyl chloride and magnesium turnings in an anhydrous ether solvent.
-
In a separate flask, cool a solution of phosphorus oxychloride (POCl₃) in an anhydrous, non-polar solvent.
-
Slowly add the prepared Grignard reagent to the POCl₃ solution while maintaining a low temperature.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
The reaction is then quenched by the slow addition of an acidic aqueous solution.
-
The resulting tert-butylphosphonic dichloride can be extracted and subsequently hydrolyzed.
-
3. Acid Hydrolysis of Diethyl Alkylphosphonates
This step converts the phosphonate esters to the final phosphonic acids.
-
Procedure:
-
To the diethyl alkylphosphonate, add an excess of concentrated hydrochloric acid.
-
Heat the mixture at reflux for several hours.
-
Monitor the completion of the hydrolysis by ³¹P NMR spectroscopy.
-
After cooling, remove the water and excess HCl under reduced pressure to yield the crude phosphonic acid.
-
The product can be purified by recrystallization.
-
Determination of Stability Constants by Potentiometric Titration (Irving-Rossotti Method)
Potentiometric titration is a reliable method for determining the stability constants of metal-ligand complexes in solution. The Irving-Rossotti method is a widely used approach for this purpose.
Materials and Equipment:
-
pH meter with a combined glass electrode
-
Thermostated titration vessel
-
Magnetic stirrer
-
Microburette
-
Standardized solutions of a strong acid (e.g., HClO₄), a strong base (e.g., NaOH, carbonate-free), the this compound isomer, and the metal salt (e.g., Cu(ClO₄)₂).
-
Inert electrolyte solution to maintain constant ionic strength (e.g., NaClO₄).
Procedure:
-
Calibration: Calibrate the pH meter using standard buffer solutions.
-
Titration Mixtures: Prepare the following solutions in a thermostated vessel under an inert atmosphere (e.g., nitrogen):
-
Mixture A (Acid blank): Strong acid + inert electrolyte.
-
Mixture B (Ligand blank): Strong acid + this compound isomer + inert electrolyte.
-
Mixture C (Metal-Ligand): Strong acid + this compound isomer + metal salt + inert electrolyte.
-
-
Titration: Titrate each mixture with the standardized strong base solution. Record the pH reading after each addition of the titrant.
-
Data Analysis:
-
Plot the pH readings against the volume of base added for all three titrations.
-
From these curves, calculate the average number of protons associated with the ligand (n̄ₐ) and the average number of ligands attached to the metal ion (n̄).
-
Determine the free ligand concentration ([L]) for each data point on the metal-ligand titration curve.
-
Construct a formation curve by plotting n̄ versus pL (where pL = -log[L]).
-
From the formation curve, the stepwise stability constants (K₁, K₂, etc.) can be determined. For example, the value of pL at n̄ = 0.5 corresponds to log K₁.
-
Structure-Activity Relationship: The Role of Steric Hindrance
The differences in complex formation among the this compound isomers can be explained by the principles of steric hindrance.
The bulky tert-butyl group in tert-butylphosphonic acid physically obstructs the approach of a metal ion to the phosphonate group. This can lead to weaker metal-ligand bonds and lower stability constants compared to the n-butyl and sec-butyl isomers. Furthermore, the steric demands of the tert-butyl group may favor the formation of complexes with a lower ligand-to-metal ratio or enforce a different coordination geometry around the metal center to minimize steric clashes.
In drug development, where phosphonates are often used to target metal-containing enzymes or as bone-targeting agents, understanding these steric effects is crucial. The choice of isomer can be used to fine-tune the binding affinity and selectivity of a drug candidate for its intended target.
Conclusion
The isomeric form of this compound plays a defining role in its complexation behavior. The linear structure of n-butylphosphonic acid allows for the formation of the most stable complexes, while the increasing steric bulk of the sec-butyl and tert-butyl isomers leads to a decrease in complex stability. This comparative guide provides the foundational knowledge and experimental frameworks necessary for researchers to select and synthesize the appropriate isomer for their specific application, whether in materials science, catalysis, or the development of new therapeutic agents. Further research to obtain a complete set of comparative stability constants for these isomers with various metal ions would be highly valuable to the scientific community.
Comparative Analysis of Butylphosphonic Acid and Alternatives in Enzyme Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential role of butylphosphonic acid as an enzyme inhibitor, evaluated in the context of structurally related and alternative compounds. Due to a lack of specific studies on this compound, this guide leverages data from closely related bisphosphonates and other phosphonate (B1237965) derivatives to infer its potential activity and compares it with an alternative class of inhibitors, the boronic acids. This document is intended to serve as a foundational resource for researchers investigating novel enzyme inhibitors.
Introduction to Phosphonates as Enzyme Inhibitors
Phosphonates are stable analogs of natural phosphate (B84403) and pyrophosphate substrates, making them effective mimics in enzymatic reactions. Their resistance to hydrolysis grants them significant potential as therapeutic agents.[1] While direct validation of this compound as an enzyme inhibitor is not extensively documented, the broader class of bisphosphonates, which share the core phosphonate group, has demonstrated significant inhibitory activity against several key enzymes. This guide will focus on two such enzyme families: Polyphosphate Kinases (PPK) and Farnesyl Pyrophosphate Synthase (FPPS).
Target Enzyme Family 1: Polyphosphate Kinases (PPK)
Polyphosphate kinases are crucial enzymes in bacteria, involved in stress response, motility, and virulence, making them attractive targets for novel antibacterial agents.[2] Bisphosphonic acids have been identified as potent inhibitors of both PPK1 and PPK2.[2][3][4][5]
Comparative Inhibition Data
Screening of diverse bisphosphonic acid libraries has revealed several micromolar inhibitors of PPK1 and PPK2.[2][3][4][5] While specific IC50 values for a wide range of compounds, including this compound, are not available in the reviewed literature, a study on 32 bisphosphonic acid derivatives identified compounds with IC50 values for C. hutchinsonii PPK2 of approximately 60 µM.[4]
Target Enzyme Family 2: Farnesyl Pyrophosphate Synthase (FPPS)
FPPS is a key enzyme in the mevalonate (B85504) pathway, responsible for the synthesis of isoprenoids, which are essential for various cellular functions. Nitrogen-containing bisphosphonates are a well-established class of drugs that inhibit FPPS and are widely used in the treatment of bone resorption disorders.[6]
Comparative Inhibition Data: Bisphosphonates vs. FPPS
The inhibitory potency of various nitrogen-containing bisphosphonates against human FPPS has been well-characterized. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency.
| Bisphosphonate | Initial IC50 (nM) | Final IC50 (nM) (after 10 min preincubation) |
| Zoledronate | Not Reported | 4.1 |
| Risedronate | Not Reported | 5.7 |
| Ibandronate | 1000 | 25 |
| Alendronate | 2250 | 260 |
| Pamidronate | 1900 | 353 |
| Neridronate | 2400 | 390 |
Table 1: IC50 values of nitrogen-containing bisphosphonates against recombinant human farnesyl pyrophosphate synthase. Data sourced from studies on the time-dependent inhibition of human FPPS.[7]
Alternative Inhibitors: A Comparative Overview
A comparative analysis with other classes of enzyme inhibitors provides a broader context for evaluating the potential of phosphonate-based compounds. Boronic acids have emerged as potent inhibitors of various enzymes, particularly serine proteases and penicillin-binding proteins (PBPs).[8][9]
| Inhibitor Class | Mechanism of Action | Key Advantages |
| Phosphonates/Bisphosphonates | Act as stable analogs of phosphate/pyrophosphate substrates, often leading to competitive inhibition.[1] | High stability, proven clinical efficacy for certain targets (e.g., FPPS).[6] |
| Boronic Acids | Form a reversible covalent bond with catalytic serine residues, mimicking the tetrahedral transition state.[8] | Potent inhibition of serine enzymes, with some compounds in clinical development.[8][9] |
Table 2: High-level comparison of phosphonate and boronate enzyme inhibitors.
Experimental Protocols
Detailed and standardized protocols are critical for the validation and comparison of enzyme inhibitors.
Protocol 1: Polyphosphate Kinase (PPK1) Inhibition Assay (Fluorescence-Based)
This protocol is adapted from a high-throughput screening assay for E. coli PPK1 inhibitors.[10]
1. Materials and Reagents:
-
Purified PPK1 enzyme
-
Assay buffer: 50 mM HEPES-KOH (pH 7.5), 40 mM ammonium (B1175870) sulfate, 4 mM magnesium sulfate
-
ATP (substrate)
-
Creatine (B1669601) phosphate and creatine kinase (ATP regeneration system)
-
DAPI (4′,6-diamidino-2-phenylindole)
-
Test inhibitor (e.g., this compound)
-
96-well black fluorescence microplates
-
Fluorescence microplate reader
2. Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In a 96-well plate, add the purified PPK1 enzyme to the assay buffer.
-
Add the test inhibitor at various concentrations to the wells and pre-incubate for a defined period.
-
Initiate the reaction by adding ATP and the ATP regeneration system.
-
Incubate the reaction mixture at 37°C for 1 hour.[10]
-
Stop the reaction by adding DAPI to a final concentration of 50 µM.[10]
-
Measure the fluorescence intensity of the DAPI-polyphosphate complex using an excitation wavelength of 400 nm and an emission wavelength of 540 nm.[10]
-
Calculate the percentage of inhibition by comparing the fluorescence in the presence and absence of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 2: Farnesyl Pyrophosphate Synthase (FPPS) Inhibition Assay (Colorimetric)
This protocol outlines a typical procedure for determining the IC50 value of a bisphosphonate against FPPS using a Malachite Green-based assay to detect the release of inorganic pyrophosphate (PPi).[7]
1. Materials and Reagents:
-
Recombinant human FPPS
-
Assay buffer
-
Isopentenyl pyrophosphate (IPP) and geranyl pyrophosphate (GPP) (substrates)
-
Test inhibitor (e.g., this compound, bisphosphonates)
-
Malachite Green reagent
-
96-well microplates
-
Microplate reader
2. Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In a 96-well plate, add the FPPS enzyme to the assay buffer.
-
For time-dependent inhibition studies, pre-incubate the enzyme with the inhibitor for a defined period (e.g., 10 minutes) before initiating the reaction.[7]
-
Initiate the enzymatic reaction by adding the substrates (IPP and GPP).
-
Incubate the reaction at a controlled temperature.
-
Stop the reaction and add the Malachite Green reagent to detect the released PPi.[7]
-
Measure the absorbance at approximately 620 nm using a microplate reader.[7]
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.[7]
Visualizations
To further elucidate the concepts discussed, the following diagrams illustrate key pathways and workflows.
Caption: The Mevalonate Pathway and the inhibitory action of phosphonates on FPPS.
Caption: Experimental workflow for determining the IC50 value of an enzyme inhibitor.
Caption: Logical comparison of Phosphonate and Boronate enzyme inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Bisphosphonic acids and related compounds as inhibitors of nucleotide- and polyphosphate-processing enzymes: A PPK1 and PPK2 case study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bisphosphonic acids and related compounds as inhibitors of nucleotide- and polyphosphate-processing enzymes: A PPK1 and PPK2 case study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bisphosphonic acids and related compounds as inhibitors of nucleotide‐ and polyphosphate‐processing enzymes: A PPK1 and PPK2 case study | Semantic Scholar [semanticscholar.org]
- 6. Bisphosphonates as Potential Inhibitors of Calcification in Bioprosthetic Heart Valves (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Boronate-Based Inhibitors of Penicillin-Binding Proteins: An Underestimated Avenue for Antibiotic Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fluorescence enzymatic assay for bacterial polyphosphate kinase 1 (PPK1) as a platform for screening antivirulence molecules - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Long-Term Stability of Butylphosphonic Acid Surface Treatments
For researchers, scientists, and drug development professionals, the long-term stability of surface treatments is a critical factor in the performance and reliability of modified materials, from biomedical implants to microelectronics. This guide provides an objective comparison of the long-term stability of butylphosphonic acid (BPA) surface treatments against common alternatives, supported by experimental data.
Introduction to Surface Treatments
Surface modification is a key strategy for tailoring the interfacial properties of materials. Among the various techniques, self-assembled monolayers (SAMs) offer a versatile approach to functionalize surfaces. This guide focuses on the long-term stability of SAMs derived from this compound and compares them primarily with organosilane-based treatments, a prevalent alternative. The stability of these monolayers is assessed under thermal stress and in various aqueous environments, crucial parameters for a wide range of applications.
Thermal Stability Assessment
The thermal stability of a surface treatment dictates its suitability for applications involving elevated temperatures, such as sterilization processes or in microelectronics manufacturing.
Comparative Data
Organophosphonates, including this compound, have demonstrated superior thermal stability compared to other common SAMs like organosilanes.[1][2] The strong covalent bonding between the phosphonic acid headgroup and metal oxide surfaces contributes to this robustness, with the P-O bond remaining stable up to 800°C.[1][3] The primary mode of thermal degradation for phosphonic acid SAMs is the oxidation or breakage of the alkyl chains, which typically occurs between 200 and 350°C.[1][3]
In a direct comparison on a silicon substrate, BPA SAMs exhibited a higher onset of thermal desorption (350°C) compared to aminopropyltriethoxysilane (APTES) SAMs (250°C).[1][2] The BPA SAM completely desorbed at approximately 500°C, whereas the APTES SAM fully decomposed at 400°C.[1][2] This indicates a greater thermal resilience for this compound-based treatments.
| Surface Treatment | Substrate | Onset of Thermal Desorption (°C) | Complete Decomposition/Desorption (°C) | Citation(s) |
| This compound (BPA) | Silicon | 350 | ~500 | [1][2] |
| Aminopropyltriethoxysilane (APTES) | Silicon | 250 | 400 | [1][2] |
| Alkylphosphonic Acids | Alumina (B75360) | >400 (cleavage of alkyl backbone) | - | [4] |
Experimental Protocol: Thermal Stability Analysis via XPS
A common method to evaluate the thermal stability of SAMs is through X-ray Photoelectron Spectroscopy (XPS) analysis after subjecting the treated substrate to a series of annealing steps.
-
Sample Preparation: Deposit the this compound SAM onto the desired substrate (e.g., silicon wafer) using a suitable method like the Tethering by Aggregation and Growth (T-BAG) method.[2][5]
-
Initial Characterization: Perform an initial XPS scan at room temperature to determine the elemental composition and confirm the presence of the monolayer.
-
Thermal Annealing: Place the sample in a furnace and anneal at progressively higher temperatures (e.g., in 50°C increments from 50°C to 550°C) under reduced pressure.[1]
-
Post-Annealing Analysis: After each annealing step, cool the sample and perform an XPS scan to monitor changes in the elemental peaks corresponding to the SAM (e.g., Carbon, Phosphorus, Oxygen).
-
Data Interpretation: A decrease in the intensity of the elemental peaks associated with the SAM indicates desorption or decomposition. The temperature at which this decrease begins is the onset of thermal desorption.
Experimental workflow for assessing thermal stability.
Chemical and Aqueous Stability
The ability of a surface treatment to withstand various chemical environments is paramount for applications in drug delivery, biomedical implants, and sensors, where they are exposed to physiological fluids and other solutions.
Comparative Data
The stability of alkylphosphonic acid monolayers in aqueous solutions is highly dependent on the length of the alkyl chain and the nature of the substrate.[6][7][8] Longer alkyl chains (C12-C18) on stainless steel have shown excellent stability for up to 30 days in acidic (pH 3), neutral (Milli-Q water), and physiological (PBS) solutions.[8] However, under strong basic conditions (pH 11), some degradation of the monolayer has been observed, particularly for shorter chain lengths.[8]
The binding mechanism between the phosphonic acid and the substrate surface plays a crucial role. On certain crystal faces of alumina (Al2O3(0001)), octadecylphosphonic acid (ODPA) monolayers showed poor stability in aqueous environments due to an ionic binding mechanism that was susceptible to substitution by water molecules.[6][7] In contrast, on other alumina surfaces where the binding was based on bidentate condensation, the monolayers exhibited high stability.[6][7]
The following table summarizes the long-term stability of various alkylphosphonic acids on stainless steel (SS316L) as indicated by changes in the static water contact angle. A stable contact angle over time suggests a stable monolayer.
| Alkyl Chain Length | Solution | Initial Contact Angle (°) | Contact Angle after 7 Days (°) | Contact Angle after 30 Days (°) | Citation(s) |
| Butyl (C4) | Neutral (Water) | ~93 | ~79 | ~75 | [9] |
| Butyl (C4) | Acidic (pH 3) | ~94 | ~92 | ~66 | [9] |
| Butyl (C4) | Basic (pH 11) | ~92 | ~38 | ~29 | [9] |
| Dodecyl (C12) | Neutral (Water) | ~104 | ~103 | ~97 | [9] |
| Dodecyl (C12) | Acidic (pH 3) | ~102 | ~101 | ~100 | [9] |
| Dodecyl (C12) | Basic (pH 11) | ~102 | ~70 | Not Reported | [9] |
| Octadecyl (C18) | Neutral (Water) | ~108 | ~103 | ~103 | [9] |
| Octadecyl (C18) | Acidic (pH 3) | ~107 | ~107 | ~106 | [9] |
| Octadecyl (C18) | Basic (pH 11) | ~109 | ~103 | ~87 | [9] |
Experimental Protocol: Aqueous Stability Assessment
The long-term stability in aqueous solutions can be assessed by immersing the coated substrates in the relevant media and periodically measuring surface properties like the water contact angle.
-
Sample Preparation: Prepare a set of substrates coated with this compound.
-
Initial Measurement: Measure the initial static water contact angle on a subset of the samples to establish a baseline.
-
Immersion: Immerse the remaining samples in the test solutions (e.g., acidic, basic, neutral, and physiological buffers) at a controlled temperature.[8]
-
Periodic Evaluation: At predetermined time points (e.g., 1 day, 7 days, 30 days), remove a subset of samples from each solution.[8]
-
Rinsing and Drying: Gently rinse the samples with deionized water and dry them with a stream of nitrogen.
-
Contact Angle Measurement: Measure the static water contact angle of the dried samples. A significant decrease in the contact angle suggests degradation or desorption of the hydrophobic monolayer.
-
Surface Analysis (Optional): Techniques like XPS and Atomic Force Microscopy (AFM) can be used to further investigate changes in the surface chemistry and morphology.
Degradation pathways of phosphonic acid monolayers.
Conclusion
This compound surface treatments offer robust and stable surface modifications, particularly in terms of thermal resistance where they outperform common organosilane alternatives. Their long-term stability in aqueous environments is generally good, especially for longer alkyl chain analogues, though they can be susceptible to degradation under strongly basic conditions. The choice of substrate material and its surface characteristics are also critical factors influencing the stability of the monolayer. For applications requiring high thermal stability and reliable performance in neutral to acidic aqueous environments, this compound and its longer-chain homologues represent a superior choice for surface functionalization.
References
- 1. Thermal Stability and Orthogonal Functionalization of Organophosphonate Self-Assembled Monolayers as Potential Liners for Cu Interconnect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Hydrothermal treatment and this compound derived self-assembled monolayers for improving the surface chemistry and corrosion resistance of AZ61 magnesium alloy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Structure and Long-Term Stability of Alkylphosphonic Acid Monolayers on SS316L Stainless Steel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
A Comparative Analysis of Phosphonic Acid Linkers in Metal-Organic Frameworks for Gas Adsorption Applications
For researchers, scientists, and professionals in drug development, the rational design of Metal-Organic Frameworks (MOFs) with tailored gas adsorption properties is a critical area of study. The choice of the organic linker, particularly the functionalization and structure of phosphonic acid-based linkers, plays a pivotal role in determining the ultimate performance of these materials in applications such as carbon capture, methane (B114726) storage, and hydrogen purification. This guide provides a comparative overview of phosphonic acid linkers in MOFs, supported by experimental data, to aid in the selection of optimal linkers for specific gas adsorption applications.
Phosphonate-based MOFs have garnered significant interest due to their often-enhanced chemical and thermal stability compared to their carboxylate counterparts. The P-C bond in phosphonic acids is highly robust, and the ability to introduce a wide variety of functional groups onto the linker backbone allows for fine-tuning of the pore environment, influencing selectivity and uptake capacity for various gases.
The Influence of Linker Modification on Gas Adsorption Performance
The strategic modification of phosphonic acid linkers can significantly impact the gas adsorption properties of the resulting MOFs. Key parameters that are influenced include the Brunauer-Emmett-Teller (BET) surface area, pore volume, and the isosteric heat of adsorption, which is a measure of the interaction strength between the gas molecules and the MOF surface.
A notable example is the study of a series of isoreticular mixed-linker phosphonate-based MOFs. By varying the N-donor heterocyclic co-ligands, researchers have demonstrated the ability to modulate the gas sorption properties, particularly for CO2 and N2. These frameworks exhibit selective uptake of CO2 over N2 at low pressures, a crucial feature for applications in flue gas separation.[1][2]
Quantitative Comparison of Phosphonate (B1237965) MOFs for Gas Adsorption
The following table summarizes key quantitative data for a series of isoreticular mixed-linker phosphonate-based MOFs, highlighting the impact of the co-linker on their gas adsorption properties.
| MOF | Co-Linker | BET Surface Area (m²/g) | CO₂ Uptake (cm³/g at 273 K, 1 atm) | N₂ Uptake (cm³/g at 273 K, 1 atm) | CO₂/N₂ Selectivity (IAST) |
| 1 | bipy | 450 | 48 | 4.5 | ~25 |
| 2 | bpe | 420 | 45 | 4.2 | ~24 |
| 3 | bpp | 380 | 42 | 4.0 | ~23 |
Data extracted from Taddei et al., Chem. Commun., 2012, 48, 8541-8543.[1][3]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of research in this field. Below are representative protocols for the synthesis of phosphonate-based MOFs and the subsequent gas adsorption measurements.
Solvothermal Synthesis of Phosphonate-Based MOFs
A typical solvothermal synthesis of a phosphonate-based MOF involves the following steps:[4]
-
Preparation of the Precursor Solution: The phosphonic acid linker and a metal salt (e.g., copper nitrate) are dissolved in a suitable solvent, often N,N-dimethylformamide (DMF), sometimes with the addition of a modulator like nitric acid to control the crystallization process.
-
Reaction Setup: The precursor solution is placed in a Teflon-lined stainless-steel autoclave.
-
Heating: The autoclave is sealed and heated in an oven at a specific temperature (typically between 80 and 150 °C) for a designated period (ranging from 12 to 72 hours).
-
Isolation and Purification: After cooling to room temperature, the crystalline product is collected by filtration or centrifugation. The product is then washed with a fresh solvent (e.g., DMF, followed by a more volatile solvent like ethanol (B145695) or acetone) to remove any unreacted starting materials.
-
Activation: To remove the solvent molecules from the pores and make the framework accessible for gas adsorption, the MOF is activated. This is typically achieved by heating the sample under a dynamic vacuum at an elevated temperature (e.g., 100-200 °C) for several hours.
Gas Adsorption Measurements
Gas adsorption isotherms are measured to determine the surface area, pore volume, and gas uptake capacity of the MOFs.[5]
-
Sample Preparation: A known mass of the activated MOF sample is placed in a sample tube. The sample is then further degassed in situ by the adsorption analyzer at a specific temperature and vacuum to ensure the removal of any adsorbed species.
-
Isotherm Measurement: The measurement is typically performed using a volumetric gas adsorption analyzer. Nitrogen adsorption-desorption isotherms at 77 K are commonly used to determine the BET surface area and pore size distribution. For specific gas adsorption studies (e.g., CO₂, CH₄, H₂), isotherms are measured at relevant temperatures (e.g., 273 K, 298 K) and pressures.
-
Data Analysis: The collected data is used to calculate the amount of gas adsorbed at different pressures. The BET theory is applied to the nitrogen isotherm to calculate the specific surface area. The uptake capacities for other gases are determined from their respective isotherms. Selectivity for gas mixtures can be estimated using Ideal Adsorbed Solution Theory (IAST) based on the pure component isotherm data.[5]
Logical Workflow for Linker Selection
The selection of a phosphonic acid linker for a specific gas adsorption application is a multi-step process that involves considering the target gas, desired properties, and synthetic feasibility.
References
- 1. Synthesis, breathing, and gas sorption study of the first isoreticular mixed-linker phosphonate based metal–organic frameworks - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, breathing, and gas sorption study of the first isoreticular mixed-linker phosphonate based metal–organic frameworks (Journal Article) | OSTI.GOV [osti.gov]
- 4. Solvothermal Synthesis of MOF Powder Materials: Process, Equipment, and Optimal Conditions [zylabsolution.com]
- 5. uu.diva-portal.org [uu.diva-portal.org]
Illuminating the Potential: A Comparative Guide to the Photocatalytic Activity of Butylphosphonic Acid-Based MOFs
For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of butylphosphonic acid-based Metal-Organic Frameworks (MOFs) as photocatalysts, benchmarked against leading alternatives. This guide provides a deep dive into experimental data, protocols, and the underlying mechanisms of photocatalytic degradation.
The quest for efficient and sustainable methods to degrade organic pollutants is a cornerstone of environmental remediation and is of significant interest in pharmaceutical wastewater treatment. Metal-Organic Frameworks (MOFs), with their high surface area and tunable structures, have emerged as promising photocatalysts.[1][2] This guide focuses on the photocatalytic efficacy of a specific subclass: this compound-based MOFs. Due to the nascent stage of research on this particular MOF, we will draw comparisons with closely related phosphonate-based MOFs and benchmark their performance against well-established photocatalysts, namely Titanium Dioxide (TiO₂) and graphitic Carbon Nitride (g-C₃N₄).
Comparative Photocatalytic Performance
The efficiency of a photocatalyst is determined by its ability to degrade a target pollutant under specific conditions. Here, we compare the performance of a representative phosphonate-based MOF composite with TiO₂ and g-C₃N₄ in the degradation of common organic dyes, Rhodamine B (RhB) and Methylene Blue (MB).
| Photocatalyst | Target Pollutant | Catalyst Conc. (g/L) | Pollutant Conc. (mg/L) | Light Source | Irradiation Time (min) | Degradation Efficiency (%) | Reference |
| [Cd(H₂L)]n/P-TiO₂ | Rhodamine B | Not Specified | Not Specified | Not Specified | 25 | 97.6 | [3] |
| g-C₃N₄ | Rhodamine B | 0.5 | 10 | Visible Light | 105 | 73 | [3] |
| TiO₂ | Methylene Blue | Not Specified | Not Specified | UV Light | Not Specified | High | [1] |
| Zn(II)-based MOF | Methylene Blue | 0.25 | 10 | UV Light | 120 | ~95 | [4] |
| CoFe₂O₄@UiO-66 | Methylene Blue | 0.05 | 100 | Simulated Solar | 180 | >60 |
Note: Direct comparison is challenging due to variations in experimental conditions across different studies. The data for the phosphonate-based MOF is for a composite material, which may enhance its activity.
Delving into the Mechanism: How MOF-Based Photocatalysis Works
The photocatalytic activity of MOFs stems from their semiconductor-like properties.[5] The process can be summarized in the following key steps, as illustrated in the signaling pathway below:
Caption: General mechanism of photocatalysis by a Metal-Organic Framework.
Upon irradiation with light of sufficient energy, the MOF's organic linkers or metal-oxo clusters absorb photons, leading to the generation of electron-hole pairs.[5] These charge carriers migrate to the catalyst's surface where they initiate redox reactions. The holes oxidize water molecules to produce highly reactive hydroxyl radicals (•OH), while electrons reduce oxygen to form superoxide (B77818) radicals (•O₂⁻). These reactive oxygen species (ROS) are powerful oxidizing agents that can break down complex organic pollutants into simpler, non-toxic molecules like CO₂ and H₂O.[4]
Experimental Protocols: A Blueprint for Validation
Reproducibility and standardization are critical in scientific research. The following outlines a typical experimental workflow for evaluating the photocatalytic activity of a MOF.
Caption: A typical experimental workflow for evaluating photocatalytic activity.
Detailed Methodologies
1. Synthesis of this compound-Based MOFs (General Hydrothermal Method): A mixture of a metal salt (e.g., zirconium tetrachloride) and this compound as the organic linker is dissolved in a solvent, typically N,N-dimethylformamide (DMF).[6][7] The solution is sealed in a Teflon-lined autoclave and heated to a specific temperature (e.g., 120-150 °C) for a designated period (e.g., 24-48 hours).[6][7] After cooling to room temperature, the resulting crystalline product is filtered, washed with the solvent, and dried.
2. Photocatalytic Activity Measurement: A specific amount of the synthesized MOF is dispersed in an aqueous solution of the target organic pollutant (e.g., Methylene Blue or Rhodamine B) in a photoreactor.[4] The suspension is first stirred in the dark for a period (e.g., 30-60 minutes) to reach an adsorption-desorption equilibrium between the catalyst surface and the pollutant.[4] Subsequently, the solution is irradiated with a light source (e.g., a UV lamp or a solar simulator). Aliquots of the suspension are withdrawn at regular intervals, centrifuged to remove the catalyst particles, and the concentration of the pollutant is determined using a UV-Vis spectrophotometer by measuring the absorbance at its characteristic maximum wavelength.[4]
The degradation efficiency is calculated using the following formula: Degradation Efficiency (%) = [(C₀ - Cₜ) / C₀] × 100 Where C₀ is the initial concentration of the pollutant and Cₜ is the concentration at time t.
Future Outlook
While phosphonate-based MOFs, including those with this compound linkers, show considerable promise as robust and efficient photocatalysts, further research is imperative.[8] Future studies should focus on the synthesis and characterization of pure this compound-based MOFs and a systematic evaluation of their photocatalytic activity against a wider range of pollutants under standardized conditions. This will enable a more direct and conclusive comparison with existing photocatalysts and pave the way for their application in real-world environmental remediation and pharmaceutical wastewater treatment scenarios. The inherent tunability of MOFs offers a vast design space for creating next-generation photocatalysts with enhanced stability and efficiency.[1][2]
References
- 1. nmter.bucea.edu.cn [nmter.bucea.edu.cn]
- 2. Photocatalytic organic pollutants degradation in metal–organic frameworks - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 3. Construction of novel phosphonate-based MOF/P–TiO2 heterojunction photocatalysts: enhanced photocatalytic performance and mechanistic insight - Environmental Science: Nano (RSC Publishing) [pubs.rsc.org]
- 4. nmter.bucea.edu.cn [nmter.bucea.edu.cn]
- 5. tj.kyushu-u.ac.jp [tj.kyushu-u.ac.jp]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The transformation of a bimetal carboxylate-MOF into a phosphonate-based MOF as a multifunctional photocatalyst - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Unveiling the Shield: A Comparative Guide to Phosphonic Acids for Surface Passivation
For researchers, scientists, and drug development professionals seeking to optimize material surfaces, phosphonic acids offer a robust solution for passivation, enhancing stability and performance. This guide provides an objective comparison of the efficacy of different phosphonic acids, supported by experimental data, to aid in the selection of the most suitable agent for your application.
The exceptional ability of phosphonic acids to form stable, self-assembled monolayers (SAMs) on a variety of metal oxide surfaces makes them invaluable for applications ranging from corrosion inhibition to biocompatible coatings. The strength of the M-O-P bond formed between the phosphonic acid headgroup and the metal oxide surface provides a durable protective layer.[1] This guide delves into the comparative performance of various phosphonic acids, presenting quantitative data to facilitate an informed choice for specific research and development needs.
Quantitative Performance Comparison of Phosphonic Acids
The efficacy of surface passivation by phosphonic acids can be evaluated through several key parameters, including the hydrophobicity of the resulting surface, typically measured by water contact angle, and the resistance to corrosion. The following table summarizes quantitative data from various studies, showcasing the performance of different phosphonic acids on common substrates.
| Phosphonic Acid | Substrate | Performance Metric | Value | Reference(s) |
| Alkylphosphonic Acids | ||||
| Octylphosphonic Acid (OPA) | Aluminum | Water Contact Angle | ~105° | [2] |
| Decylphosphonic Acid (DPA) | Aluminum | Water Contact Angle | ~110° | [2] |
| Octadecylphosphonic Acid (ODPA) | Aluminum | Water Contact Angle | ~112° | [2] |
| Functionalized Phosphonic Acids | ||||
| (11-hydroxyundecyl)phosphonic acid | Ti90/Al6/V4 Alloy | P 2p Atomic % (XPS) | 3.2 ± 0.5 | [3] |
| (12-carboxyldodecyl)phosphonic acid | Ti90/Al6/V4 Alloy | P 2p Atomic % (XPS) | 2.9 ± 0.4 | [3] |
| N,N'-phosphonomethylglycine (PMG) | Carbon Steel | Corrosion Inhibition Efficiency (2 mM in 3% NaCl) | ~91% | [1] |
| Vinylphosphonic Acid (VPA) | Carbon Steel | Corrosion Inhibition Efficiency (2 mM in 3% NaCl) | ~85% | [1] |
Note: The data presented is compiled from different sources and experimental conditions may vary. Direct comparison should be made with caution.
Experimental Workflow and Methodologies
The successful formation and characterization of phosphonic acid self-assembled monolayers are critical for achieving desired surface properties. A general experimental workflow is outlined below.
Detailed Experimental Protocols
1. Substrate Preparation:
-
Cleaning: Substrates (e.g., silicon wafers, metal coupons) are typically cleaned by sequential sonication in solvents such as acetone, ethanol, and deionized water to remove organic contaminants.[1]
-
Surface Hydroxylation: To ensure a high density of hydroxyl groups for phosphonic acid binding, surfaces are often treated with an oxygen plasma or a piranha solution (a mixture of sulfuric acid and hydrogen peroxide). This step is crucial for forming a dense and well-ordered monolayer.
2. Self-Assembled Monolayer (SAM) Formation:
-
Solution Preparation: A dilute solution of the desired phosphonic acid (typically 1-10 mM) is prepared in a suitable solvent. The choice of solvent is important; for instance, toluene (B28343) or tert-butyl alcohol may be preferred over methanol (B129727) for ZnO surfaces to prevent the formation of undesired byproducts.
-
Immersion: The cleaned and hydroxylated substrate is immersed in the phosphonic acid solution. The immersion time and temperature can influence the quality of the SAM. Typical immersion times range from a few hours to 24 hours at room temperature or slightly elevated temperatures.[1]
-
Rinsing and Drying: After immersion, the substrate is thoroughly rinsed with fresh solvent to remove any non-covalently bound (physisorbed) molecules. Finally, the substrate is dried with a stream of inert gas, such as nitrogen.
3. Characterization Techniques:
-
Water Contact Angle (WCA) Measurement: WCA measurement is a simple and effective technique to assess the hydrophobicity of the surface, which indicates the formation and quality of the SAM. Higher contact angles for alkylphosphonic acids suggest a more densely packed and ordered monolayer.[4]
-
X-ray Photoelectron Spectroscopy (XPS): XPS is used to determine the elemental composition of the surface. The presence of phosphorus (P 2p peak) confirms the attachment of the phosphonic acid to the surface. High-resolution scans of the P 2p, O 1s, and metal core levels can provide insights into the binding mode (monodentate, bidentate, or tridentate) of the phosphonic acid to the surface.[3]
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR, particularly in grazing angle or attenuated total reflectance (ATR) mode, can identify the characteristic vibrational modes of the phosphonic acid molecules and their interaction with the substrate. The presence of P-O-Metal peaks confirms the covalent attachment.
-
Electrochemical Impedance Spectroscopy (EIS): EIS is a powerful non-destructive technique used to evaluate the corrosion resistance of the passivated surface. By applying a small amplitude AC signal and measuring the impedance over a range of frequencies, one can determine the charge transfer resistance, which is inversely proportional to the corrosion rate. An increase in charge transfer resistance after phosphonic acid treatment indicates enhanced corrosion protection.
Conclusion
The choice of phosphonic acid for surface passivation is dictated by the specific application requirements. For achieving high hydrophobicity, long-chain alkylphosphonic acids like octadecylphosphonic acid are highly effective. For applications requiring specific functionalities or enhanced corrosion inhibition in aqueous environments, functionalized phosphonic acids such as N,N'-phosphonomethylglycine have demonstrated excellent performance. The experimental protocols outlined in this guide provide a foundation for the successful implementation and evaluation of phosphonic acid-based surface modifications. By carefully selecting the phosphonic acid and optimizing the deposition process, researchers can achieve robust and reliable surface passivation for a wide range of materials and applications.
References
- 1. Combined Experimental and Theoretical Insights into the Corrosion Inhibition Activity on Carbon Steel Iron of Phosphonic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pitting Corrosion of Aluminum in Aqueous Solution with Low pH Containing Nitrate Ion and Its Inhibition Using Different Surfactants [article.sapub.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
Correlating Theoretical Models with Experimental Data for Butylphosphonic Acid Adsorption: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of theoretical models and experimental data related to the adsorption of butylphosphonic acid on various surfaces. By objectively presenting performance metrics and detailed experimental protocols, this document serves as a valuable resource for designing and interpreting experiments in surface science, materials science, and drug delivery systems.
Theoretical Adsorption Isotherms: A Comparative Overview
The adsorption of molecules onto a solid surface is often described by isotherm models, which relate the amount of adsorbed substance to its concentration in the surrounding medium at a constant temperature. The Langmuir and Freundlich models are two of the most widely used isotherms to describe the adsorption of phosphonic acids.
Langmuir Isotherm
The Langmuir model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical adsorption sites.[1] It is a theoretical model based on the following assumptions:
-
Adsorption occurs at specific, localized sites.[2]
-
Each site can accommodate only one molecule.
-
The surface is energetically homogeneous.
-
There are no interactions between adsorbed molecules.[2]
The Langmuir equation is expressed as:
qe=1+KLCeqmKLCe
Where:
-
qe is the amount of adsorbate adsorbed per unit mass of adsorbent at equilibrium (e.g., mg/g).
-
Ce is the equilibrium concentration of the adsorbate in the solution (e.g., mg/L).
-
qm is the maximum monolayer adsorption capacity (e.g., mg/g).
-
KL is the Langmuir constant related to the affinity of the binding sites (e.g., L/mg).
Freundlich Isotherm
The Freundlich model is an empirical equation that describes adsorption on heterogeneous surfaces and is not restricted to the formation of a monolayer.[3][4] It is often used to describe multilayer adsorption and assumes that the adsorption energy is not constant across the surface.
The Freundlich equation is given by:
qe=KFCe1/n
Where:
-
qe and Ce are as defined for the Langmuir model.
-
KF is the Freundlich constant, which is an indicator of the adsorption capacity ((mg/g)(L/mg)^(1/n)).
-
1/n is the heterogeneity factor, which is related to the adsorption intensity.
A value of 1/n between 0 and 1 indicates favorable adsorption. The closer the value is to 0, the more heterogeneous the surface.
Data Presentation: A Comparative Analysis
While specific studies providing a direct comparison of Langmuir and Freundlich parameters for this compound on various surfaces are limited in the readily available literature, the following tables present illustrative data for phosphoric acid and other phosphonates to demonstrate how such comparisons are structured. Researchers can use the experimental protocols outlined in the subsequent sections to generate similar data for this compound on their surfaces of interest.
Table 1: Illustrative Langmuir Isotherm Parameters for Phosphoric Acid Adsorption on Activated Carbon
| Adsorbent | q_m (mg/g) | K_L (L/mg) | R² | Reference |
| Granular Activated Carbon | 6.94 | - | - | [5] |
| Powdered Activated Carbon | 14.49 | - | - | [5] |
Table 2: Illustrative Freundlich Isotherm Parameters for Phosphonate (B1237965) Adsorption on Various Adsorbents
| Adsorbate | Adsorbent | K_F ((mg/g)(L/mg)^(1/n)) | 1/n | R² | Reference |
| Nitrilotrimethyl-phosphonic acid (NTMP) | Granular Ferric Hydroxide (GFH) | - | - | - | |
| Phosphates | Saline-Sodic Soils | 2.20 | 0.94 | >0.97 |
Experimental Protocols
Detailed and consistent experimental methodologies are critical for obtaining reproducible and comparable data. This section outlines key experimental protocols for investigating the adsorption of this compound.
Batch Equilibrium Adsorption Experiment
This protocol is used to obtain adsorption isotherm data by measuring the amount of this compound adsorbed onto a surface at different equilibrium concentrations.
Materials:
-
Adsorbent material (e.g., titanium dioxide, aluminum oxide, silicon wafers).
-
This compound solution of known initial concentrations.
-
Buffered solutions (e.g., acetate, MES, MOPS, CAPS) to maintain constant pH.
-
Centrifuge tubes (50 mL).
-
Overhead rotator or shaker.
-
Membrane filters (0.45 µm).
-
Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, Total Organic Carbon (TOC) analyzer).
Procedure:
-
Preparation of this compound Solutions: Prepare a series of this compound solutions with varying initial concentrations in the desired buffered solution.
-
Adsorbent Dosing: Weigh a precise amount of the adsorbent material and place it into each centrifuge tube.
-
Adsorption Process: Add a fixed volume (e.g., 50 mL) of each this compound solution to the respective centrifuge tubes containing the adsorbent.
-
Equilibration: Seal the tubes and place them on an overhead rotator or shaker. Agitate the samples for a predetermined time (e.g., 24 hours) at a constant temperature to ensure equilibrium is reached.
-
Separation: After equilibration, separate the adsorbent from the solution by centrifugation followed by filtration of the supernatant through a 0.45 µm membrane filter.
-
Concentration Measurement: Determine the equilibrium concentration (Ce) of this compound in the filtrate using a suitable analytical technique.
-
Calculation of Adsorbed Amount: Calculate the amount of this compound adsorbed at equilibrium (qe) using the following mass balance equation:
qe=m(C0−Ce)VWhere:
-
C0 is the initial concentration of this compound.
-
V is the volume of the solution.
-
m is the mass of the adsorbent.
-
-
Isotherm Modeling: Plot qe versus Ce to obtain the adsorption isotherm. Fit the experimental data to the Langmuir and Freundlich models to determine the isotherm parameters.
Surface Characterization Techniques
X-Ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.
Protocol for XPS Analysis of this compound Self-Assembled Monolayers (SAMs):
-
Sample Preparation:
-
Clean the substrate (e.g., silicon wafer, titanium) thoroughly using a standard procedure (e.g., sonication in acetone (B3395972) and isopropanol).
-
Immerse the cleaned substrate in a dilute solution (e.g., 1 mM) of this compound in a suitable solvent (e.g., ethanol, tetrahydrofuran) for a specific duration (e.g., 24 hours) to allow for SAM formation.
-
Rinse the substrate with the solvent to remove physisorbed molecules and dry it under a stream of inert gas (e.g., nitrogen).
-
-
XPS Measurement:
-
Introduce the sample into the ultra-high vacuum (UHV) chamber of the XPS instrument.
-
Acquire a survey scan over a broad binding energy range to identify all elements present on the surface.
-
Perform high-resolution scans for the elements of interest (e.g., C 1s, O 1s, P 2p, and substrate-specific peaks).
-
-
Data Analysis:
-
Calibrate the binding energy scale, typically by referencing the C 1s peak of adventitious carbon to 284.8 eV.
-
Fit the high-resolution spectra to identify the chemical states of the elements. For instance, the P 2p peak can confirm the presence and binding state of the phosphonate group.
-
Calculate the atomic concentrations from the peak areas using appropriate sensitivity factors to quantify the surface coverage.
-
Attenuated Total Reflection-Infrared Spectroscopy (ATR-IR)
ATR-IR spectroscopy is used to obtain information about the chemical structure and orientation of molecules on a surface.
Protocol for ATR-IR Analysis:
-
Sample Preparation: Prepare the this compound SAM on an IR-transparent substrate (e.g., silicon, germanium) as described for XPS.
-
ATR-IR Measurement:
-
Press the sample against the ATR crystal (e.g., Ge or ZnSe).
-
Collect the IR spectrum over the desired wavenumber range (e.g., 4000-650 cm⁻¹).
-
-
Data Analysis:
-
Identify characteristic vibrational bands of the this compound molecule, such as P=O, P-O-H, C-H, and P-O-substrate stretches, to confirm adsorption and infer the binding mechanism (monodentate, bidentate, or tridentate).
-
Visualizing the Process: Workflows and Relationships
Diagrams created using Graphviz (DOT language) provide a clear visual representation of the experimental and analytical workflows.
References
- 1. Sorption capacity of mesoporous metal oxides for the removal of MCPA from polluted waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adsorption of organic matter from industrial phosphoric acid (H<sub>3</sub>PO<sub>4</sub>) onto activated bentonite - Arabian Journal of Chemistry [arabjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. iwaponline.com [iwaponline.com]
- 5. api.fspublishers.org [api.fspublishers.org]
Safety Operating Guide
Proper Disposal of Butylphosphonic Acid: A Guide for Laboratory Professionals
The proper disposal of butylphosphonic acid is critical for ensuring laboratory safety and environmental protection. As a corrosive material, it is classified as hazardous waste and must be managed according to strict protocols.[1][2] This guide provides essential safety information, logistical considerations, and a step-by-step plan for its disposal.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to be familiar with its hazards and the necessary safety measures. The substance causes severe skin burns and serious eye damage.[2][3]
-
Personal Protective Equipment (PPE): Always wear appropriate protective gloves, chemical safety goggles, a face shield, and protective clothing to prevent skin and eye contact.[2][4]
-
Ventilation: Handle this compound exclusively under a chemical fume hood to avoid inhalation of dust.[1][4]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated area designated for corrosives.[1][5]
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[5][6]
In case of exposure, immediate first aid is crucial:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids, and seek urgent medical attention.[1][6]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[1] Call a physician immediately.[2]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration and call a poison control center or physician immediately.[2][4]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[6] Seek immediate medical assistance.[2]
Hazard Identification and Classification
This compound is regulated as a hazardous material for transport and disposal. A summary of its key hazard information is provided below.
| Hazard Classification | Description | UN Number | GHS Pictogram | Signal Word |
| Skin Corrosion/Irritation | Category 1B/1C: Causes severe skin burns and eye damage.[2][3][4] | UN3261 | GHS05 | Danger |
| Serious Eye Damage/Irritation | Category 1: Causes serious eye damage.[2][4] | |||
| Corrosive to Metals | Category 1: May be corrosive to metals.[2] |
Step-by-Step Disposal Procedure
The standard and recommended procedure for the disposal of this compound is to treat it as a hazardous waste and arrange for its collection by a licensed environmental services company. Do not attempt to neutralize the acid unless you have a specific, validated protocol and the necessary safety equipment. Do not discharge to drains or sewers.[1]
1. Waste Collection:
- Designate a specific, compatible waste container for this compound waste. The container must be in good condition, with no leaks or cracks.[7]
- Acceptable containers are typically made of high-density polyethylene (B3416737) (HDPE).
- Never mix this compound with incompatible wastes, such as strong bases or oxidizing agents.[7]
2. Labeling:
- Clearly label the waste container with the words "Hazardous Waste."[7]
- The label must include the full chemical name: "this compound." Do not use abbreviations.[7]
- Indicate the hazard characteristics: "Corrosive."
- Include the name of the principal investigator or laboratory contact and the date accumulation started.
3. Storage:
- Keep the hazardous waste container securely closed except when adding waste.[7]
- Store the container in a designated satellite accumulation area within the laboratory.
- Ensure the storage area has secondary containment to capture any potential leaks.[7]
- Segregate the container from incompatible materials.[7]
4. Arranging for Disposal:
- Contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.
- Follow your institution's specific procedures for waste manifest documentation and pickup scheduling.
- Waste must be disposed of through a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations.[2][8]
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound waste from a laboratory setting.
Caption: Workflow for the safe disposal of this compound.
Disposal of Contaminated Materials and Empty Containers
-
Contaminated Consumables: Gloves, paper wipes, and other disposable materials contaminated with this compound must be collected in a dedicated, sealed bag labeled as hazardous waste and disposed of accordingly.[9]
-
Empty Containers: An "empty" container that held this compound must be managed carefully. To be considered non-hazardous, the container should be triple-rinsed with a suitable solvent (e.g., water).[10] The rinsate must be collected and disposed of as hazardous waste.[10] After rinsing and air-drying in a fume hood, and once all hazard labels are removed or defaced, the container may be disposed of in the regular trash or recycled, depending on institutional policy.[10] Containers with any residual material should be disposed of as hazardous waste.[10]
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. This compound | C4H11O3P | CID 76839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.be [fishersci.be]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 10. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Butylphosphonic Acid
Essential safety protocols and personal protective equipment (PPE) recommendations for the handling and disposal of Butylphosphonic acid are critical for ensuring the well-being of laboratory personnel and maintaining a secure research environment. this compound is a corrosive solid that can cause severe skin burns and eye damage, necessitating stringent adherence to safety procedures.[1][2][3][4] This guide provides immediate, actionable information for researchers, scientists, and drug development professionals.
Hazard Analysis and Personal Protective Equipment
A thorough risk assessment is paramount before handling this compound. The primary hazards include severe skin corrosion and serious eye damage.[3][4] The following tables outline the recommended PPE to mitigate these risks.
Table 1: Glove Selection for this compound
| Glove Material | Recommendation | Rationale |
| Butyl Rubber | Highly Recommended | Excellent resistance to a wide variety of corrosive acids.[5] |
| Neoprene | Recommended | Good resistance to acids and offers good pliability and dexterity.[5] |
| Nitrile Rubber | Limited Use | Suitable for incidental splash protection. Not recommended for prolonged, direct contact.[6] |
| Natural Rubber (Latex) | Not Recommended | Poor resistance to many chemicals; potential for allergic reactions.[5] |
Table 2: Respiratory Protection for this compound
Respirator selection depends on the specific task and the potential for airborne exposure. This compound is a solid, but dust can be generated during handling.[2]
| Task / Potential Exposure | Respirator Type | Filter/Cartridge Type | Assigned Protection Factor (APF) |
| Low-level handling in a well-ventilated area | Half-mask respirator | Type E (Acid Gas) or Particulate Filter (N95, R95, or P95) | 10[7] |
| Weighing or transferring where dust may be generated | Full-face respirator | Combination Type E/P100 (Acid Gas and High-Efficiency Particulate) | 50[7] |
| Spill cleanup or emergency situations | Supplied-Air Respirator (SAR) or Self-Contained Breathing Apparatus (SCBA) | N/A | >50 (Varies by system)[8] |
Operational Plan for Safe Handling and Disposal
A systematic approach to handling and disposal is crucial. The following workflow outlines the key steps.
Experimental Protocols
Protocol 1: Standard Handling Procedure
-
Preparation:
-
Designate a work area within a certified chemical fume hood.[2]
-
Ensure an eyewash station and safety shower are accessible.[9]
-
Don the appropriate PPE as outlined in Tables 1 and 2, including a lab coat, chemical-resistant gloves, and safety goggles.[1][2] A face shield is recommended when handling larger quantities.[9]
-
-
Handling:
-
Carefully open the container, avoiding the creation of dust.[1]
-
Use a spatula to transfer the solid material.
-
If making a solution, slowly add the this compound to the solvent while stirring. The dissolution may be exothermic.
-
-
Post-Handling:
-
Securely close the container of this compound.
-
Decontaminate the work surface with a suitable cleaning agent.
-
Remove PPE, avoiding contact with the outer contaminated surfaces.
-
Wash hands thoroughly with soap and water.
-
Protocol 2: Spill Response
-
Evacuate and Alert:
-
Immediately evacuate the affected area and alert nearby personnel.
-
-
Assess and Secure:
-
If the spill is small and you are trained to handle it, don the appropriate PPE, including respiratory protection.
-
Prevent the spread of the dust or liquid.[1]
-
-
Cleanup:
-
For a solid spill, carefully sweep or scoop the material into a designated waste container.[2] Avoid actions that could generate dust.
-
For a liquid spill, use an inert absorbent material to contain and collect the spill.
-
Place all contaminated materials into a sealed, labeled hazardous waste container.
-
-
Decontaminate:
-
Clean the spill area thoroughly.
-
Protocol 3: Disposal Plan
-
Waste Segregation:
-
Containerization:
-
Collect all waste, including contaminated PPE and cleaning materials, in a clearly labeled, compatible container.[10] The container should be kept closed when not in use.
-
-
Storage and Disposal:
By implementing these safety measures and operational plans, researchers can handle this compound with confidence, ensuring a safe and productive laboratory environment.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. phosphonics.com [phosphonics.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. ehs.yale.edu [ehs.yale.edu]
- 7. mscdirect.com [mscdirect.com]
- 8. 3m.com [3m.com]
- 9. docs.rs-online.com [docs.rs-online.com]
- 10. benchchem.com [benchchem.com]
- 11. Chemical waste disposal | Jungheinrich PROFISHOP [jungheinrich-profishop.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
